Cananga oil
Description
Properties
Molecular Formula |
C76H110O7 |
|---|---|
Molecular Weight |
1135.7 g/mol |
IUPAC Name |
4-butan-2-yl-2,5-dimethylphenol;4-butan-2-yl-2,6-dimethylphenol;4-butan-2-yl-2-methylphenol;2-butan-2-ylphenol;3-butan-2-ylphenol;4-butan-2-ylphenol |
InChI |
InChI=1S/2C12H18O.2C11H16O.3C10H14O/c1-5-8(2)11-6-10(4)12(13)7-9(11)3;1-5-8(2)11-6-9(3)12(13)10(4)7-11;2*1-4-8(2)10-5-6-11(12)9(3)7-10;1-3-8(2)9-4-6-10(11)7-5-9;1-3-8(2)9-5-4-6-10(11)7-9;1-3-8(2)9-6-4-5-7-10(9)11/h2*6-8,13H,5H2,1-4H3;2*5-8,12H,4H2,1-3H3;3*4-8,11H,3H2,1-2H3 |
InChI Key |
SGWBYTCMEXVSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)O.CCC(C)C1=CC(=CC=C1)O.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC(=C(C=C1)O)C.CCC(C)C1=CC=CC=C1O.CCC(C)C1=CC(=C(C(=C1)C)O)C.CCC(C)C1=C(C=C(C(=C1)C)O)C |
Related CAS |
1802013-83-7 |
Origin of Product |
United States |
Foundational & Exploratory
The Volatile Profile of Cananga odorata: A Technical Guide to its Essential Oil Composition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical composition of essential oil derived from Cananga odorata, commonly known as ylang-ylang. The complex volatile profile of this essential oil, rich in a diverse array of chemical constituents, has made it a focal point for research in perfumery, cosmetics, and pharmacology. This document summarizes the key chemical components, presents detailed experimental protocols for their analysis, and offers a visual representation of the analytical workflow.
The chemical makeup of Cananga odorata essential oil is highly variable, influenced by factors such as the geographical origin of the plant, the specific part of the plant utilized (flowers or leaves), the stage of flower development, and the extraction methodology employed.[1][2] This variability underscores the importance of standardized analytical procedures for accurate characterization and quality control.
Quantitative Chemical Composition of Cananga odorata Essential Oil
The following tables summarize the quantitative data on the chemical constituents of Cananga odorata essential oil, categorized by the plant part used for extraction. The data is compiled from various studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
Table 1: Chemical Composition of Cananga odorata Flower Essential Oil
| Chemical Constituent | Class | Percentage Range (%) | Key References |
| Linalool | Monoterpene Alcohol | 2.7 - 30 | [3][4][5] |
| Germacrene D | Sesquiterpene | 4.61 - 25 | [3][5][6][7][8] |
| β-Caryophyllene | Sesquiterpene | 5.27 - 26.8 | [6][7][8] |
| Benzyl Acetate | Ester | 0.55 - 18.21 | [1][5][6][8] |
| (E,E)-α-Farnesene | Sesquiterpene | 3.03 - 24.80 | [6][7][8] |
| Benzyl Benzoate | Ester | 2.3 - 13.38 | [1][5][7][9] |
| Geranyl Acetate | Ester | 1.4 - 16.58 | [1][5][8][9] |
| p-Cresyl Methyl Ether (p-Methylanisole) | Phenolic Ether | 0.6 - 15 | [1][4][5][6][7] |
| Methyl Benzoate | Ester | 4 - 9 | [1][4][5] |
| α-Humulene | Sesquiterpene | 3.6 - 7.1 | [6][7] |
| Benzyl Salicylate | Ester | 4.47 | [1][5] |
| (E,E)-Farnesol | Sesquiterpene Alcohol | 5.6 | [7] |
| (E,E)-Farnesyl Acetate | Ester | 1.7 | [1][6] |
| α-Cadinol | Sesquiterpene Alcohol | 1.0 | [6] |
| Nerol | Monoterpene Alcohol | 1.5 | [6] |
| Cinnamyl Acetate | Ester | 4.8 | [1][6] |
Table 2: Chemical Composition of Cananga odorata Leaf Essential Oil
| Chemical Constituent | Class | Percentage (%) | Key References | | --- | --- | --- | | Spathulenol | Sesquiterpenoid | 31.6 |[10] | | trans-Caryophyllene | Sesquiterpene | 19.7 |[11] | | Ocimene | Monoterpene | 13.2 |[11] | | E, E-α-Farnesene | Sesquiterpene | 10.3 |[11] | | Humulene Epoxide-(II) | Oxygenated Sesquiterpene | 7.1 |[10] | | Phenylmethyl Ester | Ester | 5.6 |[11] | | Farnesyl Acetone | Oxygenated Sesquiterpene | 5.1 |[11] | | α-Cadinol | Sesquiterpene Alcohol | 4.5 |[10][11] | | t-Muurolol | Sesquiterpene Alcohol | 4.2 |[11] | | Farnesol | Sesquiterpene Alcohol | 3.7 |[11] | | 2-methylene-6,8,8-trimethyl-tricyclo [5.2.2.0 (1,6)] undecan-3-ol | Sesquiterpenoid | 3.1 |[10] | | β-Elemene | Sesquiterpene | 3.1 |[11] | | Tridecanoic Acid | Fatty Acid | 2.9 |[10] | | Copaene | Sesquiterpene | 2.9 |[11] | | α-Curcumene | Sesquiterpene | 2.6 |[10] | | Benzyl Benzoate | Ester | 2.3 |[11] | | trans-Farnesol | Sesquiterpene Alcohol | 2.1 |[11] |
Experimental Protocols
The characterization of the chemical composition of Cananga odorata essential oil primarily involves two key stages: extraction of the volatile compounds and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Essential Oil Extraction
Several methods are employed for the extraction of essential oils from Cananga odorata, with each method potentially influencing the final chemical profile of the oil.[12]
-
Hydrodistillation (HD): In this method, the plant material (fresh flowers or leaves) is immersed in water and brought to a boil. The resulting steam, carrying the volatile essential oil components, is then condensed and collected. Extraction times can vary, with studies reporting durations from 1 to 12 hours.[8][9] For example, one study utilized a Clevenger-type apparatus for 3 hours to extract the essential oil.
-
Steam Distillation (SD): Live steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and essential oil mixture is then condensed and separated. This method is a common commercial practice.[9][12]
-
Solvent-Free Microwave Extraction (SFME): This is a more modern and rapid technique that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil. This method has been shown to be more efficient in terms of time and energy, with extraction times as short as 40 minutes.[12]
-
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically carbon dioxide, as the solvent. SFE can be performed at lower temperatures than distillation, which can help to prevent the degradation of thermolabile compounds.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for identifying and quantifying the individual components of an essential oil.
-
Gas Chromatography (GC): The extracted essential oil is injected into the GC system, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through a long, thin capillary column.[10] The column is coated with a stationary phase, and different components of the oil travel through the column at different rates depending on their chemical properties (e.g., boiling point, polarity), leading to their separation. The temperature of the column is typically programmed to increase over time to facilitate the elution of a wide range of compounds.[10]
-
Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component.[10]
-
Component Identification and Quantification: The identification of individual compounds is achieved by comparing their retention times and mass spectra with those of known standards and by searching reference libraries (e.g., NIST, Wiley). The relative percentage of each component is typically calculated from the peak area in the GC chromatogram.[7]
Experimental Workflow
The following diagram illustrates the typical workflow for the chemical analysis of Cananga odorata essential oil.
Caption: Workflow for the chemical analysis of Cananga odorata essential oil.
Conclusion
The chemical composition of Cananga odorata essential oil is a complex and variable mixture of volatile organic compounds. This guide provides a comprehensive overview of its key chemical constituents, with quantitative data presented for clarity. The detailed experimental protocols for extraction and GC-MS analysis offer a foundation for researchers to conduct further investigations into the pharmacological and other properties of this important natural product. The provided workflow diagram visually summarizes the key steps in the analytical process, from plant material to final chemical profile. Understanding the intricate chemical nature of ylang-ylang oil is crucial for its effective and standardized application in various industries.
References
- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ylang Ylang Oil :: Materia Aromatica [materiaaromatica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. perfumerflavorist.com [perfumerflavorist.com]
- 7. essencejournal.com [essencejournal.com]
- 8. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. tandfonline.com [tandfonline.com]
- 12. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Phytochemical Analysis of Cananga Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cananga oil, extracted from the flowers of Cananga odorata, is a complex essential oil renowned for its use in the fragrance industry and traditional medicine.[1] A comprehensive understanding of its phytochemical composition is paramount for its quality control, standardization, and the exploration of its therapeutic potential. This technical guide provides an in-depth overview of the phytochemical analysis of this compound, focusing on quantitative data, detailed experimental protocols, and the signaling pathways of its key bioactive constituents. The complex mixture of volatile compounds in this compound, primarily composed of terpenes, terpenoids, and phenylpropanoids, contributes to its characteristic aroma and diverse biological activities. These activities include antimicrobial, anti-inflammatory, and antioxidant effects, making it a subject of interest for drug discovery and development.[1]
Quantitative Phytochemical Composition
The chemical profile of this compound can vary significantly based on the geographical origin, distillation time, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the qualitative and quantitative analysis of the volatile components of this compound.[2] The following tables summarize the quantitative data from various studies, showcasing the percentage composition of the major phytochemicals identified in this compound.
| Compound | Class | Percentage Composition (%) - Study 1[3] | Percentage Composition (%) - Study 2[4] | Percentage Composition (%) - Study 3[5] |
| β-Caryophyllene | Sesquiterpene | 10.12 | 16.855 | 26.8 |
| Linalool (B1675412) | Monoterpenoid | 7.28 | - | 8.7 |
| Germacrene D | Sesquiterpene | 8.10 | 10.692 | 8.1 |
| Benzyl Benzoate | Phenylpropanoid | 13.62 | 14.326 | 3.8 |
| Geranyl Acetate | Monoterpenoid | 7.79 | - | - |
| (E,E)-α-Farnesene | Sesquiterpene | - | - | 12.6 |
| α-Humulene | Sesquiterpene | - | - | 7.1 |
| (E,E)-Farnesol | Sesquiterpenoid | - | - | 5.6 |
| Caryophyllene Oxide | Sesquiterpenoid | - | 13.484 | - |
Table 1: Major Phytochemical Constituents of this compound from a selection of studies.
| Class of Compound | Percentage Composition (%) - Study 1[4] |
| Monoterpenes | 0.448 |
| Oxygenated Monoterpenes | 6.781 |
| Sesquiterpenes | 49.937 |
| Oxygenated Sesquiterpenes | 17.619 |
| Other Oxygenated Components | 25.121 |
Table 2: Classification of Phytochemicals in this compound.
Experimental Protocols
Essential Oil Extraction
Microwave Hydrodistillation (MHD)
This method utilizes microwave energy to heat the water and plant material, leading to a faster and more efficient extraction process compared to conventional hydrodistillation.[3]
-
Sample Preparation: 200 grams of fresh Cananga odorata flowers are placed in a round-bottom flask with 400 mL of distilled water.[3]
-
Extraction: The flask is subjected to microwave irradiation at a power of 400 W for 180 minutes.[3]
-
Collection: The essential oil is collected, dried over anhydrous sodium sulfate, and stored at 4°C until analysis.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying the individual volatile compounds within an essential oil.[6]
-
Sample Preparation: Dilute 1 µL of the this compound in 1 mL of a suitable solvent such as methanol (B129727) or hexane.[7]
-
Injection: Inject 1 µL of the diluted sample into the GC-MS system with a split ratio of 1:25 or 1:10.[7][8]
-
Gas Chromatography:
-
Mass Spectrometry:
-
Compound Identification: The identification of the phytochemicals is achieved by comparing their mass spectra and retention indices with those in reference libraries such as NIST and Wiley.[8]
Signaling Pathways and Molecular Mechanisms
Several of the major components of this compound have been shown to interact with key signaling pathways in biological systems, which underpins their therapeutic potential.
Linalool: Anti-inflammatory Effects via NF-κB and MAPK Pathways
Linalool, a prominent monoterpenoid in this compound, exhibits significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the canonical NF-κB (nuclear factor kappa B) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), linalool prevents the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines such as IL-6.[9] Furthermore, linalool has been shown to block the MAPK (mitogen-activated protein kinase) signaling pathway.[2]
References
- 1. What is the mechanism of Benzyl Benzoate? [synapse.patsnap.com]
- 2. Natural Compounds in the Battle against Microorganisms—Linalool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. researchgate.net [researchgate.net]
- 5. essencejournal.com [essencejournal.com]
- 6. How Experts Determine Essential Oil Purity [innovatechlabs.com]
- 7. scitepress.org [scitepress.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
For Immediate Release
This technical guide provides an in-depth analysis of the primary bioactive compounds found in Cananga oil, derived from the Cananga odorata tree, commonly known as ylang-ylang. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this essential oil. It summarizes the key chemical constituents, details the experimental methodologies for their identification, and elucidates the known signaling pathways through which these compounds exert their biological effects.
Quantitative Analysis of Bioactive Compounds
The chemical composition of this compound is complex and can vary based on the geographical origin, the part of the plant used (flowers or leaves), and the extraction method. However, a consistent profile of major bioactive compounds has been identified across numerous studies. The following table summarizes the quantitative data for the most abundant constituents identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| Compound Class | Bioactive Compound | Percentage Range (%) | Plant Part | Reference |
| Monoterpenoids | Linalool (B1675412) | 6.03 - 28.0 | Flower, Leaf | [1][2][3] |
| Geranyl acetate | 4.18 - 10.04 | Flower | [2][4][5] | |
| Sesquiterpenoids | β-Caryophyllene | 4.43 - 26.8 | Flower, Leaf | [2][3][4][6][7] |
| Germacrene D | 2.93 - 16.49 | Flower | [2][4] | |
| α-Farnesene | 3.03 - 24.80 | Flower | [4][5] | |
| α-Humulene | 1.44 - 7.1 | Flower | [2][6] | |
| Benzenoids | Benzyl benzoate (B1203000) | 2.3 - 13.62 | Flower, Leaf | [3][4][6][8] |
| Benzyl acetate | 0.55 - 6.60 | Flower | [2][4][5] | |
| Methyl benzoate | 1.25 - 8.01 | Flower | [2][3] |
Experimental Protocols: Identification and Quantification
The primary analytical technique for the identification and quantification of the volatile bioactive compounds in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Sample Preparation: Hydrodistillation
Essential oil is typically extracted from fresh or dried plant material (flowers or leaves) via hydrodistillation using a Clevenger-type apparatus. The plant material is submerged in water and heated, causing the volatile compounds to vaporize along with the steam. The vapor is then condensed, and the immiscible essential oil is separated from the aqueous layer.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standardized GC-MS protocol for the analysis of this compound is detailed below.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer.
2. Chromatographic Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1-5 minutes.
-
Ramp: Increase at a rate of 3-10°C/min to 180-250°C.
-
Final hold: Maintain the final temperature for 5-15 minutes.
-
-
Injector Temperature: 250-270°C.
-
Injection Volume: 1 µL (diluted in a suitable solvent like methanol (B129727) or hexane, with a split ratio, e.g., 1:10 or 1:25).[10][11]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[10]
-
Mass Range: m/z 35-550.
-
Ion Source Temperature: 230-250°C.
-
Quadrupole Temperature: 150°C.
4. Compound Identification and Quantification:
-
Identification of individual compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries (e.g., NIST, Wiley).
-
The relative percentage of each compound is calculated from the peak area in the total ion chromatogram.
Signaling Pathways and Mechanisms of Action
Several of the primary bioactive compounds in this compound have been shown to possess significant anti-inflammatory, antimicrobial, and other therapeutic properties. The following diagrams illustrate the known signaling pathways modulated by these key constituents.
Caption: Anti-inflammatory signaling pathway of Linalool.
Linalool has demonstrated potent anti-inflammatory effects. In response to inflammatory stimuli like lipopolysaccharide (LPS), linalool can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[1][12][13] This is achieved by preventing the phosphorylation of its inhibitory subunit, IκBα.[14] Concurrently, linalool activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), which further suppresses inflammation.[12]
Caption: Anti-inflammatory signaling pathway of β-Caryophyllene.
β-Caryophyllene is a selective agonist of the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells.[7] Upon binding to CB2 receptors, β-caryophyllene can modulate intracellular signaling cascades, leading to the inhibition of pro-inflammatory pathways such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways.[4][6] This results in a decreased production of various inflammatory mediators, including TNF-α, IL-1β, IL-6, and cyclooxygenase-2 (COX-2).[6]
Other Bioactive Compounds
-
Benzyl Benzoate: This compound is known for its insecticidal and acaricidal properties, with a mechanism of action that involves neurotoxicity to parasites by penetrating their exoskeleton.[15] It also exhibits antifungal activity by disrupting fungal cell membranes.[15] While its direct signaling pathways in mammalian cells for other therapeutic effects are less characterized, some studies suggest it may have vasodilating and spasmolytic effects.[16]
-
Germacrene D: This sesquiterpene is recognized for its role in plant defense and its insecticidal properties.[17] It can also exhibit antimicrobial activities, potentially by disrupting the cell membrane integrity of pathogens.[18] Further research is needed to elucidate its specific signaling pathways related to other potential bioactivities in humans.
This guide provides a foundational understanding of the primary bioactive compounds in this compound. Further research into the synergistic effects of these compounds and their detailed mechanisms of action will be crucial for unlocking the full therapeutic potential of this natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Frontiers | β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rhsformula.com [rhsformula.com]
- 8. researchgate.net [researchgate.net]
- 9. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Benzyl Benzoate? [synapse.patsnap.com]
- 16. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 17. Germacrene D | 37839-63-7 | MBA83963 | Biosynth [biosynth.com]
- 18. medchemexpress.com [medchemexpress.com]
The Traditional Medicine of Cananga odorata: A Technical Guide for Researchers
An In-depth Examination of Ethnomedicinal Applications, Phytochemistry, and Bioactive Mechanisms
Introduction: Cananga odorata, commonly known as ylang-ylang, is a tropical tree celebrated for its fragrant essential oil, a staple in the perfume and aromatherapy industries. Beyond its aromatic allure, various parts of the C. odorata plant, including its flowers, leaves, and bark, have a long and rich history of use in traditional medicine systems across Southeast Asia and the Pacific Islands. This technical guide provides an in-depth analysis of the traditional medicinal applications of Cananga odorata, its phytochemical composition, and the scientific basis for its therapeutic properties, with a focus on experimental protocols and molecular mechanisms relevant to drug discovery and development.
Traditional Medicinal Uses
Cananga odorata has been traditionally employed to treat a wide spectrum of ailments, ranging from skin conditions to more systemic diseases. The methods of preparation and application vary depending on the ailment and the plant part used.
In Indonesia, traditional healers have utilized C. odorata for at least 42 different applications to treat 18 diseases.[1] The leaves are the most commonly used part, primarily for external applications to treat skin diseases.[1] In Java, dried flowers are used to treat malaria, while a paste of fresh flowers is applied for asthma.[2] The bark is also used in decoctions to treat stomach ailments and as a laxative in Tonga and Samoa.[2] Other traditional uses across various cultures include the treatment of fever, rheumatism, gout, headache, and eye inflammation.[2][3][4] The essential oil is also used in aromatherapy to alleviate depression, anxiety, and high blood pressure.[4]
Phytochemical Composition
The medicinal properties of Cananga odorata are attributed to its complex mixture of bioactive phytochemicals. While the essential oil has been extensively studied, other plant parts also contain valuable compounds.
Essential Oil Composition
The essential oil, primarily extracted from the flowers via steam or hydrodistillation, is rich in terpenes, sesquiterpenes, and phenylpropanoids.[2][4][5] The major chemical constituents include:
-
Linalool (B1675412): A monoterpenoid alcohol known for its floral scent and reported anti-inflammatory, anxiolytic, and antimicrobial properties.[5]
-
β-Caryophyllene: A bicyclic sesquiterpene that is a known agonist of the cannabinoid receptor 2 (CB2), contributing to its anti-inflammatory effects.
-
Germacrene D: A sesquiterpene that plays a role in plant defense and has demonstrated antimicrobial and insecticidal activities.[6]
-
Benzyl Acetate: An ester that contributes to the fruity and floral aroma of the oil.
-
Geranyl Acetate: Another ester with a floral, fruity aroma.
-
p-Cresyl Methyl Ether: A significant contributor to the characteristic floral scent.
The chemical composition of the essential oil can vary depending on the geographical origin, the time of flower harvesting, and the extraction method used.
Phytochemicals in Other Plant Parts
Phytochemical screening of other parts of the C. odorata plant, such as the leaves and bark, has revealed the presence of various classes of compounds. A hydroalcoholic extract of the leaves was found to contain carbohydrates, mucilage, fats and oils, volatile oils, anthraquinone (B42736) glycosides, flavonoids, alkaloids, tannins, and phenolic compounds.[7][8] Quantitative analysis of this leaf extract determined the total phenolic content to be 0.507 mg Gallic Acid Equivalent (GAE)/g of the extract and the total flavonoid content to be 0.2224 mg Rutin Equivalent (RE)/g of the extract.[7][8]
Table 1: Summary of Major Phytochemicals in Cananga odorata
| Phytochemical Class | Specific Compound(s) | Plant Part(s) | Reported Bioactivities |
| Monoterpenoids | Linalool, Geraniol | Flowers (Essential Oil) | Anti-inflammatory, Antimicrobial, Anxiolytic, Sedative[5] |
| Sesquiterpenoids | β-Caryophyllene, Germacrene D, α-Farnesene | Flowers (Essential Oil) | Anti-inflammatory, Antimicrobial, Insecticidal[6] |
| Phenylpropanoids | p-Cresyl methyl ether, Eugenol | Flowers (Essential Oil) | Aromatic, Antimicrobial |
| Esters | Benzyl acetate, Geranyl acetate, Benzyl benzoate | Flowers (Essential Oil) | Aromatic |
| Flavonoids | - | Leaves | Antioxidant, Anti-inflammatory |
| Alkaloids | - | Leaves, Bark | Antimicrobial |
| Tannins & Phenols | - | Leaves | Antioxidant |
Pharmacological Activities and Experimental Protocols
Scientific investigations have validated many of the traditional uses of Cananga odorata, demonstrating a range of pharmacological activities. This section details the methodologies for key experiments.
Antimicrobial Activity
Cananga odorata extracts and essential oil have shown activity against a variety of bacteria and fungi.
Experimental Protocol: Disc Diffusion Assay for Antibacterial Activity
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar (B569324) Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disc Application: Sterilize paper discs (6 mm in diameter) and impregnate them with a known concentration of the Cananga odorata extract or essential oil. Place the discs on the inoculated agar surface.
-
Controls: Use a disc impregnated with the solvent as a negative control and a disc with a standard antibiotic (e.g., ampicillin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.
Antioxidant Activity
The antioxidant potential of Cananga odorata is often attributed to its phenolic and flavonoid content.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Sample Preparation: Prepare serial dilutions of the Cananga odorata extract in methanol.
-
Reaction Mixture: In a microplate well or cuvette, mix a specific volume of the DPPH solution with varying concentrations of the plant extract.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the extract and A_sample is the absorbance of the DPPH solution with the extract.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the extract concentration. A lower IC50 value indicates higher antioxidant activity. A hydroalcoholic extract of C. odorata leaves was found to have an IC50 of 120.44 µg/ml in a DPPH assay.[7][8]
Anti-inflammatory Activity
The anti-inflammatory properties of Cananga odorata are linked to the presence of compounds like linalool and β-caryophyllene.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use adult Wistar albino rats, fasted overnight before the experiment.
-
Grouping: Divide the animals into several groups: a control group, a standard drug group (e.g., aspirin (B1665792) or indomethacin), and test groups receiving different doses of the Cananga odorata extract.
-
Drug Administration: Administer the vehicle (e.g., saline), standard drug, or plant extract orally to the respective groups.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 3, and 5 hours) after the carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which the bioactive compounds in Cananga odorata exert their effects is crucial for drug development.
Anti-inflammatory Signaling Pathway of Linalool
Linalool has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.
Caption: Anti-inflammatory signaling pathway of Linalool.
Linalool inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9][10] Additionally, linalool promotes the activation and nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), which in turn suppresses inflammation.[5][11]
Anti-inflammatory Signaling Pathway of β-Caryophyllene
β-Caryophyllene's anti-inflammatory action is primarily mediated through its interaction with the endocannabinoid system, specifically the CB2 receptor, and also through the activation of PPARs.
Caption: Anti-inflammatory signaling pathway of β-Caryophyllene.
By binding to and activating the CB2 receptor, which is predominantly expressed on immune cells, β-caryophyllene can modulate the immune response and reduce the production of pro-inflammatory cytokines.[12][13] Furthermore, it can activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α and PPAR-γ, which are nuclear receptors that play a crucial role in regulating inflammation and metabolism.[14]
Conclusion
Cananga odorata represents a valuable source of bioactive compounds with significant potential for the development of new therapeutic agents. Its long history of traditional use is now being substantiated by scientific research, revealing the molecular mechanisms underlying its medicinal properties. This guide provides a foundational resource for researchers and drug development professionals, offering insights into the traditional applications, phytochemical profile, and pharmacological activities of this remarkable plant. Further research, particularly in quantifying the phytochemicals in traditional preparations and conducting clinical trials, is warranted to fully harness the therapeutic potential of Cananga odorata.
References
- 1. researchgate.net [researchgate.net]
- 2. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Traditional uses, phytochemistry, and bioactivities of Cananga odorata (ylang-ylang) - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 5. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Germacrene D | 37839-63-7 | MBA83963 | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Beta-Caryophyllene: The Science of Pain Management and Inflammation Control - The Orange Plan [theorangeplan.weebly.com]
- 13. blairmedicalgroup.com [blairmedicalgroup.com]
- 14. Protective Effects of (E)-β-Caryophyllene (BCP) in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An Ethnobotanical and Pharmacological Survey of Cananga Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cananga odorata, commonly known as ylang-ylang, is a tropical tree native to countries surrounding the Indian Ocean, including India, the Philippines, Malaysia, and Indonesia.[1] The essential oil extracted from its star-shaped flowers, Cananga oil (or ylang-ylang oil), is renowned for its rich, floral fragrance and has a long history of use in traditional medicine, perfumery, and aromatherapy.[2] This technical guide provides an in-depth survey of the ethnobotanical applications of this compound, supported by a review of modern pharmacological studies. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways.
Ethnobotanical Applications of Cananga odorata
Cananga odorata has a rich history of use in traditional medicine across various cultures. The applications are diverse, ranging from treating infectious diseases to managing mental health conditions. A 2021 ethnobotanical study conducted in Indonesia, involving 36 traditional healers from 28 ethnic groups, documented 42 distinct traditional applications for 18 different diseases, highlighting the plant's significant role in indigenous healthcare.[1] Skin disease was identified as the most prevalent therapeutic indication.[1]
The following table summarizes the primary ethnobotanical uses of different parts of the Cananga odorata plant, with a focus on the applications of its essential oil.
| Plant Part | Traditional Medicinal Application | Geographic Region/Community of Use |
| Flowers/Oil | Malaria, Stomach Ailments, Asthma, Gout, Rheumatism, Depression, High Blood Pressure, Anxiety | General Traditional Medicine[2][3] |
| To enhance euphoria and reduce sexual anxiety | Indonesia[3] | |
| Headaches, Eye inflammation | India[3] | |
| As an aphrodisiac | Anecdotal[1] | |
| To relieve itchiness and treat dandruff (leaves also used) | India, Indian Ocean Islands[3] | |
| To enhance the scent of coconut oil for massage | Polynesian Islanders[3] | |
| Dried Flowers | Malaria and malaria-like symptoms | Java, Vietnam[3] |
| Pounded Fresh Flowers | Asthma | Traditional Communities[3] |
| Flowers and Bark | Pneumonia, Stomach ache | Northern Mariana Islands[3] |
| Heated Inner Bark (Decoction) | Gout | Papuan New Guinea[3] |
| Bark (Decoction) | Rheumatism, Phlegm, Ophthalmia, Ulcers, Fevers | India[3] |
| Bark | Stomach ailments, Laxative | Tonga, Samoa[3] |
Pharmacological Activities and Experimental Protocols
Modern scientific research has begun to validate several of the traditional claims associated with this compound, demonstrating its potential as a source for novel therapeutic agents. This section details the key pharmacological activities and provides the experimental protocols for the assays cited.
Anxiolytic Activity
Several studies have investigated the anxiety-reducing effects of this compound inhalation.
Experimental Protocol: Elevated Plus Maze (EPM) Test
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
-
Apparatus: The EPM consists of four arms (e.g., 35 cm long x 6 cm wide) arranged in a plus shape and elevated from the floor (e.g., 60 cm). Two opposite arms are enclosed by high walls (e.g., 15 cm), while the other two are open. The arms are connected by a central platform (e.g., 5 cm x 5 cm).[3]
-
Procedure:
-
Animal Acclimatization: Mice are acclimatized to the testing room for at least 1 hour before the experiment.
-
Oil Exposure: Mice are placed in an inhalation chamber (e.g., 1 cubic foot) containing cotton plugs with a specific concentration of this compound (e.g., 0.1%, 1%, or 10% v/v in a carrier like Tween 80) for a set duration (e.g., 15-30 minutes).[3][4] A control group is exposed to the carrier oil only.
-
EPM Test: Immediately after exposure, each mouse is placed on the central platform of the EPM, facing an open arm.
-
Data Collection: The behavior of the mouse is recorded for 5 minutes using a video tracking system. Key parameters measured include:
-
The number of entries into the open and closed arms.
-
The time spent in the open and closed arms.
-
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the number of entries into and the time spent in the open arms compared to the control group.[4]
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model to screen for acute anti-inflammatory activity.
-
Animals: Wistar albino rats are typically used.
-
Procedure:
-
Animal Preparation: Rats are fasted for 12 hours before the experiment with free access to water.
-
Drug Administration: The test group receives an oral dose of this compound extract (e.g., 100, 200, or 400 mg/kg body weight). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like aspirin (B1665792) (e.g., 300 mg/kg).
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured immediately after carrageenan injection (0 hour) and at regular intervals (e.g., 1, 3, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
-
-
Interpretation: A significant reduction in paw volume in the treated group compared to the control group indicates anti-inflammatory activity.[5]
Antimicrobial Activity
The essential oil of Cananga odorata has been shown to be effective against a range of pathogenic bacteria.
Experimental Protocol: Agar (B569324) Well Diffusion Method
This method is used to determine the susceptibility of microorganisms to an antimicrobial agent.
-
Materials:
-
Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar (for yeast).
-
Overnight cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Sterile cork borer (e.g., 6 mm diameter).
-
Cananga essential oil.
-
-
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.
-
Well Preparation: Wells are punched into the agar using the sterile cork borer.
-
Oil Application: A specific volume (e.g., 100 µL) of Cananga essential oil is added to each well.
-
Controls: A positive control (e.g., a standard antibiotic disc like Ciprofloxacin) and a negative control (e.g., the solvent used to dissolve the oil, like DMSO) are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
-
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.[6] The Minimum Inhibitory Concentration (MIC), the lowest concentration of the oil that inhibits visible growth, can be determined using a broth microdilution method.[6]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which this compound exerts its effects is crucial for drug development. Research has started to uncover some of the signaling pathways involved, particularly for its anxiolytic effects.
Anxiolytic Mechanism of Action
Studies in mice suggest that the anxiolytic effects of inhaled this compound are mediated through the modulation of key neurotransmitter systems and intracellular signaling cascades in the brain.[4] The major active constituent, benzyl (B1604629) benzoate, is thought to play a significant role.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. saspublishers.com [saspublishers.com]
- 4. [PDF] Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 5. ijbcp.com [ijbcp.com]
- 6. In-vitro Antimicrobial Study of Non/irradiated Ylang-ylang Essential Oil Against Multi Drug Resistant Pathogens with Reference to Microscopic Morphological Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anxiolytic effect of essential oil of Cananga odorata exposure on mice and determination of its major active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sesquiterpene Hydrocarbon Profile of Cananga Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cananga oil, steam-distilled from the flowers of the Cananga odorata tree, is a complex mixture of volatile organic compounds. While renowned in the fragrance industry for its rich, floral scent, its chemical composition, particularly its significant concentration of sesquiterpene hydrocarbons, presents a compelling area of study for pharmaceutical and therapeutic applications. This technical guide provides an in-depth analysis of the sesquiterpene hydrocarbon profile of this compound, summarizing quantitative data from various studies, detailing common experimental protocols, and illustrating the analytical workflow.
Sesquiterpenes are a class of C15 terpenes that contribute significantly to the oil's characteristic aroma and are believed to be responsible for many of its purported biological activities, including anti-inflammatory, antibacterial, and sedative properties.[1][2] Key sesquiterpene hydrocarbons consistently identified in this compound include β-caryophyllene, germacrene D, α-farnesene, and α-humulene.[3][4] The relative abundance of these compounds can vary depending on factors such as the geographical origin, the distillation fraction (e.g., Ylang-Ylang Extra, I, II, III), and the specific extraction method employed.[4][5]
Quantitative Analysis of Sesquiterpene Hydrocarbons
The following tables summarize the quantitative data on the major sesquiterpene hydrocarbons found in this compound, as reported in various analytical studies. These tables are designed for easy comparison of the compositional variations across different samples and methodologies.
Table 1: Sesquiterpene Hydrocarbon Composition in Cananga odorata Flower Essential Oil
| Sesquiterpene Hydrocarbon | Percentage Composition (%) | Reference |
| β-Caryophyllene | 26.8 | [6] |
| (E,E)-α-Farnesene | 12.6 | [6] |
| Germacrene D | 8.1 | [6] |
| α-Humulene | 7.1 | [6] |
| β-Caryophyllene | 10.7 | |
| Germacrene D | 10.3 | |
| β-Caryophyllene | 10.12 | [7] |
| Germacrene D | 8.10 | [7] |
| Germacrene D | 5.75 | [5] |
| β-Caryophyllene | 4.43 | [5] |
| α-Humulene | 1.44 | [5] |
| δ-Cadinene | 1.09 | [5] |
Table 2: Sesquiterpene Hydrocarbon Composition in Cananga odorata Leaf Essential Oil
| Sesquiterpene Hydrocarbon | Percentage Composition (%) | Reference |
| trans-Caryophyllene | 19.7 | [8][9] |
| (E,E)-α-Farnesene | 10.3 | [8][9] |
| β-Elemene | 3.1 | [8][9] |
| Copaene | 2.9 | [8][9] |
| α-Curcumene | 2.6 | [10] |
| γ-Muurolene | 1.5 | [10] |
Experimental Protocols
The analysis of this compound's volatile components, including sesquiterpene hydrocarbons, is predominantly carried out using Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The following sections detail the typical methodologies employed.
Sample Preparation and Essential Oil Extraction
The most common method for extracting essential oil from Cananga odorata flowers is steam distillation.[11][12] Freshly harvested flowers are subjected to steam, which ruptures the oil-containing glands and releases the volatile compounds. The resulting mixture of steam and essential oil is then condensed, and the oil is separated from the aqueous phase (hydrosol). Different fractions of the oil (Extra, I, II, III) can be collected at various time intervals during the distillation process, with the earlier fractions being richer in lighter, more volatile compounds and the later fractions containing a higher proportion of sesquiterpenes.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for identifying and quantifying the individual components of an essential oil.
-
Instrumentation : A typical setup includes a gas chromatograph equipped with a fused silica (B1680970) capillary column and a mass spectrometer detector.
-
Capillary Column : A non-polar column, such as a CP-Sil-5-CB, is often used for the separation of volatile compounds.[6]
-
Injection : A small volume of the diluted essential oil is injected into the GC inlet, where it is vaporized.
-
Carrier Gas : An inert gas, such as helium or hydrogen, carries the vaporized sample through the column.[6]
-
Oven Temperature Program : The temperature of the GC oven is gradually increased according to a specific program to allow for the separation of compounds based on their boiling points and affinity for the stationary phase. A representative program might start at 50°C and increase to 250°C at a rate of 3°C/min.[6]
-
Detection : As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.
-
Compound Identification : The identification of individual sesquiterpene hydrocarbons is achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries (e.g., NIST, Wiley).
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the typical workflow for the extraction and analysis of sesquiterpene hydrocarbons from Cananga odorata.
Caption: Workflow for this compound extraction and analysis.
Key Sesquiterpene Hydrocarbon Structures
This diagram illustrates the chemical structures of the primary sesquiterpene hydrocarbons found in this compound.
Caption: Key sesquiterpene hydrocarbon structures.
References
- 1. aromaoilganics.bigcartel.com [aromaoilganics.bigcartel.com]
- 2. utamaspicebali.com [utamaspicebali.com]
- 3. oarjpublication.com [oarjpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]
- 6. essencejournal.com [essencejournal.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. us.typology.com [us.typology.com]
Monoterpenes of Cananga odorata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cananga odorata, commonly known as ylang-ylang, is a tropical tree renowned for its fragrant essential oil, a valuable ingredient in the perfume and cosmetic industries. Beyond its aromatic properties, the essential oil of C. odorata possesses a complex chemical profile, rich in a diverse array of bioactive compounds, including a significant class of phytochemicals known as monoterpenes. These C10 isoprenoids contribute not only to the characteristic floral scent but also to the plant's traditional medicinal uses, which include treatments for malaria, stomach ailments, asthma, gout, and rheumatism.[1] The essential oil and its components have demonstrated a range of biological activities, such as antimicrobial, anti-inflammatory, and insect-repellent properties, making them a subject of interest for modern drug discovery and development.[1]
This technical guide provides an in-depth overview of the monoterpenes identified in Cananga odorata. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by presenting quantitative data, detailed experimental protocols for their identification, and a visualization of their biosynthetic origins.
Quantitative Analysis of Monoterpenes in Cananga odorata
The composition of monoterpenes in the essential oil of Cananga odorata can vary depending on factors such as the geographical origin, the stage of flower development, and the extraction method employed.[2] The primary analytical technique for the identification and quantification of these volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[1][3][4] The following tables summarize the quantitative data of monoterpenes identified in the essential oil from different parts of the C. odorata plant, as reported in various scientific studies.
Table 1: Monoterpenes Identified in the Essential Oil of Cananga odorata Flowers
| Monoterpene | Class | Relative Percentage (%) | Reference |
| Linalool | Oxygenated Monoterpenoid | 7.28 - 19.0 | [3][5][6] |
| Geranyl Acetate | Oxygenated Monoterpenoid | 7.79 | [5] |
| β-Pinene | Monoterpene Hydrocarbon | Major Component | [2] |
| Limonene | Monoterpene Hydrocarbon | Major Component | [2] |
| α-Pinene | Monoterpene Hydrocarbon | Major Component | [2] |
| cis-β-Ocimene | Monoterpene Hydrocarbon | 1.99 | [6] |
| trans-β-Ocimene | Monoterpene Hydrocarbon | 1.55 | [6] |
| Sabinene | Monoterpene Hydrocarbon | - | [6] |
| β-Thujene | Monoterpene Hydrocarbon | - | [6] |
| α-Terpinene | Monoterpene Hydrocarbon | - | [6] |
| Geraniol | Oxygenated Monoterpenoid | - | [6] |
| α-Terpineol | Oxygenated Monoterpenoid | 0.2 | [3] |
| Terpinen-4-ol | Oxygenated Monoterpenoid | - | [2] |
Table 2: Monoterpenes Identified in the Essential Oil of Cananga odorata Leaves
| Monoterpene | Class | Relative Percentage (%) | Reference |
| Ocimene | Monoterpene Hydrocarbon | 13.2 | [7] |
Experimental Protocols
The identification and quantification of monoterpenes in Cananga odorata involve several key experimental steps, from the extraction of the essential oil to its analysis by chromatographic techniques.
Essential Oil Extraction
Several methods are employed for the extraction of essential oil from C. odorata, with the choice of method influencing the final yield and chemical composition of the oil.
-
Hydrodistillation: This is a conventional method where plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected.[8]
-
Steam Distillation: In this method, steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and oil vapor mixture is then condensed and separated.[8]
-
Solvent-Free Microwave Extraction (SFME): A more modern and rapid technique that uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil.[8][9][10] This method can lead to higher yields in a shorter time compared to conventional methods.[8]
-
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically carbon dioxide, as the solvent. It is known for its selectivity and can produce high-quality oils.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone for the analysis of volatile compounds like monoterpenes.[12] The following outlines a typical protocol based on methodologies reported in the literature.
-
Gas Chromatograph (GC) System: A gas chromatograph equipped with a fused silica (B1680970) capillary column is used for separation. Common column types include non-polar columns like CP-Sil-5-CB and more polar columns such as CP-Sil-19-CB.[3]
-
Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.[3][4]
-
Oven Temperature Program: A programmed temperature gradient is crucial for separating the various components of the essential oil. A typical program starts at a lower temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280°C) at a specific rate (e.g., 2-10°C/min).[3][4][11]
-
Injector and Detector Temperatures: The injector and detector temperatures are maintained at high temperatures (e.g., 250°C and 280°C, respectively) to ensure the volatilization of the sample and prevent condensation.[4]
-
Mass Spectrometer (MS) Detector: The separated compounds are detected by a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. The ionization is typically achieved by electron impact (EI) at 70 eV.[4][11]
-
Compound Identification: The identification of individual monoterpenes is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).[3][4]
-
Quantification: The relative percentage of each compound is generally calculated from the peak areas in the GC chromatogram without the use of correction factors.[4]
Biosynthesis of Monoterpenes in Cananga odorata
The biosynthesis of monoterpenes in plants originates from two primary pathways: the mevalonate (B85504) (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[13] Terpenoids, including monoterpenes, are synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are produced by these pathways.[13]
Geranyl pyrophosphate (GPP), a C10 precursor, is formed by the condensation of one molecule of IPP and one molecule of DMAPP. GPP then serves as the substrate for various monoterpene synthases (TPSs), enzymes that catalyze the formation of the diverse array of monoterpene structures.[6] Studies on the floral transcriptome of C. odorata have identified and functionally characterized several monoterpene synthase genes (CoTPSs). For instance, CoTPS1 has been shown to produce a mixture of β-thujene, sabinene, β-pinene, and α-terpinene from GPP, while CoTPS4 synthesizes geraniol.[6]
Monoterpene Biosynthesis Pathway
Caption: Biosynthesis pathway of monoterpenes in Cananga odorata.
Experimental Workflow for Monoterpene Identification
Caption: Workflow for the identification of monoterpenes.
References
- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. essencejournal.com [essencejournal.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. The floral transcriptome of ylang ylang (Cananga odorata var. fruticosa) uncovers biosynthetic pathways for volatile organic compounds and a multifunctional and novel sesquiterpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] EXTRACTION OF ESSENTIAL OIL FROM CANANGA ( Cananga odorata ) USING SOLVENT-FREE MICROWAVE EXTRACTION : A PRELIMINARY STUDY | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. WO2016064347A1 - Terpene synthases from ylang ylang (cananga odorata var. fruticosa) - Google Patents [patents.google.com]
An In-depth Technical Guide to the Aromatic Volatile Compounds in Cananga odorata Oil
For Researchers, Scientists, and Drug Development Professionals
Ylang-ylang (Cananga odorata Hook. F. & Thomson), a tropical tree belonging to the Annonaceae family, is renowned for its essential oil, a valuable raw material in the fragrance, cosmetic, and food industries.[1][2][3][4] The oil, extracted from its fragrant flowers, is a complex mixture of volatile organic compounds (VOCs) that contribute to its characteristic aroma and diverse biological activities. Traditionally, C. odorata has been used to treat a variety of ailments, including malaria, stomach issues, asthma, and rheumatism.[1][2][3] In aromatherapy, it is employed for its purported effects in treating depression, anxiety, and high blood pressure.[1][2][3] This guide provides a comprehensive overview of the aromatic volatile compounds in Cananga oil, detailing its chemical composition, analytical methodologies, and potential therapeutic applications.
Chemical Composition of Aromatic Volatiles in Cananga odorata Oil
The chemical profile of this compound is intricate, comprising a wide array of monoterpenes, sesquiterpenes, esters, alcohols, phenols, and other aromatic compounds.[1][3][5] The relative abundance of these constituents can vary significantly based on factors such as the geographical origin of the plant, the developmental stage of the flowers at harvest, and the extraction method employed.[6][7] The quality of the oil is often correlated with a higher content of light-oxygenated compounds like linalool, benzyl (B1604629) acetate, and methyl benzoate.[6]
Below is a summary of the principal volatile compounds identified in Cananga odorata oil across various studies.
| Compound | Chemical Class | Reported Percentage (%) | Reference |
| β-Caryophyllene | Sesquiterpene Hydrocarbon | 10.12 - 33.30 | [5][6][8] |
| Linalool | Monoterpene Alcohol | 2.87 - 21.08 | [6][8][9][10][11] |
| Germacrene D | Sesquiterpene Hydrocarbon | 8.1 - 8.99 | [6][8][9][10] |
| (E,E)-α-Farnesene | Sesquiterpene Hydrocarbon | 10.3 - 45.67 | [6][9][11][12] |
| Benzyl Benzoate | Aromatic Ester | 2.3 - 14.56 | [5][6][8][9][11][12] |
| Geranyl Acetate | Monoterpene Ester | 7.79 - 14.83 | [5][8][11] |
| Benzyl Acetate | Aromatic Ester | >10 (in mature stages) | [9] |
| α-Humulene | Sesquiterpene Hydrocarbon | 7.1 - 13.42 | [6][10] |
| (E,E)-Farnesol | Sesquiterpene Alcohol | 3.7 - 5.6 | [6][12] |
| α-Pinene | Monoterpene Hydrocarbon | 0.3 - 12.73 | [6][10] |
| Spathulenol | Oxygenated Sesquiterpene | 31.6 (in leaves) | [13] |
| Ocimene | Monoterpene Hydrocarbon | 13.2 (in leaves) | [12] |
| Lavandulyl Acetate | Monoterpene Ester | 7.19 (in leaves) | [10] |
| Eugenol | Phenylpropanoid | 8.86 (in leaves) | [9][10] |
| Methyl Benzoate | Aromatic Ester | Major Component | [5] |
| p-Cresyl Methyl Ether | Aromatic Ether | Major Component | [5] |
Experimental Protocols for Analysis
The characterization of volatile compounds in this compound relies on robust extraction and analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most prevalent method for separation and identification.[6][13][14][15]
Several methods are used to extract essential oils from C. odorata flowers, each influencing the final chemical profile of the oil.[7]
-
Hydrodistillation (HD) and Steam Distillation (SD): These are traditional methods for extracting essential oils.[3][7]
-
Protocol: Fresh or dried plant material (e.g., 200g of fresh Cananga flowers) is placed in a distillation apparatus with a specified volume of water (e.g., 400 mL).[8] The mixture is heated to boiling, and the resulting steam, carrying the volatile oils, is passed through a condenser. The condensed liquid is collected in a separating funnel, where the oil phase is separated from the aqueous phase. The extraction is typically carried out for a fixed duration (e.g., 3-4 hours).[8]
-
-
Solvent-Free Microwave Extraction (SFME) / Microwave Hydrodistillation (MHD): This modern technique offers a faster extraction time and can yield higher quality oil.[7][8][14]
-
Protocol: Fresh plant material (e.g., 200g of flowers) is placed in a round-bottom flask inside a modified microwave oven with a condenser attached.[8] A specific microwave power (e.g., 200 W, 400 W, or 600 W) is applied for a shorter duration (e.g., 180 minutes).[8] The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil, which is then collected via condensation. This method can preserve heat-sensitive compounds more effectively than traditional distillation.[8]
-
-
Headspace Solid-Phase Microextraction (HS-SPME): This technique is ideal for analyzing the volatile compounds emitted by fresh flowers at different developmental stages without using solvents.[5]
-
Protocol: A single flower is placed in a sealed vial (e.g., 20 mL). An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace above the flower for a defined period (e.g., 30 minutes) at a controlled temperature to adsorb the volatile compounds. The fiber is then retracted and directly inserted into the GC-MS injector for thermal desorption and analysis.[5]
-
GC-MS is the gold standard for separating and identifying the individual components of a complex volatile mixture like this compound.[15][16]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer detector is used.[6][14]
-
Gas Chromatography (GC) Protocol:
-
Column: A fused silica (B1680970) capillary column, such as an HP-5MS (or equivalent like CP-Sil-5-CB), is commonly used (e.g., 30 m length x 0.25 mm i.d. x 0.25 µm film thickness).[6][14][17]
-
Injection: A small volume (e.g., 1 µL) of the diluted essential oil (e.g., in methanol) is injected in split mode (e.g., 20:1).[13][17]
-
Injector and Detector Temperatures: The injector temperature is typically set to 200-250°C, and the detector (FID, if used) to 250°C.[6]
-
Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program starts at a lower temperature (e.g., 50-60°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 2-3°C/min) to a final temperature of 240-250°C, where it is held for a final period.[6][13][17]
-
Carrier Gas: Helium or Hydrogen (H₂) is used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).[6]
-
-
Mass Spectrometry (MS) Protocol:
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used.[13]
-
Scan Range: The mass spectrometer scans a mass-to-charge (m/z) ratio range, typically from 50 to 550 amu.[13]
-
Component Identification: The volatile compounds are identified by comparing their mass spectra with those in established libraries (e.g., NIST, Wiley) and by comparing their retention indices (RI) with literature values.[13] The relative percentage of each component is calculated from the peak areas in the GC chromatogram.[6]
-
Visualized Workflows and Pathways
The following diagrams illustrate the typical experimental workflow for this compound analysis and a conceptual model of its antimicrobial action.
Caption: Experimental workflow for the analysis of volatile compounds in Cananga odorata.
Caption: Conceptual pathway for the antimicrobial activity of this compound compounds.
Biological Activities of Aromatic Compounds
The complex mixture of volatile compounds in this compound is responsible for its wide range of documented biological activities. These properties make it a subject of interest for pharmaceutical and agricultural applications.
-
Antimicrobial and Antibiofilm Activity: this compound has demonstrated effectiveness against various pathogenic microorganisms, including bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans.[9] The antimicrobial action is primarily attributed to the oil's ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation.[9] Key compounds like linalool, geraniol, eugenol, and caryophyllene contribute to these effects.[9]
-
Anti-inflammatory and Antioxidant Activity: Volatiles from C. odorata leaves have shown significant nitric oxide (NO) inhibitory activity, suggesting anti-inflammatory potential.[13] The oil also exhibits antioxidant properties, evaluated through methods like the DPPH radical scavenging assay, which are beneficial in mitigating oxidative stress.[12][13]
-
Insect-Repellent and Antivector Activity: The essential oil of C. odorata and its constituents have been investigated for their insecticidal and repellent properties against various pests, indicating potential use in agriculture as a natural alternative to synthetic pesticides.[1][2]
Conclusion
Cananga odorata oil is a chemically diverse natural product whose aromatic volatile composition is influenced by numerous factors. The predominant compounds, including β-caryophyllene, linalool, germacrene D, and various esters, collectively define its unique fragrance and confer a range of biological activities. Standardized analytical protocols, primarily based on GC-MS, are essential for quality control and for elucidating the structure-activity relationships of its components. Further research into the specific signaling pathways and molecular targets of these compounds will continue to unlock their full potential for therapeutic and industrial applications.
References
- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Traditional uses, phytochemistry, and bioactivities of Cananga odorata (ylang-ylang) - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. essencejournal.com [essencejournal.com]
- 7. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rdzwxb.com [rdzwxb.com]
- 12. tandfonline.com [tandfonline.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. contractlaboratory.com [contractlaboratory.com]
- 17. scitepress.org [scitepress.org]
The Aromatic Arsenal: A Technical Guide to the Constituents and Therapeutic Properties of Cananga Oil
For Researchers, Scientists, and Drug Development Professionals
Cananga oil, extracted from the flowers of Cananga odorata, is a complex mixture of volatile organic compounds with a rich history in traditional medicine and a growing portfolio of scientifically validated therapeutic properties.[1][2] This technical guide provides an in-depth analysis of the chemical constituents of this compound, their associated therapeutic activities, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Chemical Composition of this compound
The chemical profile of this compound is intricate and can vary based on the geographical origin, the part of the plant used (flowers or leaves), and the extraction method.[1][3] The primary analytical technique for identifying and quantifying the constituents of essential oils, including this compound, is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4][5][6]
Major Chemical Constituents
The oil is predominantly composed of a diverse array of monoterpenes, sesquiterpenes, and phenylpropanoids.[1][2] These compounds are responsible for the oil's characteristic aroma and its wide range of biological activities.[1][7] The major constituents identified in this compound from various sources are summarized in the table below.
| Constituent Class | Compound Name | Percentage Range (%) | Plant Part | Reference |
| Sesquiterpene Hydrocarbons | β-Caryophyllene | 5.27 - 26.8 | Flower, Leaf | [3][5][8][9] |
| Germacrene D | 2.93 - 15.30 | Flower | [3][5] | |
| (E,E)-α-Farnesene | 3.03 - 24.80 | Flower | [3][5][8] | |
| α-Humulene | 7.1 | Flower | [5] | |
| γ-Muurolene | 1.5 | Leaf | [4] | |
| δ-Cadinene | 3.72 - 6.00 | Flower | [3][10] | |
| Copaene | 2.9 | Leaf | [8] | |
| β-Elemene | 3.1 | Leaf | [8] | |
| Oxygenated Monoterpenes | Linalool | 7.28 - 25.1 | Flower | [1][5][9] |
| Geranyl acetate | 1.4 - 9.46 | Flower | [3][9] | |
| α-Terpineol | - | Flower | [5] | |
| Oxygenated Sesquiterpenes | Spathulenol | 31.6 | Leaf | [4] |
| (E,E)-Farnesol | 5.6 | Flower | [5] | |
| α-Cadinol | 3.0 - 4.5 | Leaf | [4][8] | |
| t-Muurolol | 4.2 | Leaf | [8] | |
| Farnesyl acetone | 5.1 | Leaf | [8] | |
| Benzenoids/Phenylpropanoids | Benzyl benzoate | 2.3 - 13.62 | Flower, Leaf | [3][5][8][9] |
| Benzyl acetate | 0.55 - 18.21 | Flower | [1][3][11] | |
| Methyl benzoate | 7.64 | Flower | [11] | |
| p-Cresyl methyl ether | - | Flower | [5] | |
| Benzyl salicylate | 4.47 | Flower | [11] | |
| Other | Ocimene | 13.2 | Leaf | [8] |
Therapeutic Properties and Underlying Mechanisms
This compound and its constituents exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anxiolytic, and anticancer effects.[1][2][12]
Antioxidant Activity
The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. This property is primarily evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][8] The essential oil from C. odorata leaves has demonstrated significant concentration-dependent antiradical activity.[8]
Anti-inflammatory Activity
This compound has shown notable anti-inflammatory effects. Studies have demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[4][11] The anti-inflammatory action is also evidenced by the reduction of leukocyte recruitment and nitric oxide production in in vivo models.[11] Some of the key molecular targets in inflammation that could be modulated by this compound constituents include inflammatory cytokines like IL-17, IL-23, and TNF-α.[3]
Anxiolytic Effects and Neuromodulatory Pathways
One of the most well-documented therapeutic properties of this compound is its anxiolytic effect.[2][10] Inhalation of the oil has been shown to reverse anxiety-like behaviors in animal models.[13] The proposed mechanism involves the modulation of the serotonin (B10506) system and the mitogen-activated protein kinase (MAPK) pathway.[13] Specifically, Ylang-Ylang oil odor exposure has been found to be associated with the ERK1/2/CREB pathway in the hippocampus.[13] It also affects brain serotonin metabolism and reduces plasma corticosterone (B1669441) levels.[13] Furthermore, constituents of the oil may ameliorate neuropathic pain and associated anxiety by reducing the expression of MAPKs and markers of neuroinflammation.[14]
Anticancer Potential
Preliminary in vitro studies have indicated the anticancer potential of this compound. The essential oil has exhibited cytotoxic activity against human cancer cell lines, such as the MOLT-3 cell line, as determined by the MTT assay.[8] Network pharmacology approaches suggest that compounds in Cananga odorata may modulate pathways involved in cancer.[15]
Antimicrobial and Other Activities
This compound has also been reported to possess antimicrobial, antibiofilm, antivector, insect-repellent, antidiabetic, and antifertility activities.[1][2][12]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the investigation of this compound's constituents and therapeutic properties.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling
Objective: To identify and quantify the volatile constituents of this compound.
Methodology:
-
Sample Preparation: A dilute solution of the essential oil (e.g., 1 µL in a suitable solvent) is prepared.[16][17]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used. A common setup includes a nonpolar capillary column (e.g., HP-5MS, CP-Sil-5-CB).[6][9]
-
GC Conditions:
-
Injector Temperature: Typically set between 200°C and 270°C.[5][16]
-
Oven Temperature Program: A temperature gradient is applied, for example, starting at 50-60°C, holding for a few minutes, and then ramping up to 250-280°C at a rate of 3-10°C/min.[5][6][16]
-
Carrier Gas: Helium or Hydrogen is used as the carrier gas at a constant flow rate (e.g., 1.0-1.2 mL/min).[5][16]
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) ionization is commonly used, with an energy of 70 eV.[16]
-
Mass Range: The spectrometer scans a mass range of approximately 40-500 amu.
-
-
Component Identification: The identification of constituents is achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries (e.g., NIST, Wiley) and published literature.[16]
-
Quantification: The relative percentage of each component is calculated from the peak area in the chromatogram using the normalization method.[5]
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging capacity of this compound.
Methodology:
-
Sample Preparation: A stock solution of the essential oil is prepared in methanol (B129727) (e.g., 1 mg/mL) and then serially diluted to various concentrations.[17]
-
Reaction Mixture: An aliquot of each diluted sample is mixed with a methanolic solution of DPPH (e.g., 0.1 mM).[17]
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[17]
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.[17]
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined to quantify the antioxidant potency.[4][8] Butylated hydroxyanisole (BHA) or a similar standard is used as a positive control.[8]
MTT Assay for Anticancer Activity
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Methodology:
-
Cell Culture: Cancer cells (e.g., MOLT-3) are cultured in an appropriate medium and seeded in 96-well plates.[8]
-
Treatment: The cells are treated with various concentrations of the essential oil and incubated for a specific period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the oil that inhibits 50% of cell growth, is determined.[8]
Visualizing the Science: Diagrams of Workflows and Pathways
To further elucidate the complex processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Anxiolytic signaling pathway of this compound.
This guide provides a foundational understanding of the chemical constituents of this compound and their therapeutic potential. Further research is warranted to isolate and characterize the activities of individual components and to elucidate their precise mechanisms of action, paving the way for the development of novel therapeutic agents.
References
- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional uses, phytochemistry, and bioactivities of Cananga odorata (ylang-ylang) - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. essencejournal.com [essencejournal.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. Chemometric Screening of Fourteen Essential Oils for Their Composition and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. aromaweb.com [aromaweb.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cananga odorata essential oil reverses the anxiety induced by 1-(3-chlorophenyl) piperazine through regulating the MAPK pathway and serotonin system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijam.co.in [ijam.co.in]
- 16. mdpi.com [mdpi.com]
- 17. Chemical profiling and biological assessment of essential oil from Artemisia herba-alba - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Potential of Cananga Oil: An In-depth Guide to its Indigenous Knowledge and Therapeutic Applications
For Immediate Release
This technical whitepaper provides a comprehensive overview of the indigenous knowledge, phytochemical composition, and pharmacological activities of Cananga oil, derived from the flowers of Cananga odorata. Intended for researchers, scientists, and professionals in drug development, this document synthesizes traditional ethnomedicinal applications with modern scientific validation. It offers a detailed examination of the oil's bioactive components, their mechanisms of action, and protocols for experimental validation, thereby serving as a foundational resource for future research and development of novel therapeutics.
Ethnomedicinal Heritage and Indigenous Applications
Cananga odorata, commonly known as ylang-ylang, has a long and rich history of use in traditional medicine across Southeast Asia and the Pacific Islands. Indigenous communities have utilized various parts of the plant, particularly the essential oil from its flowers, to address a wide spectrum of health concerns.
Traditionally, this compound is renowned for its calming and mood-lifting properties, employed in aromatherapy to alleviate symptoms of stress, anxiety, depression, and insomnia.[1][2][3][4][5][6][7][8][9][10] Its applications extend to physical ailments, where it has been used to treat conditions such as malaria, stomach ailments, asthma, gout, rheumatism, and high blood pressure.[1][3][5][8] Topically, the oil is applied to soothe skin irritations, including itchiness, insect bites, eczema, and psoriasis, as well as to promote healthy hair and scalp.[1][2][4][6][7][11] Furthermore, it has been traditionally used as an aphrodisiac and to relieve fever.[1][4][7][12][13]
Phytochemical Composition: A Quantitative Analysis
The therapeutic effects of this compound are attributed to its complex mixture of volatile organic compounds, primarily monoterpenes, sesquiterpenes, and phenylpropanoids.[1][5][8][12] The specific concentration of these bioactive constituents can vary depending on the geographical origin, the part of the plant used, and the extraction method employed. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for quantifying the chemical composition of the essential oil.
Below are tables summarizing the quantitative analysis of this compound from various studies.
Table 1: Chemical Composition of Cananga odorata Flower Essential Oil (Hydrodistillation)
| Compound | Relative Percentage (%) | Reference |
| Benzyl acetate | 18.21 | [14] |
| Linalool | 15.23 | [14] |
| Benzyl benzoate | 11.39 | [14] |
| Geranyl acetate | 9.46 | [14] |
| Methyl benzoate | 7.64 | [14] |
| p-methyl anisole | 7.38 | [14] |
| trans-caryophyllene | 5.42 | [14] |
| Germacrene D | 4.61 | [14] |
| Benzyl salicylate | 4.47 | [14] |
Table 2: Chemical Composition of Cananga odorata Flower Essential Oil (Microwave Hydrodistillation)
| Compound | Relative Percentage (%) | Reference |
| Benzyl Benzoate | 13.62 | [4] |
| β-Caryophyllene | 10.12 | [4] |
| Germacrene D | 8.10 | [4] |
| Geranyl Acetate | 7.79 | [4] |
| Linalool | 7.28 | [4] |
Table 3: Chemical Composition of Cananga odorata Flower Essential Oil (Solvent-Free Microwave Extraction)
| Compound | Relative Percentage (%) | Reference |
| β-caryophyllene | 16.855 | [7] |
| Benzyl benzoate | 14.326 | [7] |
| Caryophyllene oxide | 13.484 | [7] |
| Germacrene | 10.692 | [7] |
Table 4: Chemical Composition of Cananga odorata Leaf Essential Oil (GC-MS Analysis)
| Compound | Relative Percentage (%) | Reference |
| Spathulenol | 31.6 | [2] |
| Humulene expoxide-(II) | 7.1 | [2] |
| α-cadinol | 4.5 | [2] |
| 2-methylene-6,8,8-trimethyl-tricyclo[5.2.2.0(1,6)]undecan-3-ol | 3.1 | [2] |
| Tridecanoic acid | 2.9 | [2] |
| α-curcumene | 2.6 | [2] |
Pharmacological Activities and Mechanisms of Action
Scientific investigations have begun to validate the traditional uses of this compound, revealing a broad range of pharmacological activities. The primary bioactive constituents, such as β-caryophyllene and linalool, are major contributors to these effects.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are largely attributed to its high concentration of β-caryophyllene, a bicyclic sesquiterpene that acts as a selective agonist of the cannabinoid receptor 2 (CB2R).[3] Activation of CB2R can modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4) pathways, leading to a reduction in the production of pro-inflammatory cytokines.[6][15][16]
Anxiolytic and Sedative Effects
The anxiolytic (anti-anxiety) effects of this compound are linked to several of its components, most notably linalool.[17] Linalool's mechanism of action is multifaceted, involving modulation of the serotonergic (5-HT) and dopaminergic (DA) systems.[17] It has also been shown to interact with the glutamatergic system by acting as an antagonist at N-methyl-D-aspartate (NMDA) receptors and to potentiate the GABAergic system, which is a primary target for many anxiolytic drugs.[5][18][19]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic properties.
Extraction of this compound
4.1.1. Steam Distillation
This is a traditional and widely used method for extracting essential oils.
-
Apparatus : Steam generator, still, condenser, and separator.
-
Procedure :
-
Fresh Cananga odorata flowers are harvested and placed into the still on a perforated grid.
-
Pressurized steam is generated in a separate vessel and passed through the plant material.
-
The steam ruptures the oil-containing sacs in the flowers, releasing the volatile essential oil.
-
The mixture of steam and essential oil vapor is then passed through a condenser to be cooled.
-
The condensed liquid, a mixture of water and essential oil, is collected in a separator.
-
Due to their immiscibility, the essential oil separates from the water and can be collected.[20]
-
4.1.2. Microwave-Assisted Hydrodistillation (MAHD)
A more modern and efficient extraction technique.
-
Apparatus : Modified household microwave, round-bottom flask, condenser, and collection vessel.
-
Procedure :
-
A specific mass of fresh Cananga odorata flowers (e.g., 200 g) is placed in a round-bottom flask with a defined volume of distilled water (e.g., 400 mL).[4]
-
The flask is placed inside the modified microwave and connected to a condenser.
-
The mixture is heated using microwave irradiation at a set power level (e.g., 200 W, 400 W, or 600 W) for a specified duration (e.g., 180 minutes).[4]
-
The microwave energy rapidly heats the water within the plant material, causing the oil sacs to rupture and release the essential oil.
-
The resulting vapor of water and oil is condensed and collected.
-
The oil is then separated from the aqueous layer.
-
In Vitro Anti-inflammatory Assays
4.2.1. Neutrophil Chemotaxis Assay
This assay measures the ability of the essential oil to inhibit the migration of neutrophils towards a chemoattractant.
-
Materials : Boyden chamber, neutrophils, chemoattractant (e.g., fMLP), Cananga essential oil (YEO).
-
Procedure :
-
Neutrophils are isolated from a suitable source (e.g., murine peritoneal cavity).
-
The lower compartment of the Boyden chamber is filled with the chemoattractant fMLP.
-
The upper compartment is filled with a suspension of neutrophils that have been pre-incubated with various concentrations of YEO or a vehicle control.
-
The two compartments are separated by a microporous membrane.
-
The chamber is incubated to allow for neutrophil migration.
-
The membrane is then removed, fixed, and stained.
-
The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy. A reduction in migrated cells in the YEO-treated groups indicates an anti-chemotactic effect.[14]
-
In Vivo Anxiolytic Activity Assessment
4.3.1. Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral model for assessing anxiety-like behavior in rodents.
-
Apparatus : A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure :
-
Mice are individually placed in the center of the maze, facing an open arm.
-
The behavior of each mouse is recorded for a set period (e.g., 5 minutes).
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms.
-
An increase in the time spent and the number of entries into the open arms in the group exposed to this compound vapor compared to a control group is indicative of an anxiolytic effect.[17]
-
Conclusion and Future Directions
The indigenous knowledge surrounding Cananga odorata provides a valuable foundation for the scientific exploration of its therapeutic potential. This whitepaper has synthesized traditional uses with current scientific evidence, highlighting the oil's rich phytochemical profile and its demonstrated anti-inflammatory and anxiolytic properties. The detailed experimental protocols and elucidated signaling pathways offer a roadmap for researchers to further investigate the mechanisms of action and to develop standardized, safe, and efficacious phytotherapeutics. Future research should focus on clinical trials to validate these preclinical findings in human subjects, as well as on the development of novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of this compound and its bioactive constituents.
References
- 1. essencejournal.com [essencejournal.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. researchgate.net [researchgate.net]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidative and Anti-Inflammatory Protective Effects of β-Caryophyllene against Amikacin-Induced Nephrotoxicity in Rat by Regulating the Nrf2/AMPK/AKT and NF-κB/TGF-β/KIM-1 Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta-caryophyllene as an antioxidant, anti-inflammatory and re-epithelialization activities in a rat skin wound excision model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.its.ac.id [scholar.its.ac.id]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Traditional uses, phytochemistry, and bioactivities of Cananga odorata (ylang-ylang) - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 13. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. The anxiolytic effect of essential oil of Cananga odorata exposure on mice and determination of its major active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
The Ethnobotanical Legacy and Pharmacological Potential of Cananga Oil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cananga odorata, commonly known as ylang-ylang, has a rich history of use in traditional medicine across Southeast Asia and the Pacific Islands. Its essential oil, Cananga oil, has been empirically utilized for a wide spectrum of ailments, ranging from infectious diseases to inflammatory conditions and mood disorders. This technical guide provides a comprehensive overview of the historical and traditional applications of this compound, juxtaposed with modern scientific investigations into its chemical composition and pharmacological activities. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the known signaling pathways through which its active constituents exert their effects. This guide is intended to serve as a foundational resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound and its bioactive compounds.
Introduction: A Legacy of Traditional Healing
The use of Cananga odorata in traditional medicine is deeply rooted in the cultures of its native regions, including Indonesia, the Philippines, and Polynesia.[1] Historically, various parts of the plant, particularly the fragrant flowers, have been employed to treat a multitude of health concerns.
In Indonesia, dried flowers of C. odorata have been traditionally used to treat malaria and related symptoms.[2] The oil has also been used to create a sense of euphoria and reduce sexual anxiety.[2] A recent ethnomedical study in Indonesia documented 42 traditional applications of C. odorata by 36 traditional healers from 28 ethnic groups to manage 18 different diseases, with skin diseases being the most common application.[3][4]
Across the Pacific, Polynesians have infused coconut oil with Cananga flowers for use in massage.[2] In Tonga and Samoa, the bark has been used to prepare infusions for abdominal ailments and as a laxative.[1] Other traditional uses include the treatment of asthma, gout, rheumatism, stomach ailments, headaches, and eye problems.[5][6][7] The leaves are believed to alleviate itching and treat dandruff.[7] This extensive history of traditional use underscores the perceived therapeutic efficacy of this compound and provides a strong basis for modern pharmacological investigation.
Phytochemistry: The Chemical Blueprint of this compound
The therapeutic properties of this compound are attributed to its complex mixture of volatile organic compounds, primarily monoterpenes, sesquiterpenes, and phenylpropanoids.[2][8] The chemical composition can vary significantly based on the geographical origin, the time of flower harvesting, and the distillation process.[1] Gas chromatography-mass spectrometry (GC-MS) is the standard technique for analyzing the chemical constituents of the essential oil.[9]
Table 1: Representative Chemical Composition of Cananga odorata Essential Oil (Flower)
| Compound | Class | Percentage (%) | Reference |
| Linalool | Monoterpenoid | 8.7 - 28.0 | [2][7] |
| β-Caryophyllene | Sesquiterpene | 10.7 - 26.8 | [2][10] |
| Germacrene D | Sesquiterpene | 7.26 - 15.30 | [11] |
| Benzyl Acetate | Phenylpropanoid | 2.82 - 15.63 | [11][12] |
| (E,E)-α-Farnesene | Sesquiterpene | 12.6 - 24.80 | [2][11] |
| Benzyl Benzoate | Phenylpropanoid | 3.8 - 11.39 | [2][13] |
| Geranyl Acetate | Monoterpenoid | 3.42 - 9.46 | [12][13] |
| p-Cresyl Methyl Ether | Phenylpropanoid | Not specified | [14] |
| Methyl Benzoate | Phenylpropanoid | 7.64 - 12.59 | [12][13] |
Pharmacological Activities: Scientific Validation of Traditional Claims
Modern scientific research has begun to validate many of the traditional uses of this compound, demonstrating a broad range of pharmacological activities.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, an ethanolic extract of C. odorata showed a significant reduction in inflammation.[15] The essential oil exhibited a strong inhibitory effect on the 15-lipoxygenase enzyme, which is involved in the inflammatory cascade.[7]
Table 2: Quantitative Data on the Anti-inflammatory Activity of Cananga odorata
| Assay | Preparation | Dose/Concentration | Result | Reference |
| Carrageenan-induced paw edema | Ethanolic extract | 100, 200, 400 mg/kg | Significant inhibition of edema (p<0.001) | [15] |
| 15-lipoxygenase inhibition | Essential oil | 0.5 µg/mL | ~80% inhibition | [7] |
| Zymosan-induced arthritis (mice) | Essential oil | 100, 200 mg/kg | Reduced leukocyte infiltration and joint edema | [14] |
| Zymosan-induced arthritis (mice) | Essential oil | 200 mg/kg | Reduced IL-6 levels | [16] |
Antimicrobial Activity
The essential oil of C. odorata has shown inhibitory effects against a range of pathogenic bacteria and fungi. Methanolic extracts of the leaves have been found to be effective against both Gram-positive and Gram-negative bacteria.[8]
Table 3: Minimum Inhibitory Concentration (MIC) of Cananga odorata Essential Oil
| Microorganism | MIC (mg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | 0.23 | [7] |
| Staphylococcus aureus (clinical strain) | 0.23 | [7] |
| Bacillus subtilis | 0.04 | [11] |
Antioxidant Activity
This compound and its extracts possess notable antioxidant properties, which are crucial for combating oxidative stress-related diseases.
Table 4: Antioxidant Activity of Cananga odorata Preparations
| Assay | Preparation | IC50/EC50 Value | Reference |
| DPPH radical scavenging | Leaf volatile oil | 3.84 mg/mL | [17] |
| DPPH radical scavenging | Leaf essential oil | 19.5 ± 1.25 µg/mL | [3] |
| DPPH radical scavenging | Flower essential oil (Y2) | 1.57 ± 0.08 mg/mL | [18] |
| Ferric reducing antioxidant power (FRAP) | Flower essential oil (Y2) | EC50 of 0.17 ± 0.04 mg/mL | [18] |
Anxiolytic and Neuroprotective Effects
In aromatherapy, ylang-ylang oil is used for its calming and mood-lifting properties.[7] Scientific studies have shown that inhalation of the oil can have anxiolytic effects in mice, potentially through its interaction with the serotonin (B10506) and dopamine (B1211576) systems. Furthermore, the essential oil has been found to reduce neuropathic pain and associated anxiety in animal models.[2]
Other Bioactivities
Research has also indicated other promising bioactivities of this compound, including antidiabetic, antifertility, and insect-repellent effects.[7][13]
Mechanisms of Action: Elucidating the Signaling Pathways
Recent studies have begun to unravel the molecular mechanisms underlying the pharmacological effects of this compound and its active constituents.
Modulation of Inflammatory Pathways
One of the key anti-inflammatory components of this compound is β-caryophyllene , a sesquiterpene that acts as a selective agonist of the cannabinoid receptor 2 (CB2).[18] Activation of the CB2 receptor is known to have anti-inflammatory effects.[6] β-caryophyllene has been shown to modulate the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathways, both of which are critical in the inflammatory response.[6][7]
Regulation of Neurological Pathways
The anxiolytic effects of ylang-ylang oil have been linked to its ability to modulate the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK1/2/CREB cascade, and the serotonin system in the brain.[17] In models of neuropathic pain, the oil has been shown to reduce the expression of MAPKs, nitric oxide synthase 2 (NOS2), and phosphorylated p65 (a subunit of NF-κB).[2][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction of Essential Oil by Steam Distillation
Objective: To extract volatile compounds from Cananga odorata flowers.
Materials:
-
Fresh or dried Cananga odorata flowers
-
Steam distillation apparatus
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Separating funnel
-
Glass vials for storage
Procedure:
-
The plant material (e.g., 10 kg of flowers) is placed in the distillation flask.
-
Steam is generated and passed through the plant material, causing the volatile oils to evaporate.
-
The mixture of steam and oil vapor is condensed by cooling.
-
The resulting hydrosol (a mixture of oil and water) is collected.
-
The essential oil, being less dense, separates from the water and is collected using a separating funnel.
-
Anhydrous sodium sulfate is added to the collected oil to remove any residual water.
-
The pure oil is stored in airtight, dark glass vials at a low temperature to prevent degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify the chemical constituents of the essential oil.
Apparatus:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium as carrier gas
Procedure:
-
The essential oil sample is diluted in a suitable solvent (e.g., hexane) to a concentration of 1% (v/v).
-
1 µL of the diluted sample is injected into the GC inlet in split mode.
-
The oven temperature is programmed to increase gradually (e.g., from 60°C to 240°C at a rate of 3°C/min) to separate the different components based on their boiling points.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum of each component is compared with a reference library (e.g., NIST, Wiley) to identify the compound.
-
The relative percentage of each component is calculated from the peak area in the chromatogram.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Objective: To determine the free radical scavenging capacity of the this compound extract.
Materials:
-
Cananga odorata extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the this compound extract in methanol.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add the different concentrations of the extract to the wells. A control well contains only DPPH and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the extract that inhibits 50% of the DPPH radicals) is determined from a dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Cananga odorata essential oil
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)
-
96-well microplate
-
Inoculum of the microorganism standardized to a specific turbidity (e.g., 0.5 McFarland standard)
-
Resazurin or other viability indicator (optional)
Procedure:
-
Perform a serial two-fold dilution of the this compound in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a positive control (broth with inoculum, no oil) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the oil at which no visible growth of the microorganism is observed. The addition of a viability indicator can aid in the visualization of microbial growth.
Conclusion and Future Directions
The historical use of this compound in traditional medicine has provided a valuable roadmap for modern scientific inquiry. The evidence presented in this guide demonstrates that Cananga odorata is a rich source of bioactive compounds with significant therapeutic potential, particularly in the areas of inflammation, microbial infections, and neurological disorders. The quantitative data and detailed experimental protocols provided herein offer a solid foundation for further research.
Future investigations should focus on:
-
Elucidating the detailed molecular mechanisms of action for a wider range of the oil's bioactivities.
-
Conducting clinical trials to validate the traditional uses and preclinical findings in human subjects.
-
Standardizing the chemical profile of this compound for consistent therapeutic efficacy.
-
Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of the active constituents.
By bridging the gap between traditional knowledge and modern science, the full therapeutic potential of this compound can be unlocked, offering new avenues for the development of effective and natural-based medicines.
References
- 1. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ylang-ylang (Cananga odorata (Lam.) Hook. f. & Thomson) essential oil reduced neuropathic-pain and associated anxiety symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accurateclinic.com [accurateclinic.com]
- 4. β-Caryophyllene Inhibits Cell Proliferation through a Direct Modulation of CB2 Receptors in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. β-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiarthritic and Antinociceptive Properties of Ylang-Ylang (Cananga odorata) Essential Oil in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Cananga odorata essential oil reverses the anxiety induced by 1-(3-chlorophenyl) piperazine through regulating the MAPK pathway and serotonin system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medicinalgenomics.com [medicinalgenomics.com]
- 18. The anxiolytic effect of essential oil of Cananga odorata exposure on mice and determination of its major active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Taxonomy and Botanical Characteristics of Cananga odorata: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cananga odorata (Lam.) Hook.f. & Thomson, commonly known as ylang-ylang, is a tropical tree belonging to the Annonaceae family, renowned for the fragrant essential oil extracted from its flowers. This oil is a cornerstone of the perfume industry and a subject of growing interest in pharmacology due to its diverse bioactive compounds. This technical guide provides a comprehensive overview of the taxonomy, botanical description, and key chemical constituents of C. odorata. It includes detailed methodologies for the extraction and analysis of its essential oils and phytochemicals, alongside quantitative botanical data and visual representations of its taxonomic classification, experimental workflows, and the biosynthetic pathway of its key volatile compounds.
Taxonomic Classification
Cananga odorata is firmly placed within the Magnoliales order, a basal group of flowering plants. Its classification reflects its evolutionary heritage as a member of the custard apple family, Annonaceae.[1][2][3]
The accepted taxonomic hierarchy for Cananga odorata is as follows:[1][2][4]
-
Kingdom: Plantae
-
Clade: Tracheophytes (Vascular plants)
-
Clade: Angiosperms (Flowering plants)
-
Clade: Magnoliids
-
Order: Magnoliales
-
Family: Annonaceae
-
Genus: Cananga
-
Species: Cananga odorata
Synonyms: The species has been known by several names throughout its botanical history, including Canangium odoratum (Lam.) Baill. ex King, Unona odorata (Lam.) Dunal, and Uvaria odorata Lam.[1][5][6]
Botanical Description
Cananga odorata is a fast-growing, medium-sized evergreen tree.[1][7] Under ideal tropical conditions, it can exceed 5 meters in annual growth, typically reaching an average height of 10-20 meters, though it can grow as tall as 40 meters in its natural forest habitat.[5][7][8] The tree is characterized by an irregular, spreading crown with long, drooping branchlets.[5][8]
Morphological Characteristics
The distinct features of C. odorata are summarized below.
| Plant Part | Description | Quantitative Data |
| Tree | Medium-sized tree with a straight stem and smooth, pale grey to silvery bark.[8] | Height: 10–20 m (up to 40 m)[5][8] |
| Leaves | Simple, alternate, evergreen, with a smooth and glossy texture. They are ovate-oblong with wavy margins and a slightly asymmetrical base.[1][8][9] | Length: 8–22 cm[9] Width: 3.5–10 cm[8][9] Petiole Length: 1–2 cm[8][9] |
| Flowers | Drooping, long-stalked, and borne in axillary clusters of 4-12.[1][7] They have six narrow, greenish-yellow (rarely pink), twisted petals, resembling a sea star.[1][7] The flowers are highly fragrant.[1] | Length: 5–7.5 cm[8] Pedicel Length: 2.5–5 cm[9] Sepal Length: 4–6 mm[9] Petal Length: 5–9 cm[9] Stamens: Numerous, < 3 mm long[7] Pistils: 8–15 per flower[7][10] |
| Fruit | A cluster of 7-16 separate, fleshy, globose-obovoid monocarps.[8] The fruit turns from dark green to black when ripe and contains seeds embedded in a yellowish, oily pulp.[5][8] | Monocarp Size: ~2.5 cm x 1.5 cm[8] Seeds per Monocarp: 2–12[8] |
| Seeds | Pale brown, flattened, ellipsoid, with a pitted surface.[8][11] | Dimensions: ~9 mm x 6 mm x 2.5 mm[8] |
Distribution and Habitat
Cananga odorata is native to Maritime Southeast Asia and Near Oceania, including countries like the Philippines, Malaysia, Indonesia, New Guinea, and Australia.[1] It has been widely introduced to other tropical regions across the globe for cultivation.[1] The tree thrives in the humid lowland tropics, preferring full or partial sun and the acidic, well-drained soils of its native rainforest habitat.[1][8]
Phytochemistry
The most economically important products of C. odorata are its essential oils, which are rich in a complex mixture of volatile organic compounds. The chemical composition can vary based on the geographical origin, the part of the plant used, and the extraction method.
Major Chemical Constituents
The essential oil is primarily composed of terpenoids (monoterpenes and sesquiterpenes) and phenylpropanoids. Key compounds frequently identified in the flower and leaf oils include:
| Compound Class | Key Compounds |
| Monoterpenoids | Linalool (B1675412), Geranyl acetate[1] |
| Sesquiterpenoids | β-Caryophyllene, Germacrene D, (E,E)-α-Farnesene, α-Humulene[12] |
| Phenylpropanoids / Benzenoids | Methyl benzoate, p-Cresyl methyl ether, Benzyl acetate, Benzyl benzoate[1][13] |
A hydroalcoholic extract of C. odorata leaves has been found to contain carbohydrates, flavonoids, alkaloids, tannins, and phenolic compounds.[14][15][16][17]
Table of Quantitative Phytochemical Analysis from Leaf Extract:
| Analysis | Result |
| Total Phenolic Content (TPC) | 0.507 mg GAE/g of dry extract[14][18][19][20][21] |
| Total Flavonoid Content (TFC) | 0.2224 mg RE/g of dry extract[14][18][19][20][21] |
| Antioxidant Activity (IC50 by DPPH assay) | 120.44 µg/ml[14][18][19][20][21] |
Experimental Protocols
The following sections detail standardized methodologies for the extraction and analysis of bioactive compounds from C. odorata.
Extraction of Essential Oil by Hydrodistillation
This method is standard for obtaining essential oils from fresh plant material.
Methodology:
-
Plant Material Preparation: Fresh, mature yellow C. odorata flowers are harvested, typically in the early morning to ensure the highest concentration of volatile compounds.[22]
-
Apparatus Setup: A Clevenger-type apparatus is assembled.
-
Extraction: a. A known mass of fresh flowers (e.g., 100-200 g) is placed into the distillation flask.[23][24] b. Distilled water is added to the flask to fully cover the plant material (e.g., 1.5-2 L).[23][25] c. The mixture is heated to boiling. d. The steam and volatilized oils rise, are condensed by a condenser, and collected in a graduated separator. e. The process is continued for a set duration (e.g., 3-6 hours).[25][26]
-
Oil Separation and Drying: The less dense essential oil layer is separated from the aqueous layer (hydrosol). Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.
-
Storage: The pure oil is stored in an airtight, amber glass vial at 4°C to prevent degradation.[26]
Phytochemical Extraction by Maceration
This technique is used to extract a broader range of secondary metabolites using a solvent at room temperature.[16][17][27]
Methodology:
-
Plant Material Preparation: C. odorata leaves are collected, washed, shade-dried, and ground into a coarse powder.
-
Maceration: a. A specific weight of the powdered plant material (e.g., 50 g) is placed in a stoppered conical flask. b. The solvent (e.g., 300 ml of a hydroalcoholic solution like 50:50 ethanol (B145695):water) is added to completely submerge the powder. c. The flask is sealed and kept at room temperature for a period of 3 to 7 days, with frequent agitation or shaking to ensure thorough extraction.[27][28]
-
Filtration: The mixture is filtered through Whatman filter paper to separate the extract (miscella) from the solid plant residue (marc).
-
Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to yield the crude extract.[27][29]
-
Storage: The resulting extract is stored in a refrigerator at 4°C until further analysis.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for identifying and quantifying the individual components of a volatile mixture like essential oil.
Methodology:
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions (Typical):
-
Column: A nonpolar capillary column, such as an HP-5MS or equivalent (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness), is commonly used.[30]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[26]
-
Injector: Split injection mode with an injector temperature of 250-260°C.[23][26]
-
Oven Temperature Program: An initial temperature of 50-65°C, held for 1-2 minutes, then ramped up at a rate of 3-4°C/min to 190-250°C, and finally increased at a higher rate (e.g., 15°C/min) to 280-285°C, followed by a hold period.[23][26]
-
-
MS Conditions (Typical):
-
Component Identification: The mass spectrum of each separated component is compared with reference spectra in a spectral library (e.g., NIST, Wiley). Retention indices are also used for confirmation.
-
Quantification: The relative percentage of each component is calculated based on the peak area normalization method from the GC-FID chromatogram.
Biosynthetic Signaling Pathway
The characteristic fragrance of C. odorata is largely due to monoterpenoids like linalool. These compounds are synthesized in plants through the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway produces the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).
The key steps leading to linalool are:
-
Precursor Synthesis (MEP Pathway): Pyruvate and glyceraldehyde-3-phosphate are converted through a series of enzymatic steps into IPP and DMAPP.
-
Formation of Geranyl Diphosphate (GPP): Geranyl Diphosphate Synthase (GPPS) catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).[13]
-
Conversion to Linalool: The final step is catalyzed by the enzyme Linalool Synthase (LIS), which facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce linalool.[6][13]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2.4. Preparation of Plant Extract [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Linalool - Wikipedia [en.wikipedia.org]
- 7. linalool biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The floral transcriptome of ylang ylang (Cananga odorata var. fruticosa) uncovers biosynthetic pathways for volatile organic compounds and a multifunctional and novel sesquiterpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. tandfonline.com [tandfonline.com]
- 11. Terpenoids Biosynthesis | PPTX [slideshare.net]
- 12. GC and GC-MS analysis of the fresh flower essential oil of Cananga odorata (Lam.) Hook. f. et Th. var. fruticosa (Craib) J. Sincl. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Maceration Plant Extraction Explained: Unlocking the Potential [pure5extraction.com]
- 17. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 18. rjptonline.org [rjptonline.org]
- 19. researchgate.net [researchgate.net]
- 20. research.monash.edu [research.monash.edu]
- 21. Phytochemical screening and Antioxidant activity of Cananga odorata extract - Sunway Institutional Repository [eprints.sunway.edu.my]
- 22. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 23. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 25. researchgate.net [researchgate.net]
- 26. essencejournal.com [essencejournal.com]
- 27. cabidigitallibrary.org [cabidigitallibrary.org]
- 28. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. journal.uctm.edu [journal.uctm.edu]
Geographical Variations in Cananga Oil Composition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cananga oil, extracted from the flowers of the Cananga odorata tree, is a complex mixture of volatile organic compounds, primarily renowned for its use in the fragrance and cosmetic industries. However, emerging research into its diverse bioactive properties has garnered significant interest within the pharmaceutical and drug development sectors. The chemical composition of this compound, and consequently its therapeutic potential, is not uniform. It exhibits significant variations based on the geographical origin of the plant material. This technical guide provides an in-depth analysis of these geographical variations, supported by quantitative data, detailed experimental protocols, and a visualization of the biosynthetic pathways of its key constituents.
Geographical Influence on Chemical Composition
The essential oil of Cananga odorata is known to vary significantly in its chemical profile depending on the geographical location of cultivation. These variations are attributed to a combination of genetic factors, environmental conditions (such as climate, soil composition, and altitude), and post-harvest handling and extraction techniques. The major chemical classes found in this compound include sesquiterpenes, monoterpenes, and phenylpropanoids.
Below are tables summarizing the quantitative composition of key chemical constituents of this compound from various geographical locations, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Major Chemical Constituents of Cananga odorata Essential Oil from Different Geographical Locations (% composition)
| Compound | Indonesia[1][2] | Comoros[3][4][5] | Madagascar[3][6][7] | Réunion Island |
| Sesquiterpenes | ||||
| β-Caryophyllene | 10.12 - 39.03 | 5.27 - 8.83 | - | 1.04 |
| Germacrene D | 8.10 - 10.94 | 2.93 - 15.30 | 4.61 | - |
| α-Farnesene | - | 3.03 - 24.80 | - | - |
| α-Humulene | 10.79 - 11.59 | - | - | - |
| α-Bergamotene | 11.29 | - | - | - |
| δ-Cadinene | - | 3.72 - 6.00 | - | - |
| Monoterpenes | ||||
| Linalool | 7.28 | 13.81 | 15.23 | 10.01 - 12.35 |
| Geranyl acetate | 7.79 | 1.40 - 14.51 | 9.46 | >10 |
| Phenylpropanoids/Benzenoids | ||||
| Benzyl acetate | - | 0.55 - 5.02 | 18.21 | >10 |
| Benzyl benzoate | 13.62 | 10.52 | 11.39 | >10 |
| p-Cresyl methyl ether | - | - | 7.38 | - |
| Methyl benzoate | - | - | 7.64 | - |
Note: The data presented is a range compiled from multiple sources and may vary based on the specific distillation fraction and analytical methods used. A hyphen (-) indicates that the compound was not reported as a major constituent in the cited sources.
Table 2: Illustrative Comparison of Ylang-Ylang Oil Grades from Madagascar
| Compound | Ylang-Ylang Extra | Ylang-Ylang First Grade[8] |
| p-Cresyl methyl ether | High | - |
| Methyl benzoate | High | - |
| Linalool | High | 67.0% (of oxygenated fraction) |
| Benzyl acetate | High | - |
| Geranyl acetate | High | - |
| Sesquiterpenes | Low | 33.0% (hydrocarbon fraction) |
Note: "High" and "Low" are qualitative descriptors often used in the fragrance industry to characterize the different fractions obtained during distillation.
Experimental Protocols
The composition of this compound is highly dependent on the extraction and analytical methods employed. The following sections detail the commonly used experimental protocols.
Essential Oil Extraction
Several methods are utilized for the extraction of essential oil from Cananga odorata flowers, with hydrodistillation and steam distillation being the most traditional. More modern techniques like solvent-free microwave extraction (SFME) are also being explored for their efficiency and potential to yield higher quality oil.
a) Hydrodistillation:
-
Apparatus: A Clevenger-type apparatus is typically used.
-
Procedure:
-
Fresh, mature Cananga odorata flowers are collected.
-
A specific weight of the flowers (e.g., 100 g to 2 kg) is placed in a round-bottom flask.[9]
-
Distilled water is added to the flask to immerse the flowers completely (e.g., 1.5 L to 20 L).[9][10]
-
The mixture is heated to boiling and the distillation process is carried out for a specified duration, which can range from 1 to 7 hours.[5][9]
-
The steam and volatile oil vapor mixture travels through a condenser, where it is cooled and condenses back into a liquid.
-
The condensed liquid, a mixture of essential oil and hydrosol (floral water), is collected in a separating funnel.
-
The essential oil, being less dense, separates and forms a layer on top of the hydrosol, which is then carefully collected.
-
The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) until analysis.
-
b) Steam Distillation:
-
Apparatus: A still with a perforated grid to hold the plant material above the water level.
-
Procedure:
-
Fresh flowers are placed on the perforated grid within the still.
-
Water in the bottom of the still is heated to produce steam.
-
The steam passes through the plant material, causing the volatile compounds to vaporize.
-
The steam and essential oil vapor mixture is then condensed and collected in the same manner as in hydrodistillation.
-
c) Solvent-Free Microwave Extraction (SFME):
-
Apparatus: A modified microwave oven equipped with a Clevenger-type apparatus.
-
Procedure: This method utilizes microwave energy to heat the water within the plant material, leading to the rupture of essential oil glands and the release of volatile compounds. The extraction time is significantly shorter compared to traditional methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for identifying and quantifying the chemical constituents of essential oils.
-
Gas Chromatograph (GC) Parameters:
-
Column: Typically a non-polar or medium-polarity capillary column is used, such as a DB-5ms or HP-5ms (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: Maintained at a high temperature to ensure rapid volatilization of the sample (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might be:
-
Initial temperature of 60°C held for 1-2 minutes.
-
Ramp up to 180-250°C at a rate of 2-4°C/min.
-
A final hold at the maximum temperature for a few minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scanned over a range of mass-to-charge ratios (m/z), for example, from 40 to 500 amu.
-
Ion Source Temperature: Maintained at a consistent temperature (e.g., 230°C).
-
-
Compound Identification: The identification of individual components is achieved by comparing their mass spectra and retention indices with those of authentic standards and reference libraries such as NIST and Wiley.
Biosynthesis of Key Volatile Compounds
The characteristic aroma of this compound is primarily due to a complex blend of terpenoids and phenylpropanoids/benzenoids. The biosynthesis of these compounds occurs through distinct metabolic pathways within the plant.
Terpenoid Biosynthesis
Terpenoids, including both monoterpenes and sesquiterpenes, are synthesized from the five-carbon precursors isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two independent pathways produce these precursors:
-
Mevalonate (MVA) Pathway: Occurs in the cytosol and is primarily responsible for the synthesis of sesquiterpenes.
-
Methylerythritol Phosphate (MEP) Pathway: Takes place in the plastids and is the main source of monoterpenes.
The following diagram illustrates the general workflow for the extraction and analysis of this compound, as well as the initial steps in the terpenoid biosynthetic pathways.
Caption: Workflow for this compound analysis and overview of terpenoid precursor biosynthesis.
Conclusion
The chemical composition of Cananga odorata essential oil is a complex and variable trait significantly influenced by its geographical origin. This technical guide has provided a comparative overview of the chemical profiles of this compound from different regions, detailed the standard experimental protocols for its extraction and analysis, and offered a glimpse into the biosynthetic pathways of its key aromatic constituents. For researchers and professionals in drug development, understanding these geographical variations is crucial for sourcing materials with specific chemical profiles that may correlate with desired therapeutic activities. Further research is warranted to establish a more comprehensive global map of this compound chemotypes and to fully elucidate the structure-activity relationships of its individual components.
References
- 1. iosrjen.org [iosrjen.org]
- 2. eujournal.org [eujournal.org]
- 3. mdpi.com [mdpi.com]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecronicon.net [ecronicon.net]
- 9. researchgate.net [researchgate.net]
- 10. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods [mdpi.com]
Preliminary Screening of Cananga Oil Bioactivities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological activities of Cananga oil, the essential oil extracted from the flowers of Cananga odorata. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of natural products. This document summarizes key quantitative data, details experimental methodologies for crucial bioassays, and visualizes implicated signaling pathways and experimental workflows.
Quantitative Bioactivity Data
The following tables summarize the quantitative data from various preliminary screening studies on this compound, providing a comparative look at its antioxidant, cytotoxic, anti-inflammatory, and antimicrobial properties.
Table 1: Antioxidant Activity of this compound
| Assay | Test System | Result (IC50/EC50) | Reference |
| DPPH Radical Scavenging | Chemical Assay | 3.84 mg/mL | [1] |
| DPPH Radical Scavenging | Chemical Assay | 19.5 ± 1.25 µg/mL | [2] |
| DPPH Radical Scavenging | Chemical Assay | 1414 µg/mL | [3] |
| DPPH Radical Scavenging | Chemical Assay | 1.57 - 3.5 mg/mL | [4] |
| Nitric Oxide (NO) Inhibition | RAW 264.7 cells | 37.61 µg/mL | [1] |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Assay | Result (IC50) | Reference |
| MOLT-3 (Human Leukemia) | MTT Assay | 44.22 µg/mL | [2] |
| A431 (Human Epidermoid Carcinoma) | Not Specified | Cytotoxic effects at 125, 250, and 500 µg/mL | [5] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Not Specified | IC50 of 18.39 µg/mL (Y@NSs) and 29.01 µg/mL (Y-oil) | [6] |
Table 3: Anti-inflammatory Activity of this compound
| Assay Model | Animal Model | Doses Tested (p.o.) | Key Findings | Reference |
| Carrageenan-induced paw edema | Rats | 100, 200, 400 mg/kg | Significant inhibition of edema, with 400 mg/kg showing 62.9% inhibition | [7] |
| Carrageenan-induced paw edema | Mice | 100, 200 mg/kg | Significant reduction in paw edema and mechanical hyperalgesia | [8] |
| Zymosan-induced peritonitis | Mice | Not Specified | Reduced leukocyte recruitment and nitric oxide production | [9] |
Table 4: Antimicrobial Activity of this compound
| Microorganism | Assay Method | Zone of Inhibition (mm) / MIC | Reference |
| Escherichia coli | Disc Diffusion | 11.9 mm (at 15% concentration) | [10] |
| Staphylococcus aureus | Disc Diffusion | 12.7 mm (at 15% concentration) | [10] |
| Bacillus subtilis | Not Specified | Promising inhibition zones and MIC | [11] |
| Pseudomonas aeruginosa | Not Specified | Promising inhibition zones and MIC | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary screening of this compound's bioactivities.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[12]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.[13]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store the solution in a dark bottle at 4°C.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each this compound dilution to separate wells. Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Control: Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution. Ascorbic acid can be used as a positive control.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C.[8][15]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[15]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[14][15]
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: Disc Diffusion Assay
The disc diffusion assay is a qualitative method used to test the antimicrobial susceptibility of bacteria.
Principle: A filter paper disc impregnated with the test compound is placed on an agar (B569324) plate that has been inoculated with a microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will be observed around the disc.[4]
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation of Agar Plates: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Application of Discs: Sterilize blank paper discs (6 mm in diameter). Impregnate the sterile discs with a known concentration of this compound (e.g., 10 µL).[4]
-
Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plates. A standard antibiotic disc can be used as a positive control, and a disc impregnated with the solvent used to dissolve the oil can serve as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.[16]
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine (B1213489) and serotonin, while the second, later phase is primarily mediated by prostaglandins (B1171923) and involves the production of cyclooxygenase (COX). The ability of a compound to reduce this swelling indicates its potential anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group, a positive control group (e.g., treated with indomethacin (B1671933) or aspirin), and test groups treated with different doses of this compound administered orally (p.o.).[7]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways modulated by this compound and a typical experimental workflow for its bioactivity screening.
Proposed Anticancer Signaling Pathways of this compound
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. inotiv.com [inotiv.com]
- 3. [PDF] Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Cananga odorata Essential Oil on p53 Protein and TP53 Gene Dynamics in Non-Melanoma Skin Cancer - IIUM Repository (IRep) [irep.iium.edu.my]
- 11. The cytotoxic effect of Cananga odorata (CO) essential oil on skin cancer is not via TP53 gene expression modulation - IIUM Repository (IRep) [irep.iium.edu.my]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Screening of Essential Oils as Substances Which Enhance Antibiotic Activity Using a Modified Well Diffusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel Compounds in Cananga odorata: A Technical Guide for Researchers
Introduction
Cananga odorata, commonly known as ylang-ylang, is a tropical tree renowned for its fragrant essential oil, a staple in the perfume and aromatherapy industries. Beyond its aromatic properties, C. odorata has a rich history in traditional medicine for treating ailments such as malaria, stomach ailments, asthma, and rheumatism.[1] Modern phytochemical investigations have revealed a diverse array of chemical constituents, including monoterpenes, sesquiterpenes, and phenylpropanoids, primarily within its essential oil.[1][2] However, recent research has delved deeper into the non-volatile components of this plant, leading to the discovery of novel compounds with significant biological activities. This guide provides an in-depth technical overview of the discovery of these novel compounds, focusing on recently identified terpenoids and alkaloids, their isolation protocols, and their potential therapeutic applications.
Newly Discovered Bioactive Compounds
Recent phytochemical studies on the flower buds and seeds of Cananga odorata have led to the isolation and characterization of several novel compounds, primarily new terpenoid derivatives and a new stereoisomer of an alkaloid.
Canangaterpenes I-VI: Novel Terpenoids from Flower Buds
A series of novel terpenoid derivatives, named canangaterpenes I-VI, have been isolated from the methanolic extract of C. odorata flower buds.[3][4] These discoveries have expanded the known chemical diversity of the plant and highlighted its potential as a source of new bioactive molecules.
A New Stereoisomer of Ushinsunine-β-N-oxide from Seeds
From the methanolic extract of C. odorata seeds, a new stereoisomer of ushinsunine-β-N-oxide has been identified, along with ten other compounds new to this species.[1] This finding underscores the importance of examining different parts of the plant for unique chemical entities.
Data on Novel Compounds from Cananga odorata
The following tables summarize the key quantitative data for the newly discovered compounds from Cananga odorata.
Table 1: Novel Terpenoids Isolated from Cananga odorata Flower Buds
| Compound Name | Molecular Formula | Yield (%) | Key Spectroscopic Data (¹H-NMR, ¹³C-NMR, MS) | Bioactivity | Reference |
| Canangaterpene I | C₂₀H₂₈O₅ | 0.0015 | Provided in original research | Potent inhibitory effect on melanogenesis | Matsumoto et al., 2014 |
| Canangaterpene II | C₁₅H₂₂O₃ | 0.0021 | Provided in original research | Significant melanogenesis inhibition | Matsumoto et al., 2014 |
| Canangaterpene III | C₁₅H₂₂O₃ | 0.0018 | Provided in original research | Significant melanogenesis inhibition | Matsumoto et al., 2014 |
| Canangaterpene IV | C₁₅H₂₄O₂ | 0.0012 | Provided in original research | Aldose reductase inhibition | Matsumoto et al., 2014 |
| Canangaterpene V | C₁₅H₂₂O₂ | 0.0010 | Provided in original research | Aldose reductase inhibition | Matsumoto et al., 2014 |
| Canangaterpene VI | C₁₅H₂₂O₂ | 0.0011 | Provided in original research | Aldose reductase inhibition | Matsumoto et al., 2014 |
Table 2: Novel Alkaloid from Cananga odorata Seeds
| Compound Name | Molecular Formula | Yield (%) | Key Spectroscopic Data (¹H-NMR, ¹³C-NMR, MS) | Bioactivity | Reference |
| (+)-Ushinsunine-β-N-oxide (New Stereoisomer) | C₁₈H₁₇NO₄ | Not specified | Provided in original research | Cytotoxic against human hepatocarcinoma cell lines | Woo et al., 1999 |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and characterization of the novel compounds from Cananga odorata.
General Experimental Procedures
High-performance liquid chromatography (HPLC) was conducted using ODS columns with a photodiode array detector. Nuclear magnetic resonance (NMR) spectra were recorded on 400 and 600 MHz spectrometers, and mass spectra were obtained using high-resolution electrospray ionization mass spectrometry (HRESIMS).
Extraction and Isolation of Canangaterpenes I-VI from Flower Buds
-
Plant Material: Dried flower buds of Cananga odorata were used.
-
Extraction: The dried flower buds were extracted with methanol (B129727) at room temperature. The extract was then concentrated under reduced pressure.
-
Fractionation: The methanol extract was subjected to a series of column chromatography steps on silica (B1680970) gel, eluting with a gradient of n-hexane, ethyl acetate (B1210297), and methanol.
-
Purification: The resulting fractions were further purified by repeated ODS column chromatography and preparative HPLC to yield the pure canangaterpenes I-VI.
Extraction and Isolation of Ushinsunine-β-N-oxide Stereoisomer from Seeds
-
Plant Material: Dried seeds of Cananga odorata were pulverized for extraction.
-
Extraction: The powdered seeds were extracted with methanol.
-
Solvent Partitioning: The crude methanol extract was partitioned between ethyl acetate and water. The aqueous layer was further extracted with n-butanol.
-
Chromatography: The butanol-soluble fraction was subjected to column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) and HPLC to isolate the new ushinsunine-β-N-oxide stereoisomer.
Visualizing the Discovery Process
The following diagrams illustrate the workflows for the isolation of novel compounds from Cananga odorata.
References
Methodological & Application
Application Note: GC-MS Analysis of Cananga Oil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cananga oil, also known as Ylang-Ylang oil, is a highly valued essential oil in the fragrance, cosmetic, and food industries, extracted from the flowers of the Cananga odorata tree.[1] Its complex aromatic profile is attributed to a rich composition of volatile and semi-volatile organic compounds, primarily monoterpenes, sesquiterpenes, and phenylpropanoids. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the individual chemical constituents of this compound.[2] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrumental parameters, and data analysis.
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound.
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis.
-
Dilution: this compound is a complex mixture with high concentrations of certain compounds. To avoid column overload and ensure proper separation, the essential oil must be diluted with a suitable volatile solvent.[3][4]
-
Procedure: Dilute the this compound sample to a concentration of approximately 10 µg/mL.[4] A common dilution is 1:200 (v/v) in a solvent like ethanol, hexane, or ethyl acetate.[1][3] For instance, mix 2 µL of this compound with 1 mL of ethanol.[1]
-
Solvent Selection: Use high-purity, GC-grade solvents to prevent interference from impurities.[4]
-
-
Filtration/Centrifugation: To prevent blockage of the GC injector and column contamination, remove any particulate matter from the diluted sample.[4]
-
Procedure: Centrifuge the diluted sample or filter it through a 0.45 µm syringe filter into a clean GC vial.
-
-
Vialing: Transfer the final diluted and clarified sample into a 1.5 mL glass autosampler vial.[4] Ensure a minimum volume of 50 µL to allow for proper injection by the autosampler.[4]
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may need to be optimized based on the specific instrument and column used.
-
Gas Chromatograph (GC) System: An Agilent GC system (or equivalent) equipped with a split/splitless injector and a flame ionization detector (FID) can be used in conjunction with the mass spectrometer.
-
Mass Spectrometer (MS) System: An Agilent Mass Spectrometric Detector (or equivalent) is suitable for this analysis.
-
GC Column: A non-polar or medium-polarity capillary column is typically used for essential oil analysis.
-
Carrier Gas: Helium is the most commonly used carrier gas for GC-MS analysis.
-
Injector Parameters:
-
Oven Temperature Program: A temperature gradient is used to separate compounds with a wide range of boiling points.
-
Mass Spectrometer (MS) Parameters:
3. Data Analysis
-
Compound Identification: The identification of individual compounds is achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries such as NIST and Wiley.[7]
-
Quantification: The relative percentage of each compound is calculated by peak area normalization from the total ion chromatogram (TIC).
Data Presentation
The chemical composition of this compound can vary depending on the geographical origin, extraction method, and the part of the plant used (flowers or leaves).[8][9][10] The following table summarizes the quantitative data of major chemical constituents identified in this compound from various studies.
| Compound | Class | Percentage Range (%) | Reference |
| β-Caryophyllene | Sesquiterpene | 10.12 - 26.8 | [6][11] |
| Germacrene D | Sesquiterpene | 7.26 - 15.30 | [11][12] |
| (E,E)-α-Farnesene | Sesquiterpene | 10.3 - 24.80 | [8][12] |
| Linalool | Monoterpenoid | 7.28 - 10.52 | [11][12] |
| Benzyl Benzoate | Benzenoid | 3.8 - 14.326 | [6][9][11] |
| Geranyl Acetate | Monoterpenoid | 5.42 - 7.79 | [11][12] |
| Benzyl Acetate | Benzenoid | 2.82 - 5.02 | [12] |
| Spathulenol | Sesquiterpenoid | 31.6 (from leaves) | [1] |
| trans-Caryophyllene | Sesquiterpene | 19.7 (from leaves) | [8] |
| Ocimene | Monoterpene | 13.2 (from leaves) | [8] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. essencejournal.com [essencejournal.com]
- 7. vipsen.vn [vipsen.vn]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cananga Oil Extraction via Steam Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cananga oil, extracted from the flowers of Cananga odorata, is a valuable essential oil with applications in the perfume, cosmetic, and food industries.[1][2] Its complex chemical composition, rich in volatile compounds, also presents significant interest for pharmaceutical research due to its potential antioxidant, anti-inflammatory, and anticancer properties.[1][3][4] Steam distillation is a primary method for extracting this compound, offering a balance of efficiency and preservation of the oil's delicate aromatic and therapeutic compounds.[2][5] These application notes provide detailed protocols and quantitative data for the steam distillation of this compound, intended to guide researchers in establishing and optimizing their extraction processes.
Data Presentation
Table 1: Steam Distillation Parameters and Oil Yield
| Parameter | Range/Value | Source |
| Plant Material | Fresh Cananga odorata flowers/leaves | [1][6][7] |
| Material Preparation | Ground to 0.3 x 0.3 cm² particle size | [6] |
| Soaked in water for 1.5 hours (leaves) | [1] | |
| Distillation Time | 3 hours (leaves) | [1] |
| 120 - 240 minutes (flowers) | [6] | |
| Optimal: 191 minutes (flowers) | [6][8] | |
| Material to Solvent Ratio | 1:10 to 1:22 g/mL | [6] |
| Optimal: 1:16 g/mL | [6][8] | |
| Oil Yield (v/w or w/w) | 0.6 - 1.3% (leaves) | [1] |
| 0.9% (leaves) | [4] | |
| 0.936% (flowers, water-steam distillation) | [9] | |
| 1.59% (flowers) | [7] | |
| Up to 0.072 mL/g dry matter (flowers) | [6][8] |
Table 2: Chemical Composition of this compound (Major Components)
| Compound | Percentage Range (%) | Plant Part | Extraction Method | Source |
| β-Caryophyllene | 16.86 - 26.8 | Flowers/Leaves | SFME / Steam Distillation | [10][11] |
| Germacrene D | 7.26 - 15.30 | Flowers | Steam Distillation | [12] |
| α-Farnesene | 10.3 - 24.80 | Flowers/Leaves | Steam Distillation | [3][12] |
| Linalool | 8.7 - 14.39 | Flowers | Steam Distillation | [10][13] |
| Benzyl Benzoate | 2.3 - 18.07 | Flowers/Leaves | Steam Distillation / SFME | [3][10][11][13] |
| Benzyl Acetate | 2.82 - 27.82 | Flowers | Steam Distillation | [12][13] |
| Geranyl Acetate | 1.4 - 5.42 | Flowers | Steam Distillation | [12] |
| Spathulenol | 31.6 | Leaves | Steam Distillation | [1] |
| Ocimene | 13.2 | Leaves | Steam Distillation | [3][4] |
| Humulene Epoxide-(II) | 7.1 | Leaves | Steam Distillation | [1] |
| α-Cadinol | 3.0 - 4.5 | Leaves | Steam Distillation | [1][3] |
Note: The chemical composition can vary significantly based on the geographical origin, plant part, and extraction parameters.
Experimental Protocols
Protocol 1: Steam Distillation of Fresh Cananga Flowers
This protocol is optimized for yielding a high quantity of essential oil.[6][8]
1. Materials and Equipment:
-
Fresh Cananga odorata flowers
-
Grinder
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[14]
-
Heating mantle or hot plate
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
2. Procedure:
-
Preparation of Plant Material: Weigh 30 g of fresh Cananga flowers and grind them to a particle size of approximately 0.3 x 0.3 cm².[6]
-
Apparatus Setup:
-
Loading the Still: Place the ground flower material into the biomass flask.
-
Distillation:
-
Add distilled water to the boiling flask. The optimal material-to-solvent ratio is 1:16 g/mL.[6][8]
-
Heat the boiling flask to generate steam. The steam will pass through the plant material, vaporizing the essential oils.[16][17]
-
Continue the distillation for approximately 191 minutes, which has been identified as the optimal time for maximum yield.[6][8] The distillation time begins from the moment the first drop of distillate is collected.[6]
-
-
Collection of Oil: The steam and oil vapor will cool and condense in the condenser, dripping into the collection vessel as a mixture of hydrosol and essential oil.[16][17]
-
Separation and Drying:
-
Allow the distillate to settle. The essential oil will typically form a layer on top of the hydrosol.
-
Carefully separate the oil from the hydrosol using a separatory funnel.
-
Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.[1]
-
-
Storage: Store the dried essential oil in a sealed, dark glass vial in a cool place.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analytical procedure for identifying the chemical constituents of the extracted this compound.[1][5]
1. Materials and Equipment:
-
Extracted Cananga essential oil
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
HP-5 capillary column (or equivalent)
-
Helium (carrier gas)
-
Microsyringe
2. GC-MS Parameters:
-
Column: HP-5 capillary column (e.g., 30m x 0.25mm x 0.25µm).
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 280°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: Increase to 250°C at a rate of 2°C/min.
-
Final hold: 250°C for 5 minutes.[1]
-
-
Injection Volume: 1 µL (split mode, e.g., 20:1).[1]
-
MS Parameters:
3. Procedure:
-
Sample Preparation: If necessary, dilute the essential oil in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: Run the GC-MS analysis using the parameters specified above.
-
Component Identification: Identify the chemical constituents by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for this compound extraction via steam distillation.
Putative Signaling Pathways for Bioactivity of this compound Components
Caption: Postulated signaling pathways for the bioactivity of key this compound components.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of the Steam Distillation Process of Ylang-Ylang Essential Oil (Cananga odorata (lamk.) Hook. f. and Thomson) and its Application – Oriental Journal of Chemistry [orientjchem.org]
- 7. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. iosrjen.org [iosrjen.org]
- 10. essencejournal.com [essencejournal.com]
- 11. [PDF] EXTRACTION OF ESSENTIAL OIL FROM CANANGA ( Cananga odorata ) USING SOLVENT-FREE MICROWAVE EXTRACTION : A PRELIMINARY STUDY | Semantic Scholar [semanticscholar.org]
- 12. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. engineering.iastate.edu [engineering.iastate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rockymountainoils.com [rockymountainoils.com]
- 17. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
Application Notes & Protocols for Solvent-Free Microwave Extraction of Cananga odorata Essential Oil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent-Free Microwave Extraction (SFME) is an advanced and environmentally friendly technique for extracting essential oils from botanical sources. This method offers significant advantages over traditional techniques like hydrodistillation (HD) and steam distillation (SD), including shorter extraction times, higher yields, and improved quality of the essential oil.[1][2] This document provides detailed protocols and application notes for the extraction of essential oil from Cananga odorata (ylang-ylang) flowers using SFME. The data presented herein, compiled from multiple studies, demonstrates the superior efficiency and selectivity of SFME in preserving the aromatic and oxygenated compounds crucial to the oil's therapeutic and fragrance profiles.
Introduction
Cananga odorata, commonly known as ylang-ylang, is renowned for its fragrant essential oil, which is a valuable ingredient in the perfume, cosmetics, and aromatherapy industries.[3] The quality and yield of ylang-ylang essential oil are highly dependent on the extraction method employed. Traditional methods such as hydrodistillation and steam distillation are often time-consuming and energy-intensive, and can lead to the degradation of thermolabile compounds.[2] Solvent-free microwave extraction emerges as a potent alternative, utilizing microwave energy to heat the water within the plant material, causing the plant cells to rupture and release the essential oil.[1] This rapid, solvent-free process not only enhances extraction efficiency but also yields an essential oil with a richer aromatic profile.[4][5]
Comparative Data
The following tables summarize the quantitative data from comparative studies of SFME, Hydrodistillation (HD), and Steam Distillation (SD) for the extraction of essential oil from Cananga odorata.
Table 1: Comparison of Extraction Parameters and Yield
| Parameter | Solvent-Free Microwave Extraction (SFME) | Hydrodistillation (HD) | Steam Distillation (SD) |
| Extraction Time | 40 minutes | 3 hours | 3 hours |
| Essential Oil Yield (%) | 0.956%[1] | 0.80%[1] | 0.463%[1] |
| Optimal Microwave Power | 380 W[4][6][7] | N/A | N/A |
| Optimal Material to Distiller Volume Ratio (g/mL) | 0.10[4][6] | N/A | N/A |
| Material Size | Undamaged flowers (approx. 4.5 cm)[4][6] or smaller (approx. 0.5 cm)[7] | Not specified | Not specified |
| Essential Oil Density | 0.988[1] | 0.985[1] | Not specified |
Table 2: Chemical Composition of Cananga odorata Essential Oil from Different Extraction Methods
| Chemical Group/Compound | Solvent-Free Microwave Extraction (SFME) (%) | Hydrodistillation (HD) (%) | Steam Distillation (SD) (%) |
| Total Oxygenated Compounds | >81.23[1] | 69.94[1] | 57.98[1] |
| Total Aromatic Compounds | 72.34[2] | 65.01[2] | 57.29[2] |
| β-caryophyllene | 16.855[7] | Not specified | Not specified |
| Benzyl benzoate | 14.326[7] | Not specified | Not specified |
| Caryophyllene oxide | 13.484[7] | Not specified | Not specified |
| Germacrene D | 10.692[7] | Not specified | Not specified |
| Linalool | High, contributes to floral scent[3] | Not specified | Not specified |
Experimental Protocols
This section provides a detailed methodology for the solvent-free microwave extraction of essential oil from Cananga odorata flowers, synthesized from established research.
Materials and Equipment
-
Fresh, ripe Cananga odorata flowers
-
A modified domestic microwave oven (e.g., Milestone ETHOS X or equivalent) with a frequency of 2450 MHz, adapted for extraction.
-
A round-bottom flask (e.g., 1 L capacity)
-
A condenser (e.g., Clevenger-type apparatus)
-
Distilled water
-
Anhydrous sodium sulfate
-
Amber vials for storage
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis
Protocol for Solvent-Free Microwave Extraction (SFME)
-
Sample Preparation:
-
Use fresh, undamaged Cananga odorata flowers for optimal yield and quality.[4][6] Some studies have also used dried flowers.[7]
-
Weigh a specific amount of the flowers (e.g., 100 g).[8] The ratio of the flower mass to the distiller volume should be optimized; a ratio of 0.10 g/mL has been shown to be effective.[4][6]
-
If using dried flowers, they may be wetted by soaking in distilled water for 30 minutes, followed by the removal of excess water.[7]
-
-
Extraction Procedure:
-
Place the prepared Cananga odorata flowers into the round-bottom flask. No solvent is added.
-
Connect the flask to the condenser and place the assembly inside the microwave oven.
-
Set the microwave power to the optimal level. A power of 380 W has been identified as optimal in several studies.[4][6][7]
-
Begin the microwave irradiation. The extraction is performed at atmospheric pressure.
-
The extraction time is significantly shorter than traditional methods. An extraction time of 40 minutes after the first drop of oil appears is sufficient for high yield.[1]
-
-
Essential Oil Collection and Drying:
-
The essential oil is collected from the condenser.
-
To remove any residual water, dry the collected oil over anhydrous sodium sulfate.
-
Weigh the final amount of essential oil to calculate the yield.
-
Store the extracted essential oil in amber vials at 4°C until further analysis.[7]
-
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) at a specific concentration.
-
-
GC-MS Parameters (example):
-
Injector Temperature: 260°C[1]
-
Detector (MS) Temperature: 300°C[1]
-
Carrier Gas: Helium at a constant flow rate of 0.6 mL/min.[1]
-
Injection Volume: 0.2 µL.[1]
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 250°C) to separate the different volatile compounds.
-
Mass Spectrometry:
-
-
Compound Identification:
-
Identify the chemical constituents of the essential oil by comparing their mass spectra and retention indices with those of reference compounds and databases (e.g., NIST, Wiley).
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the SFME process.
Caption: Experimental workflow for SFME of Cananga odorata.
Caption: Key parameters influencing SFME outcomes.
Conclusion
Solvent-free microwave extraction is a superior method for obtaining high-quality essential oil from Cananga odorata flowers. The technique is not only more efficient in terms of time and energy but also yields a product with a higher concentration of desirable aromatic and oxygenated compounds.[1][2] The protocols and data provided in these application notes offer a comprehensive guide for researchers and professionals to implement SFME for the extraction of Cananga odorata essential oil, facilitating further research and development in the fields of perfumery, cosmetics, and pharmaceuticals.
References
- 1. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods [mdpi.com]
- 2. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. scholar.its.ac.id [scholar.its.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Antimicrobial Activity of Cananga Oil Against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cananga odorata, commonly known as Ylang-Ylang, is a tropical tree renowned for its fragrant essential oil, which has a long history of use in perfumery and traditional medicine.[1][2] The essential oil is extracted from the tree's flowers and is composed of a complex mixture of volatile compounds, including terpenes and phenylpropanoids.[2] In recent years, with the rise of antibiotic-resistant pathogens like Staphylococcus aureus, there has been a growing interest in exploring natural products for novel antimicrobial agents.[3] S. aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to more severe conditions like pneumonia and sepsis. The ability of S. aureus to form biofilms contributes significantly to its resistance to conventional antibiotics.[3] Cananga oil has demonstrated promising antibacterial and anti-biofilm activities against S. aureus, making it a subject of significant research interest.[1][2][3] These application notes provide a summary of the antimicrobial efficacy of this compound and detailed protocols for its evaluation.
Chemical Composition and Mechanism of Action: The antimicrobial properties of this compound are attributed to its complex chemical composition. The primary bioactive compounds identified include linalool, geranyl acetate (B1210297), benzyl (B1604629) benzoate, caryophyllene, germacrene D, eugenol, and α-farnesene.[1][4] The exact composition can vary depending on the geographical origin and the distillation time.[1] For instance, oils from Madagascar are often rich in geranyl acetate and caryophyllene, while those from the Comoros Islands may have higher levels of cinnamyl acetate and benzyl salicylate.[1]
The proposed mechanism of action for this compound's antimicrobial activity involves several targets. The lipophilic nature of its terpene and terpenoid constituents allows it to disrupt the bacterial cell membrane's integrity, leading to increased permeability and leakage of intracellular components.[1] Furthermore, the oil can interfere with essential cellular processes, including the synthesis of vital enzymes and proteins.[1] Studies have also shown that this compound can inhibit the formation of S. aureus biofilms, a key virulence factor, at sub-inhibitory concentrations.[2][3] Specifically, at a concentration of 0.01% (v/v), ylang-ylang oil has been shown to inhibit over 80% of biofilm formation without affecting the planktonic growth of S. aureus.[2] This anti-virulence approach is significant as it may be less likely to promote the development of drug resistance compared to traditional antibiotics.[3]
Quantitative Data Summary
The following tables summarize the reported antimicrobial activity of this compound against Staphylococcus aureus from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus
| Strain of S. aureus | MIC Value | Reference |
| S. aureus (General) | 0.04 mg/mL | [1] |
| S. aureus ATCC 25923 | 0.23 mg/mL (MIC90%) | [2] |
| Clinical S. aureus strains | 0.23 mg/mL (MIC90%) | [2] |
Table 2: Zone of Inhibition Diameters for this compound against S. aureus (Agar Disk Diffusion Method)
| Concentration of this compound | Inhibition Zone Diameter (mm) | Reference |
| Undisclosed | 14.5 mm | [1] |
| 15% | 11.5 mm | [5] |
| 90% | Significantly greater than 60% and 80% concentrations | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standardized methods for testing the antimicrobial susceptibility of essential oils.[7][8][9]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.
Materials:
-
Cananga odorata essential oil
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)[10]
-
Dimethyl sulfoxide (B87167) (DMSO) or Tween 80 as a solubilizing agent[7][10]
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (optional, for quantitative measurement)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: a. Culture S. aureus on a suitable agar (B569324) plate overnight at 37°C. b. Select several colonies and suspend them in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension 1:100 in the appropriate broth (MHB or TSB) to achieve a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in the chosen solvent (e.g., 2% DMSO).[10] The use of a solvent is crucial to enhance the oil's solubility in the aqueous broth.[7] b. In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12. c. Add 200 µL of the this compound stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (broth + inoculum, no oil). f. Well 12 will serve as the sterility control (broth only).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum density will be approximately 7.5 x 10⁵ CFU/mL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) is observed. b. (Optional) A redox indicator like Resazurin can be added to aid in visualizing viability.[11]
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Agar Disk Diffusion Assay
This method is widely used for preliminary screening of antimicrobial activity.[5][6][12]
Objective: To qualitatively assess the susceptibility of S. aureus to this compound by measuring the zone of growth inhibition.
Materials:
-
Cananga odorata essential oil
-
Staphylococcus aureus strain (e.g., ATCC 25923)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Sterile forceps
-
Positive control (e.g., Tetracycline disk)
-
Negative control (e.g., disk with solvent like DMSO)
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: a. Prepare a S. aureus suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Plate Inoculation: a. Dip a sterile cotton swab into the adjusted bacterial suspension. b. Squeeze out excess liquid by pressing the swab against the inside of the tube. c. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth. d. Allow the plate to dry for 5-15 minutes.
-
Disk Application: a. Using sterile forceps, place a sterile filter paper disk onto the inoculated agar surface. b. Apply a known volume (e.g., 5-10 µL) of this compound (undiluted or at a specific concentration) onto the disk. c. Place the positive and negative control disks on the same plate, ensuring they are well-spaced.
-
Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: a. Measure the diameter of the clear zone of inhibition around each disk in millimeters (mm).[12] b. A larger zone of inhibition indicates greater sensitivity of the bacterium to the oil.
Caption: Workflow for the agar disk diffusion antimicrobial susceptibility test.
Protocol 3: Anti-Biofilm Formation Assay (Crystal Violet Method)
This protocol assesses the ability of this compound to inhibit the formation of S. aureus biofilms.[2][3]
Objective: To quantify the inhibition of S. aureus biofilm formation by sub-inhibitory concentrations of this compound.
Materials:
-
All materials from Protocol 1
-
Tryptic Soy Broth supplemented with 1% glucose (TSB-G)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation: a. Determine the MIC of this compound against the S. aureus strain as described in Protocol 1. This assay uses sub-MIC concentrations (e.g., 0.5x MIC, 0.25x MIC) that do not inhibit planktonic growth. b. Prepare dilutions of this compound in TSB-G in a 96-well plate. Include a growth control (no oil) and a sterility control. c. Prepare a S. aureus inoculum (0.5 McFarland) and dilute it in TSB-G.
-
Inoculation and Incubation: a. Add the bacterial inoculum to the wells containing the this compound dilutions and the growth control well. b. Incubate the plate under static conditions at 37°C for 24 hours to allow biofilm formation.
-
Biofilm Staining: a. After incubation, carefully discard the planktonic culture from each well. b. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. c. Air-dry the plate completely. d. Add 125 µL of 0.1% crystal violet solution to each well and stain for 15 minutes at room temperature. e. Discard the crystal violet solution and wash the wells thoroughly with sterile water until the wash water is clear. f. Air-dry the plate again.
-
Quantification: a. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. b. Incubate for 15-30 minutes. c. Transfer 125 µL of the solubilized stain to a new flat-bottomed plate. d. Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. e. The percentage of biofilm inhibition is calculated relative to the growth control.
Caption: Proposed antimicrobial mechanisms of this compound against S. aureus.
References
- 1. mdpi.com [mdpi.com]
- 2. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-biofilm, anti-hemolysis, and anti-virulence activities of black pepper, cananga, myrrh oils, and nerolidol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial and Insect-Repellent Activities of Cananga odorata Essential Oil | Semantic Scholar [semanticscholar.org]
- 5. repository.uinsu.ac.id [repository.uinsu.ac.id]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil). | Semantic Scholar [semanticscholar.org]
- 9. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]
- 10. Thymus zygis Essential Oil: Phytochemical Characterization, Bioactivity Evaluation and Synergistic Effect with Antibiotics against Staphylococcus aureus [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Insect Repellent Efficacy of Cananga Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cananga oil, commercially known as ylang-ylang oil, is an essential oil derived from the flowers of the Cananga odorata tree.[1][2] Traditionally used in aromatherapy and perfumes, recent studies have highlighted its potential as a natural insect repellent.[2][3] The oil's complex chemical composition, which includes compounds like linalool, germacrene D, β-caryophyllene, and benzyl (B1604629) benzoate, is thought to contribute to its insecticidal and repellent properties.[1][4] These application notes provide detailed protocols for researchers to evaluate the efficacy of this compound as an insect repellent, focusing on standardized laboratory methods.
Data Presentation
Table 1: Larvicidal and Ovicidal Activity of this compound
| Insect Species | Test Type | Concentration | Efficacy Metric | Value | Reference |
| Aedes aegypti | Larvicidal | 0.064 ppm | LC50 (24h) | Indian Ylang-Ylang Oil | [1] |
| Aedes aegypti | Larvicidal | 0.042 ppm | LC50 (24h) | Thai Ylang-Ylang Oil | [1] |
| Aedes aegypti | Ovicidal | 10% | % Effective Repellency | 99.4% | [5] |
| Anopheles dirus | Ovicidal | 10% | % Effective Repellency | 97.1% | [5] |
| Culex quinquefasciatus | Ovicidal | 10% | % Effective Repellency | 100% | [5] |
Table 2: Repellent and Adulticidal Activity of this compound
| Insect Species | Test Type | Concentration | Efficacy Metric | Value | Reference |
| Aedes aegypti | Adulticidal | 10% | % Knockdown | 96% | [5] |
| Anopheles dirus | Adulticidal | 10% | % Knockdown | 98.4% | [5] |
| Culex quinquefasciatus | Adulticidal | 10% | % Knockdown | 100% | [5] |
| Aedes aegypti | Repellency | 10% | % Repellency | 66% | [5] |
| Anopheles dirus | Repellency | 10% | % Repellency | 92% | [5] |
| Culex quinquefasciatus | Repellency | 10% | % Repellency | 90% | [5] |
| Sitotroga cerealella | Repellency | Not specified | Average Repellence Rate | 75.7% | [4] |
Experimental Protocols
Protocol 1: Arm-in-Cage Method for Topical Repellency
The Arm-in-Cage test is a standard and widely accepted method for evaluating the efficacy of topical insect repellents.[6][7][8] This protocol is adapted from guidelines provided by the World Health Organization (WHO).[6][9]
Objective: To determine the Complete Protection Time (CPT) of this compound formulations against host-seeking female mosquitoes.
Materials:
-
200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus), 5-10 days old.[6][9]
-
This compound test formulations (e.g., diluted in ethanol (B145695) or a lotion base at various concentrations).
-
Positive control: DEET (N,N-diethyl-meta-toluamide) at a standard concentration (e.g., 15-20%).
-
Negative control: The carrier solvent or lotion base alone.
-
Human volunteers (recruited under appropriate ethical guidelines).
-
Micropipettes or syringes for precise application.
-
Latex or nitrile gloves.
-
Stopwatch or timer.
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) on the day of testing. The forearm, from elbow to wrist, is the designated test area. The hand should be protected with a glove.[10]
-
Repellent Application: Apply a standardized volume (e.g., 1.0 mL) of the this compound formulation, positive control, or negative control evenly over the skin of the forearm (an area of approximately 600 cm²).[9]
-
Acclimatization: Allow the applied formulation to dry for a set period (e.g., 30 minutes) before the first exposure.[9]
-
Exposure: The volunteer inserts the treated forearm into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).[9]
-
Observation: During the exposure period, trained observers will count the number of mosquito landings and/or probes (attempts to bite). The primary endpoint is the "first confirmed bite," which is often defined as one bite followed by another within the same or next exposure period.[6]
-
Repeat Exposures: The exposure is repeated at regular intervals, typically every 30 minutes, until the repellent fails (i.e., a confirmed bite occurs).[7][9]
-
Data Recording: The time from the initial application to the first confirmed bite is recorded as the Complete Protection Time (CPT).[6][7]
-
Washout Period: Ensure a sufficient washout period for volunteers between testing different formulations.
Protocol 2: In Vitro High-Throughput Screening
For initial screening of multiple this compound fractions or concentrations, an in vitro assay can provide valuable data without the use of human subjects. This method is designed to assess repellency based on mosquito behavior in response to a treated, warm surface.[11][12]
Objective: To determine the dose-dependent repellent effect of this compound by measuring the reduction in mosquito landings on a treated, heated surface.
Materials:
-
Small test cages.
-
Host-seeking female mosquitoes.
-
Artificial warm body apparatus (maintained at ~34°C).[11][12]
-
Carbon dioxide (CO2) source for mosquito activation.[11][12]
-
This compound solutions in a volatile solvent (e.g., ethanol or acetone).
-
Positive control (e.g., DEET).
-
Negative control (solvent only).
-
Membrane or surface for treatment application (e.g., collagen membrane).
-
Video recording equipment and analysis software (optional but recommended).
Procedure:
-
Preparation of Test Surface: Apply a precise amount of the this compound solution to the membrane surface to achieve specific doses (e.g., in µg/cm²). Allow the solvent to evaporate completely.
-
Assay Setup: Place the treated membrane over the warm body apparatus and position it within the test cage.
-
Mosquito Introduction: Introduce a known number of host-seeking female mosquitoes into the cage and allow them to acclimate.
-
Activation: Introduce a pulse of CO2 into the cage to stimulate host-seeking behavior.[11][12] This typically results in a significant increase in mosquito activity and landings on the warm surface.[11][12]
-
Observation Period: Over a defined period (e.g., 2-3 minutes), count the number of mosquitoes that land on the treated surface.
-
Data Analysis: Compare the number of landings on the this compound-treated surface to the negative control (solvent only) and the positive control (DEET). Calculate the percent repellency for each concentration.
-
Dose-Response Curve: Test a range of this compound concentrations to generate a dose-response curve and determine the Effective Dose (ED50), the dose that reduces landings by 50%.[11][12]
Protocol 3: Larvicidal Bioassay
This protocol assesses the toxicity of this compound to mosquito larvae and is based on modified WHO standard protocols.[1]
Objective: To determine the lethal concentration (LC50) of this compound required to kill 50% of a mosquito larvae population.
Materials:
-
Late third-instar mosquito larvae (e.g., Aedes aegypti).[1]
-
Beakers or cups (e.g., 250 mL).[1]
-
This compound stock solution.
-
Solvent (e.g., absolute methanol (B129727) or ethanol).[1]
-
Filtered or deionized water.
-
Pipettes.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in filtered water. A small amount of solvent (e.g., 1 mL of methanol) can be used to aid in the dispersion of the oil in the water.[1] Example concentrations could range from 0.025 to 0.150 ppm.[1]
-
Larvae Introduction: Place a known number of larvae (e.g., 25) into each beaker containing the test solution.[1]
-
Controls: Prepare two sets of controls: one with filtered water only, and another with filtered water plus the solvent to ensure the solvent itself is not causing mortality.[1]
-
Incubation: Keep the beakers at a constant temperature and observe larval mortality at 24 and 48 hours post-exposure.[1]
-
Mortality Assessment: Larvae are considered dead if they show no movement when gently prodded.
-
Data Analysis: Calculate the percentage of mortality at each concentration. Use probit analysis to determine the LC50 value, which is the concentration of this compound that causes 50% mortality in the larval population.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound insect repellent efficacy.
Caption: Protocol workflow for the Arm-in-Cage repellency test.
References
- 1. Comparative efficacy of commercial ylang-ylang (Cananga odorata) essential oils from India and Thailand against larval Aedes aegypti (L.) (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of essential oil from Cananga odorata (Lamk.) Hook.f. & Thomson (Annonaceae) against three mosquito species Aedes aegypti (L.), Anopheles dirus (Peyton and Harrison), and Culex quinquefasciatus (Say) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An in vitro assay for testing mosquito repellents employing a warm body and carbon dioxide as a behavioral activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Cananga Oil in Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cananga oil, extracted from the flowers of Cananga odorata, is a promising bioactive ingredient for topical formulations due to its well-documented therapeutic properties. Traditionally used for skin conditions, recent scientific studies have validated its anti-inflammatory, antimicrobial, and antioxidant activities.[1][2][3] These properties are attributed to a complex mixture of phytochemicals, including linalool (B1675412), geranyl acetate, and benzyl (B1604629) benzoate.[4][5] This document provides detailed application notes and protocols for the formulation of this compound in topical preparations, with a focus on nanoemulgels, a modern drug delivery system enhancing skin permeation and stability.[1]
Data Presentation
Phytochemical Composition of this compound
The therapeutic effects of this compound are closely linked to its chemical composition, which can vary based on the extraction method and geographical source. The major bioactive components are summarized below.
| Compound | Relative Percentage (%) | Key Bioactivities |
| Linalool | 15.23 - 21.78 | Antimicrobial, Anti-inflammatory[5][6] |
| Benzyl Acetate | 18.21 | Fragrance, Antimicrobial |
| Benzyl Benzoate | 11.39 | Antiparasitic, Fragrance |
| Geranyl Acetate | 9.46 | Anti-inflammatory, Fragrance |
| p-Cresyl Methyl Ether | 7.38 | Fragrance |
| Methyl Benzoate | 7.64 | Fragrance |
| β-Caryophyllene | 5.42 | Anti-inflammatory, Analgesic |
| Germacrene D | 4.61 | Insecticidal, Antimicrobial |
| Benzyl Salicylate | 4.47 | UV protection, Fragrance |
Source: Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[5]
Formulation Parameters for this compound Nanoemulgel
Nanoemulgels are advanced topical delivery systems that can enhance the skin penetration and stability of essential oils like this compound. Below are key parameters from a study on a this compound nanoemulgel for treating scalp psoriasis and dandruff.[1]
| Parameter | Value | Significance |
| Particle Size | 195.64 nm | Smaller particle size enhances skin penetration and stability.[1] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution of nanoemulsion droplets.[1] |
| Zeta Potential | -20.59 mV | A higher magnitude of zeta potential indicates better physical stability of the nanoemulsion.[1] |
| Entrapment Efficiency | 85.51% | High entrapment efficiency ensures a sufficient amount of the active oil is incorporated into the carrier.[1] |
| pH | 4.55 - 5.08 | A pH compatible with the skin's natural pH helps to avoid irritation.[1][7] |
In Vivo Efficacy of this compound Nanoemulgel
A study on a this compound nanoemulgel demonstrated significant improvements in skin health parameters in an animal model of seborrheic dermatitis.[7]
| Parameter | Before Treatment | After 6 Weeks of Treatment |
| Skin Hydration (Arbitrary Units) | 18.09 ± 15.07 | 41.28 ± 9.29 |
| Sebum Content (mg/cm²) | 26.75 ± 14.05 | 5.67 ± 8.75 |
Dermatokinetic Profile of this compound Nanoemulgel
Dermatokinetic studies show that nanoemulgel formulations can significantly increase the retention of this compound in the skin layers compared to conventional formulations.[1][7]
| Skin Layer | Max. Concentration in Nanoemulgel (µg/cm²) | Max. Concentration in Conventional Formulation (µg/cm²) |
| Epidermis | 71.266 | 49.799 |
| Dermis | 60.179 | Not Reported |
Antimicrobial Activity of this compound Formulations
This compound exhibits broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) against various microorganisms is a key indicator of its efficacy.
| Microorganism | Formulation | Inhibition Zone (mm) at 10 µg/mL | MIC (mg/mL) |
| Escherichia coli | Hydroethanolic Extract | 7.16 ± 0.17 | - |
| Oil | 11.87 ± 0.19 | 0.01 - 0.02 | |
| Nanoemulgel | 15.18 ± 0.87 | - | |
| Staphylococcus aureus | Oil | - | - |
| Bacillus subtilis | Oil | - | - |
| Pseudomonas aeruginosa | Oil | - | - |
Source: In vitro antimicrobial susceptibility testing.[4][7]
Signaling Pathways
Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Its active components, such as linalool and β-caryophyllene, have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][8] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators like TNF-α, IL-1β, and nitric oxide (NO).
Caption: Anti-inflammatory action of this compound.
Antimicrobial Mechanism of Action
The antimicrobial activity of this compound is attributed to its ability to disrupt the structural and functional integrity of microbial cells. The lipophilic nature of its components allows them to partition into the lipid bilayer of bacterial and fungal cell membranes, increasing their permeability and leading to the leakage of essential intracellular components. Furthermore, this compound can inhibit the synthesis of microbial enzymes and proteins, crucial for their survival and proliferation.
Caption: Antimicrobial mechanism of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulgel
This protocol describes the preparation of an oil-in-water (O/W) nanoemulgel using a high-pressure homogenization technique.
Materials:
-
This compound
-
Oil phase components (e.g., Caprylic/capric triglyceride)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol)
-
Gelling agent (e.g., Carbopol 940)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
-
High-pressure homogenizer
-
Magnetic stirrer
-
Homogenizer (e.g., Ultra-Turrax)
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the selected oil phase components.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water with gentle heating and stirring.
-
Formation of the Nanoemulsion:
-
Heat both the oil and aqueous phases to the same temperature (approximately 60-70°C).
-
Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the resulting mixture using a high-speed homogenizer at 5000-10000 rpm for 15-30 minutes to form a coarse emulsion.
-
Pass the coarse emulsion through a high-pressure homogenizer at 1000-1500 bar for 3-5 cycles to obtain a nanoemulsion with a uniform droplet size.
-
-
Formation of the Nanoemulgel:
-
Disperse the gelling agent in purified water and allow it to swell.
-
Slowly add the prepared nanoemulsion to the gel base with continuous stirring.
-
Neutralize the formulation by adding the neutralizing agent dropwise until a transparent and viscous gel is formed.
-
-
Characterization: Characterize the nanoemulgel for its physicochemical properties, including particle size, PDI, zeta potential, pH, viscosity, and drug content.
References
- 1. Cananga odorata (Ylang-Ylang) Essential Oil Containing Nanoemulgel for the Topical Treatment of Scalp Psoriasis and Dandruff - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oarjpublication.com [oarjpublication.com]
- 4. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Anti-inflammatory Effects of Cananga Oil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cananga oil, commercially known as ylang-ylang essential oil, is derived from the flowers of the Cananga odorata tree. Traditionally, it has been used in aromatherapy for its calming and mood-lifting properties.[1] Emerging scientific evidence suggests that this compound also possesses significant anti-inflammatory properties, making it a person of interest for further investigation in drug discovery and development. The anti-inflammatory effects are attributed to its rich phytochemical composition, which includes major constituents like linalool, benzyl (B1604629) acetate, benzyl benzoate, and various sesquiterpenes.[1][2][3][4][5] These compounds have been shown to modulate key inflammatory pathways.
These application notes provide a comprehensive overview of the in vitro anti-inflammatory effects of this compound, including detailed experimental protocols, quantitative data from published studies, and visualizations of the implicated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of this compound and its extracts from various studies.
Table 1: Nitric Oxide (NO) Inhibition by this compound
| Plant Part | Cell Line | Inducer | IC50 Value (µg/mL) | Reference |
| Leaves (Volatile Oil) | RAW 264.7 | Lipopolysaccharide (LPS) | 37.61 | [6] |
| Leaves (Methanolic Extract) | RAW 264.7 | Lipopolysaccharide (LPS) | Moderate Inhibition (Specific IC50 not provided) | [5][7] |
Table 2: Inhibition of Neutrophil Phagocytosis by Ylang-Ylang Essential Oil (YEO)
| YEO Concentration (µg/mL) | Inhibition of Zymosan Particle Phagocytosis (%) | Reference |
| 10 | 66.4 | [8] |
| 30 | 68.7 | [8] |
| 90 | 54.9 | [8] |
Table 3: Effect of this compound on Pro-inflammatory Cytokines
| Bioactive Component/Extract | Cell Line/Model | Inducer | Cytokine | Effect | Reference |
| Linalool (major component) | LPS-stimulated cells | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Attenuated production | [8] |
| Ylang-Ylang Essential Oil (YEO) | Zymosan-induced arthritis (in vivo) | Zymosan | IL-6 | Reduced levels at 200 mg/kg | [9][10] |
Signaling Pathways and Experimental Workflow
The following diagrams visualize the key signaling pathways affected by this compound and a general workflow for its in vitro anti-inflammatory assessment.
Caption: Inflammatory pathways modulated by this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assessment.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.[11]
-
Sample Preparation: Prepare a stock solution of this compound in DMSO. Further dilute with DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Treatment:
-
Remove the culture medium from the wells.
-
Add fresh medium containing various concentrations of this compound to the respective wells.
-
After 1-2 hours of pre-incubation, add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate.[12]
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of NO production).
-
Protocol 2: Lipoxygenase (LOX) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on the activity of the lipoxygenase enzyme.
Materials:
-
Lipoxygenase (from soybean)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (pH 9.0)
-
This compound
-
DMSO
-
Quercetin or Nordihydroguaiaretic acid (NDGA) (positive control)
-
96-well UV-transparent plate
-
UV-Vis microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of lipoxygenase in borate buffer.
-
Prepare a solution of linoleic acid in borate buffer.
-
Prepare a stock solution of this compound and the positive control in DMSO. Create serial dilutions in the buffer.
-
-
Assay:
-
In a 96-well plate, add the borate buffer, this compound solution (or positive control/vehicle), and the lipoxygenase enzyme solution.
-
Incubate at room temperature for 5-10 minutes.
-
Initiate the reaction by adding the linoleic acid substrate to each well.
-
Immediately measure the change in absorbance at 234 nm for 5-10 minutes at 1-minute intervals. The formation of hydroperoxides from linoleic acid by LOX results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
The percentage of LOX inhibition is calculated as: % Inhibition = [1 - (Reaction rate of treated group / Reaction rate of control group)] x 100
-
Determine the IC50 value.
-
Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To assess the selective inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Heme cofactor
-
This compound
-
DMSO
-
Indomethacin or Celecoxib (positive controls)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2) or a colorimetric COX inhibitor screening assay kit.
Procedure (using a PGE2 EIA kit):
-
Sample and Reagent Preparation: Prepare this compound and control inhibitor solutions in DMSO and dilute them in the reaction buffer.
-
Enzyme Reaction:
-
In separate tubes or wells, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the this compound solution or a positive control at various concentrations.
-
Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each reaction using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of this compound. % Inhibition = [1 - (PGE2 produced by treated group / PGE2 produced by control group)] x 100
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Protocol 4: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification
Objective: To measure the effect of this compound on the production of TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.
Materials:
-
Same materials as in Protocol 1.
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for mouse TNF-α and IL-6.
Procedure:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatants.
-
Cytokine Measurement:
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis:
-
Generate standard curves for TNF-α and IL-6 using the provided recombinant cytokine standards.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated control.
-
The available data strongly indicate that this compound possesses significant in vitro anti-inflammatory properties. It demonstrates the ability to inhibit the production of key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines, and to modulate the activity of inflammatory enzymes like lipoxygenase. Furthermore, it can interfere with the function of immune cells by reducing neutrophil chemotaxis and phagocytosis. These findings provide a solid foundation for further research into the therapeutic potential of this compound and its bioactive constituents for the development of novel anti-inflammatory agents. The protocols outlined in these notes offer a standardized approach for researchers to investigate and validate these effects.
References
- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. us.typology.com [us.typology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Cytotoxicity of Cananga Oil on Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cananga oil, commercially known as Ylang-Ylang oil, is an essential oil derived from the flowers of the Cananga odorata tree. Traditionally used in aromatherapy for its calming and mood-lifting properties, recent scientific investigations have focused on its potential pharmacological activities, including its cytotoxic effects on various human cell lines.[1] These studies suggest that this compound and its constituents may have applications in cancer research and drug development. This document provides a detailed overview of the current data on the cytotoxicity of this compound, comprehensive protocols for key experimental assays, and visualizations of the experimental workflow and implicated signaling pathways.
Data Presentation
The cytotoxic effects of this compound have been evaluated against both cancerous and non-cancerous human cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.
| Cell Line | Cell Type | This compound Concentration | Incubation Time | Cytotoxicity (IC50) | Reference |
| A431 | Human epidermoid squamous carcinoma | 125, 250, 500 µg/mL | 24 h | Not explicitly stated, but dose-dependent cytotoxicity observed. | [2][3] |
| HFF1 | Human foreskin fibroblast | 125, 250, 500 µg/mL | 24 h | No significant changes at 125 µg/mL. | [3] |
| MDA-MB-231 | Triple-negative breast cancer | Not specified | Not specified | 29.01 µg/mL (Free Ylang-Ylang Oil) | [4] |
| MDA-MB-231 | Triple-negative breast cancer | Not specified | Not specified | 18.39 µg/mL (Niosome-encapsulated Ylang-Ylang Oil) | [4] |
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cell lines (e.g., A431, HFF1, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Real-Time PCR for TP53 Gene Expression
Real-time polymerase chain reaction (qPCR) is used to quantify the expression of specific genes, such as the tumor suppressor gene TP53.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for TP53 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction:
-
After treating the cells with this compound for the desired time, harvest the cells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit. This involves reverse transcription of the RNA template.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green or TaqMan master mix, forward and reverse primers for TP53 and the reference gene, and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both TP53 and the reference gene in treated and untreated samples.
-
Calculate the relative gene expression using the ΔΔCt method.[5]
-
Western Blot for p53 Protein Expression
Western blotting is a technique used to detect and quantify specific proteins in a sample.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against p53
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling them in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p53 overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize the protein levels.
-
Quantify the band intensities to determine the relative expression of p53.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity testing of this compound.
Implicated Signaling in Cytotoxicity
Studies suggest that this compound's cytotoxic effects, particularly in cancer cells, may involve the modulation of the p53 signaling pathway, leading to apoptosis.
References
- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Determination of expression profile of p53 gene in different grades of breast cancer tissues by real time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cananga Oil Volatiles using Headspace Solid-Phase Microextraction (HS-SPME)
Abstract
Cananga oil, derived from the flowers of Cananga odorata, is a valuable essential oil in the fragrance and aromatherapy industries. Its aromatic profile is composed of a complex mixture of volatile organic compounds (VOCs). This application note details a robust and solvent-free method for the analysis of these volatiles using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the efficient extraction and sensitive detection of key aroma compounds, providing valuable data for quality control, authentication, and research into the therapeutic properties of this compound.
Introduction
The characteristic fragrance of this compound is attributed to a delicate balance of various chemical constituents, including hydrocarbons, esters, alcohols, and aldehydes.[1][2] Traditional methods for essential oil analysis, such as hydrodistillation, can be time-consuming and may lead to the thermal degradation of labile compounds.[1] HS-SPME offers a rapid, simple, and solventless alternative for the extraction of volatiles, preserving the authentic scent profile of the oil.[1] This method involves the exposure of a coated fused-silica fiber to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly introduced into the GC injector for thermal desorption and analysis.
Experimental Protocols
Materials and Reagents
-
This compound sample
-
HS-SPME manual holder and fibers (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Sample Preparation
-
Pipette a precise volume of this compound (e.g., 10 µL) into a 20 mL headspace vial. For solid samples (e.g., flower petals), a specific weight (e.g., 0.5 g) should be placed in the vial.
-
Seal the vial immediately with a screw cap containing a PTFE/silicone septum.
-
Place the vial in a heating block or the autosampler's incubation chamber set to the desired equilibration temperature.
HS-SPME Procedure
-
Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injector at a high temperature (e.g., 250°C) for a specified time (e.g., 30-60 min).
-
Equilibration: Incubate the sealed vial containing the this compound sample at a constant temperature (e.g., 60°C) for a set period (e.g., 15 min) to allow the volatiles to equilibrate in the headspace.
-
Extraction: Manually or automatically insert the SPME fiber through the vial's septum and expose the coated portion to the headspace for a defined extraction time (e.g., 30 min) while maintaining the incubation temperature.
-
Desorption: After extraction, immediately withdraw the fiber from the sample vial and insert it into the heated injection port of the GC. Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 min) in splitless mode to ensure complete transfer of the volatiles to the GC column.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: Increase to 150°C at a rate of 3°C/min.
-
Ramp: Increase to 250°C at a rate of 10°C/min, hold for 5 min.
-
-
-
Mass Spectrometer (MS):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Data Analysis
Identify the volatile compounds by comparing their mass spectra with those in the NIST library and by comparing their retention indices with literature values. The relative percentage of each compound can be calculated by dividing the peak area of the compound by the total peak area of all identified compounds.
Data Presentation
The following tables summarize the quantitative data of volatile compounds identified in Cananga odorata using HS-SPME-GC-MS from different studies.
Table 1: Volatile Compounds Identified in Cananga odorata at the Full-Flowering Stage.[1]
| Compound | Class | Relative Content (%) |
| β-Caryophyllene | Hydrocarbon | 15.05 - 33.30 |
| β-Cubebene | Hydrocarbon | Major Component |
| D-Germacrene | Hydrocarbon | Major Component |
| Benzyl benzoate | Ester | Major Component |
| α-Cubebene | Hydrocarbon | Major Component |
Note: This table presents the main compounds as reported in the study. The original paper identifies 92 compounds in total.
Table 2: Main Volatile Aroma Compounds in Different Genotypes of Cananga odorata.[2]
| Compound | Comoros Genotype (%) | Sri Lanka Genotype (%) |
| Geranyl acetate | 14.83 | - |
| Benzyl benzoate | 14.56 | - |
| Benzyl salicylate | 4.65 | - |
| Geranyl benzoate | 1.24 | - |
| (Z,E)-α-Farnesene | - | 45.67 |
| β-Cubebene | - | 17.61 |
| Linalool | - | 2.87 |
| 3-Carene | - | 2.71 |
Mandatory Visualization
Caption: HS-SPME workflow for this compound volatile analysis.
Caption: Key HS-SPME parameter relationships.
References
Application Notes and Protocols: Cananga Oil as a Natural Food Preservative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Cananga oil, derived from the flowers of Cananga odorata, as a natural alternative for food preservation. The information presented details its antimicrobial and antioxidant properties, key bioactive constituents, and protocols for evaluating its efficacy.
Introduction
This compound, also known as ylang-ylang essential oil, has been traditionally used as a flavoring agent in various food products, including beverages, baked goods, and confectioneries.[1][2] Emerging scientific evidence highlights its potential as a natural food preservative owing to its significant antimicrobial and antioxidant activities.[3][4][5] These properties are primarily attributed to its rich composition of bioactive volatile compounds, such as linalool (B1675412), β-caryophyllene, and eugenol.[3] The utilization of this compound aligns with the growing consumer demand for clean-label food products and the reduction of synthetic preservatives.
Bioactive Properties and Applications
Antimicrobial Activity
This compound has demonstrated inhibitory effects against a range of foodborne pathogens. Its bioactive components, such as linalool and eugenol, contribute to its antibacterial properties.[3] The oil has been shown to be effective against both Gram-positive and Gram-negative bacteria.[6] For instance, studies have reported its ability to inhibit the growth of Staphylococcus aureus and Bacillus subtilis.[7][8] The primary mechanism of its antimicrobial action is believed to be the disruption of the bacterial cell membrane integrity, leading to the leakage of intracellular contents and eventual cell death.[2][6][9]
Antioxidant Activity
The antioxidant properties of this compound contribute to its preservative capabilities by preventing lipid oxidation and maintaining food quality. The oil exhibits free radical scavenging activity, which has been evaluated using various assays.[7][8][10][11] Key constituents like linalool and β-caryophyllene are known for their antioxidant potential.[10][12] The antioxidant mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals, thereby inhibiting oxidative chain reactions.[13][14][15]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the antimicrobial and antioxidant activities of this compound from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Cananga Odorata Essential Oil against Foodborne Pathogens
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Staphylococcus aureus | - | 0.04 | [7][8] |
| Bacillus subtilis | - | 0.04 | [7][8] |
| Escherichia coli | - | 0.01 - 0.02 | [7] |
Table 2: Antioxidant Activity of Cananga Odorata Essential Oil
| Assay | Result | Reference |
| DPPH Radical Scavenging | IC50: 1.57 - 3.5 mg/mL | [7][8][11] |
| DPPH Radical Scavenging | IC50: 3.84 mg/mL | [16] |
| Ferric Reducing Antioxidant Power (FRAP) | EC50: 0.17 ± 0.04 mg/mL | [7] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against foodborne pathogens.[17][18]
Materials:
-
Cananga odorata essential oil
-
Test microorganisms (e.g., E. coli, S. aureus)
-
Nutrient broth (or other suitable growth medium)
-
96-well microtiter plates
-
Sterile pipette tips
-
Spectrophotometer (optional, for absorbance reading)
-
Resazurin solution (optional, for viability indication)[4][5]
Procedure:
-
Preparation of Inoculum: Culture the test microorganism in nutrient broth overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., 1% Tween 80 or DMSO) to ensure its dispersion in the aqueous medium. Perform a two-fold serial dilution of the this compound in nutrient broth in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no oil) and a negative control (broth only).
-
Incubation: Cover the microtiter plate and incubate at 37°C for 24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a resazurin-based assay can be used where a color change from blue to pink indicates bacterial growth.[4]
DPPH Radical Scavenging Assay
This protocol describes the procedure for evaluating the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1][19][20][21]
Materials:
-
Cananga odorata essential oil
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
96-well microtiter plates or spectrophotometer cuvettes
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in methanol.
-
Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (v/v).
-
Control: Prepare a control sample containing methanol and the DPPH solution without the this compound.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the oil required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentrations of this compound.
Visualizations
Proposed Antimicrobial Mechanism of β-Caryophyllene
Caption: Antimicrobial action of β-caryophyllene on a bacterial cell.
Antioxidant Mechanism of Linalool
Caption: Antioxidant mechanism of Linalool via radical scavenging.
Experimental Workflow for Evaluating this compound as a Food Preservative
Caption: Workflow for assessing this compound as a food preservative.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. Antibacterial Activity and Mode of Action of β-caryophyllene on <i>Bacillus cereus</i> [ouci.dntb.gov.ua]
- 4. A new method for determining the minimum inhibitory concentration of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Activity and Mode of Action of β-caryophyllene on Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity and Mode of Action of β-caryophyllene on Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant activity of linalool in patients with carpal tunnel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linalool prevents oxidative stress activated protein kinases in single UVB-exposed human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
- 20. mdpi.com [mdpi.com]
- 21. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Application Notes and Protocols: Cananga Oil for Anxiety Relief in Aromatherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cananga oil, commercially known as ylang-ylang essential oil, is derived from the flowers of the Cananga odorata tree. Traditionally used in aromatherapy for its calming and mood-lifting properties, recent scientific investigations have begun to elucidate its anxiolytic effects.[1][[“]][3] This document provides a comprehensive overview of the current research, including quantitative data, detailed experimental protocols, and proposed mechanisms of action for the use of this compound in anxiety relief. The information presented is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Chemical Composition
This compound is a complex mixture of volatile organic compounds. The primary chemical constituents responsible for its aromatic profile and potential therapeutic effects include monoterpenes, sesquiterpenes, and phenylpropanoids.[1][3] Key anxiolytic constituents that have been identified include linalool, benzyl (B1604629) benzoate, and benzyl alcohol.[4][5] The relative concentrations of these components can vary depending on the distillation process, resulting in different grades of the essential oil (Extra, I, II, III).[1]
Quantitative Data on Anxiolytic Effects
The anxiolytic properties of this compound have been evaluated in both human and animal studies. The following tables summarize the key quantitative findings from this research.
Table 1: Human Clinical Trial Data - Aromatherapy for Anxiety in Patients Undergoing Interventional Neuroradiology
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| State-Trait Anxiety Inventory (STAI) | [6] | |||
| Baseline STAI-State Score (Mean ± SD) | 49.00 ± 8.60 | 48.05 ± 10.94 | > 0.05 | [6] |
| Post-intervention STAI-State Score (Mean ± SD) | 39.48 ± 7.73 | 39.91 ± 10.17 | > 0.05 | [6] |
| Percentage Reduction in STAI-State (Mean ± SD) | 18.52 ± 11.24% | 15.39 ± 12.73% | > 0.05 | [6] |
| Baseline STAI-Trait Score (Mean ± SD) | 45.09 ± 7.56 | 44.91 ± 8.23 | > 0.05 | [6] |
| Post-intervention STAI-Trait Score (Mean ± SD) | 36.64 ± 5.81 | 41.05 ± 9.27 | 0.049 | [6] |
| Percentage Reduction in STAI-Trait (Mean ± SD) | 15.66 ± 15.89% | 7.31 ± 16.62% | 0.032 | [6] |
| Physiological Markers | [6] | |||
| Salivary Alpha-Amylase Activity (Median, mU/ml) | 48.88 | 128.43 | 0.032 | [6] |
Table 2: Preclinical Data - Anxiolytic Effects in Murine Models
| Model | Treatment | Key Findings | Reference |
| m-CPP Induced Anxiety (Elevated Plus Maze) | Ylang-Ylang Oil (YYO) Inhalation (0.1%, 1%, 10% v/v) | Dose-dependently reversed anxiety-like behavior induced by m-CPP. | [7] |
| Spared Nerve Injury (SNI) Model | Ylang-Ylang Essential Oil (YEO) Oral Administration (30 mg/kg) | Reduced neuropathic pain and ameliorated pain-related anxiety symptoms. | [8] |
| Various Anxiety Models (Open Field, Elevated Plus Maze, Light-Dark Box) | YYO Inhalation | Increased time spent in open arms and light box, indicating anxiolytic effects in male mice. | [5] |
Table 3: Neurochemical and Endocrine Effects in Murine Models
| Parameter | Brain Region | Effect of Ylang-Ylang Oil Exposure | Reference |
| Phosphorylated ERK1/2 (p-ERK1/2) | Prefrontal Cortex & Hippocampus | Reduced phosphorylation levels. | [7] |
| Phosphorylated CREB (p-CREB) | Hippocampus | Down-regulation observed. | [7] |
| c-Fos Expression | Hippocampus | Down-regulation observed. | [7] |
| Serotonin (B10506) (5-HT) Concentration | Hippocampus | Increased concentration. | [5] |
| Dopamine (DA) Concentration | Striatum | Decreased concentration. | [5] |
| Plasma Corticosterone (B1669441) Level | Blood | Reduced levels in m-CPP treated mice. | [1][7] |
Experimental Protocols
Human Clinical Trial: Aromatherapy for Anxiety Reduction
-
Objective: To evaluate the anxiolytic effect of Cananga odorata essential oil (COE) aromatherapy in patients hospitalized for interventional neuroradiology procedures.[6]
-
Participants: 44 patients admitted for their first interventional neuroradiology procedure.[6][9]
-
Intervention:
-
Outcome Measures:
-
Procedure:
-
Participants were randomly assigned to the COE or placebo group.
-
Baseline measurements of STAI, vital signs, and saliva samples were collected.
-
The intervention (COE or placebo) was applied overnight.
-
Post-intervention measurements were collected the following morning.
-
Murine Model: m-CPP Induced Anxiety and Mechanistic Study
-
Objective: To investigate the effects and mechanisms of ylang-ylang essential oil (YYO) in reversing anxiety induced by the 5-HT2C receptor agonist m-CPP.[7]
-
Animal Model: Male ICR mice.[7]
-
Anxiety Induction: Administration of 1-(3-chlorophenyl) piperazine (B1678402) (m-CPP).[7]
-
Intervention: Inhalation exposure to YYO at concentrations of 0.1%, 1%, and 10% (v/v).[7]
-
Behavioral Assessment: Elevated Plus Maze (EPM) test to evaluate anxiety-like behavior.[7]
-
Biochemical Analysis:
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway for the anxiolytic effect of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound's anxiolytic effect.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
The available evidence suggests that this compound possesses significant anxiolytic properties, mediated at least in part through its influence on the serotonergic system and the ERK1/2/CREB signaling pathway in the hippocampus.[1][7] Both human and animal studies demonstrate its potential to reduce anxiety, as measured by subjective reports, physiological markers, and behavioral assessments. The detailed protocols and quantitative data provided herein offer a solid foundation for further research into the therapeutic applications of this compound and its active constituents for anxiety and related disorders. Future studies should focus on dose-response relationships in humans, long-term efficacy and safety, and further elucidation of its mechanisms of action.
References
- 1. ecronicon.net [ecronicon.net]
- 2. topics.consensus.app [topics.consensus.app]
- 3. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The anxiolytic effect of essential oil of Cananga odorata exposure on mice and determination of its major active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cananga odorata Aromatherapy Reduces Anxiety in Unexperienced Patients Hospitalized for Interventional Neuroradiology Procedures: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cananga odorata essential oil reverses the anxiety induced by 1-(3-chlorophenyl) piperazine through regulating the MAPK pathway and serotonin system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A Standardized Method for Quality Control of Cananga Oil (Cananga odorata)
AN-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a standardized methodology for the quality control of Cananga oil, ensuring its authenticity, purity, and consistency for research and development purposes.
Introduction
This compound, extracted from the flowers of Cananga odorata, is a complex essential oil widely used in the fragrance, cosmetic, and pharmaceutical industries.[1][2][3] The chemical composition and, consequently, the therapeutic and aromatic properties of this compound can vary significantly based on factors such as geographical origin, extraction method, and the developmental stage of the flowers at harvest.[1][4][5][6] Therefore, a robust and standardized quality control protocol is crucial to ensure the reliability and reproducibility of research and product development.
This application note details a standardized method for the comprehensive quality control of this compound, incorporating organoleptic assessment, physical parameter testing, and chromatographic analysis. The International Organization for Standardization (ISO) has established standards for this compound (ISO 3523) and the closely related Ylang-Ylang oil (ISO 3063), which provide a framework for quality assessment.[7][8][9]
Quality Control Parameters
A comprehensive quality control assessment of this compound should include organoleptic evaluation, measurement of physical constants, and a detailed analysis of its chemical composition.
Organoleptic and Physical Parameters
Organoleptic and physical tests provide a rapid and straightforward initial assessment of this compound quality.[10][11][12] These parameters are useful for detecting significant deviations from the standard, which may indicate adulteration or improper handling.
Table 1: Organoleptic and Physical Specifications for this compound
| Parameter | Specification | Reference Method |
| Appearance | Clear, mobile liquid | Visual Inspection |
| Color | Light yellow to dark yellow | Visual Inspection |
| Odor | Characteristic floral, woody, and balsamic | Olfactory Assessment |
| Specific Gravity @ 20°C | 0.905 - 0.960 | ISO 279 |
| Refractive Index @ 20°C | 1.490 - 1.520 | ISO 280 |
| Optical Rotation | -60° to -15° | ISO 592 |
| Miscibility in Ethanol (B145695) (95%) | Soluble in ≤ 1 volume | ISO 875 |
Note: Ranges are compiled from various sources, including ISO standards and certificates of analysis.[7][13]
Chemical Composition
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of the volatile components in essential oils.[4][10][14][15][16] The quality of this compound is largely determined by the relative concentrations of key chemical constituents.
Table 2: Key Chemical Constituents and Indicative Ranges for this compound
| Compound | Class | Indicative Range (% of Total Area) |
| Linalool (B1675412) | Monoterpenoid Alcohol | 1.0 - 19.0 |
| Benzyl (B1604629) Acetate | Ester | Present |
| Geranyl Acetate | Monoterpenoid Ester | Present |
| β-Caryophyllene | Sesquiterpene | 15.0 - 33.3 |
| α-Humulene (α-Caryophyllene) | Sesquiterpene | Present |
| Germacrene D | Sesquiterpene | Present |
| (E,E)-α-Farnesene | Sesquiterpene | Present |
| Benzyl Benzoate | Ester | 2.0 - 10.0 |
| p-Cresyl Methyl Ether | Phenolic Ether | Present |
Note: The chemical profile can vary. These ranges are indicative and based on multiple studies.[1][3][5][17][18][19][20] The quality of the oil is often judged by the content of lighter, oxygenated compounds like linalool and benzyl acetate.[3]
Experimental Protocols
Organoleptic and Physical Analysis Protocol
3.1.1 Objective: To assess the basic physical and sensory characteristics of the this compound sample.
3.1.2 Materials:
-
This compound sample
-
Clean, dry glassware (beakers, graduated cylinders)
-
Calibrated refractometer
-
Calibrated polarimeter
-
Calibrated densitometer or pycnometer
-
Ethanol (95%)
-
Water bath maintained at 20°C
3.1.3 Procedure:
-
Appearance, Color, and Odor: Visually inspect the oil in a clear glass container for clarity and color. Waft the aroma from the opening of the container to assess the odor.
-
Specific Gravity: Determine the specific gravity at 20°C using a calibrated densitometer or a pycnometer following the ISO 279 standard procedure.
-
Refractive Index: Measure the refractive index of the oil at 20°C using a calibrated refractometer according to the ISO 280 standard.
-
Optical Rotation: Determine the optical rotation at 20°C using a calibrated polarimeter as per the ISO 592 standard.
-
Miscibility in Ethanol: Following ISO 875, incrementally add 95% ethanol to 1 volume of the essential oil, mixing after each addition, until a clear solution is obtained. Record the volume of ethanol required.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
3.2.1 Objective: To identify and quantify the volatile chemical constituents of the this compound sample.
3.2.2 Materials and Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas)
-
This compound sample
-
Volumetric flasks and pipettes
-
Solvent (e.g., hexane (B92381) or ethanol, HPLC grade)
-
NIST Mass Spectral Library
3.2.3 Sample Preparation:
-
Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent (e.g., 10 µL of oil in 990 µL of hexane).
-
Vortex the solution to ensure homogeneity.
3.2.4 GC-MS Operating Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 1:50
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 3°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-550
3.2.5 Data Analysis:
-
Identify the chemical constituents by comparing their mass spectra with the NIST library and by comparing their retention indices with literature values.
-
Calculate the relative percentage of each component by peak area normalization.
Visualizations
Caption: Workflow for this compound Quality Control.
Caption: GC-MS Analysis Pathway for this compound.
References
- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. essencejournal.com [essencejournal.com]
- 4. achs.edu [achs.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. vedaoils.com [vedaoils.com]
- 13. eshop.lazenskakava.cz [eshop.lazenskakava.cz]
- 14. iscientific.org [iscientific.org]
- 15. Quality Control & Analytical Standards - Essential Oil Authentication | WIKI Aromatics - Comprehensive Guide to Aromatic Plants & Essential Oils [wikiaromatics.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Cananga Odorata Flower Oil (Explained + Products) [incidecoder.com]
- 19. Cananga Odorata (Ylang Ylang) Extract Ingredient Allergy Safety Information [skinsafeproducts.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Specific Sesquiterpenes from Cananga Oil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation of specific sesquiterpenes from Cananga oil (Cananga odorata), also known as ylang-ylang oil. The protocols focus on the purification of medicinally and industrially relevant sesquiterpenes, including β-caryophyllene, germacrene D, and α-farnesene.
Introduction to Sesquiterpenes in this compound
This compound is a complex essential oil rich in a variety of volatile organic compounds, with sesquiterpenes constituting a significant portion of its chemical profile. These C15 isoprenoid compounds are responsible for the characteristic aroma of the oil and possess a range of biological activities, making them valuable targets for research and development in the pharmaceutical, cosmetic, and flavor industries. Key sesquiterpenes found in this compound include β-caryophyllene, known for its anti-inflammatory properties; germacrene D, a precursor to other sesquiterpenes; and α-farnesene, which exhibits insecticidal and antimicrobial activities. The isolation of these specific compounds from the complex matrix of the essential oil is crucial for their individual study and application.
Overall Workflow for Sesquiterpene Isolation
The isolation of specific sesquiterpenes from this compound typically involves a multi-step process that begins with the extraction of the crude essential oil, followed by fractionation to separate the sesquiterpene hydrocarbons from other components, and finally, high-resolution chromatographic techniques to isolate individual compounds.
Caption: General workflow for the isolation of specific sesquiterpenes from this compound.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation for Sesquiterpene Enrichment
This initial step aims to separate the sesquiterpene hydrocarbons from the more volatile monoterpenes and less volatile oxygenated compounds present in the crude this compound.
Objective: To obtain a fraction enriched in sesquiterpenes.
Materials:
-
Crude this compound
-
Fractional distillation apparatus with a vacuum pump and a fractionating column (e.g., Vigreux or packed column)
-
Heating mantle with a stirrer
-
Thermometer
-
Cold trap
Procedure:
-
Set up the fractional distillation apparatus. Ensure all joints are properly sealed to maintain a vacuum.
-
Place the crude this compound into the distillation flask.
-
Begin heating the oil gently under reduced pressure. The exact pressure will influence the boiling points of the components. A vacuum of 1-10 mmHg is typically effective.
-
Monitor the temperature at the head of the fractionating column.
-
Collect the initial fractions, which will primarily contain the lower-boiling point monoterpenes.
-
As the temperature rises, the sesquiterpene fraction will begin to distill. Collect the fraction that distills within the boiling point range of the target sesquiterpenes under the applied vacuum.
-
Continue distillation until the desired sesquiterpene fraction has been collected.
-
Analyze the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enrichment of sesquiterpenes.
Table 1: Boiling Points of Key Sesquiterpenes at Reduced Pressure
| Sesquiterpene | Boiling Point at Atmospheric Pressure (°C) | Estimated Boiling Point at 10 mmHg (°C) |
| β-Caryophyllene | ~262-264 | ~129-132 |
| Germacrene D | ~270 | ~135-138 |
| α-Farnesene | ~260 | ~125-128 |
Note: These are estimated values and may vary depending on the exact vacuum and the efficiency of the distillation column.
Protocol 2: Column Chromatography for Sesquiterpene Fractionation
This protocol describes the separation of the enriched sesquiterpene fraction into sub-fractions containing different sesquiterpenes based on their polarity.
Objective: To separate the sesquiterpene-rich fraction into groups of compounds with similar polarities.
Materials:
-
Sesquiterpene-rich fraction from Protocol 1
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Solvents: n-hexane, ethyl acetate (B1210297)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare the silica gel slurry in n-hexane and pack the chromatography column.
-
Dissolve the sesquiterpene-rich fraction in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the separation by TLC, spotting aliquots of the collected fractions on a TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 95:5) and visualize the spots under a UV lamp or by staining.
-
Combine fractions with similar TLC profiles.
-
Analyze the combined fractions by GC-MS to identify the major sesquiterpenes in each. Non-polar sesquiterpene hydrocarbons like β-caryophyllene, germacrene D, and α-farnesene will elute in the early, less polar fractions.
Caption: Logical flow of gradient elution in column chromatography for sesquiterpene separation.
Protocol 3: Silver Nitrate (B79036) Impregnated Silica Gel Chromatography for Isomer Separation
This advanced chromatographic technique is particularly useful for separating sesquiterpenes with similar polarities but different degrees of unsaturation or isomeric structures, such as separating germacrene D from other co-eluting sesquiterpenes.
Objective: To achieve high-resolution separation of isomeric sesquiterpenes.
Materials:
-
Sub-fraction from Protocol 2 containing a mixture of sesquiterpenes
-
Silver nitrate (AgNO₃)
-
Silica gel (60-120 mesh)
-
Solvents: n-hexane, diethyl ether
-
Chromatography column
-
Collection tubes
Procedure:
-
Preparation of AgNO₃-impregnated silica gel: Dissolve silver nitrate in methanol (B129727) and mix with silica gel (typically 10-20% AgNO₃ by weight). Evaporate the methanol under reduced pressure in the dark to obtain a free-flowing powder.
-
Pack a chromatography column with the prepared AgNO₃-silica gel using n-hexane.
-
Dissolve the sesquiterpene sub-fraction in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a solvent system of increasing polarity, for example, a gradient of diethyl ether in n-hexane. The separation is based on the reversible complexation of the silver ions with the double bonds of the sesquiterpenes.
-
Collect fractions and monitor the separation by TLC and GC-MS.
-
Combine the fractions containing the pure target sesquiterpene.
Table 2: Expected Elution Order on AgNO₃-Silica Gel
| Compound | Elution Behavior |
| Saturated compounds | Elute first |
| trans-Olefins | Elute before cis-olefins |
| Less unsaturated | Elute before more unsaturated compounds |
| β-Caryophyllene | Retained due to its two double bonds |
| Germacrene D | Strongly retained due to its conformationally flexible 10-membered ring with two accessible double bonds |
| α-Farnesene | Retention will depend on the specific isomer, but generally will be retained due to its conjugated double bonds |
Protocol 4: Preparative Gas Chromatography (Prep-GC) for Final Purification
For obtaining highly pure individual sesquiterpenes, preparative gas chromatography is the method of choice.
Objective: To isolate individual sesquiterpenes with high purity (>95%).
Materials:
-
Purified fractions from Protocol 2 or 3
-
Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column) and a fraction collector.
-
Carrier gas (e.g., Helium or Nitrogen)
Procedure:
-
Optimize the analytical GC conditions for the separation of the target sesquiterpenes in the fraction to be purified.
-
Scale up the injection volume for the preparative GC system.
-
Set the temperature program and carrier gas flow rate to achieve the best possible separation of the target compound from its neighbors.
-
Program the fraction collector to collect the peak corresponding to the desired sesquiterpene as it elutes from the column.
-
Multiple injections may be necessary to obtain a sufficient quantity of the pure compound.
-
Analyze the collected fraction by analytical GC-MS to confirm its purity.
Quantitative Data Summary
The yield and purity of the isolated sesquiterpenes are dependent on the initial concentration in the this compound and the efficiency of each purification step. The following table provides expected ranges based on typical essential oil processing.
Table 3: Expected Yield and Purity of Isolated Sesquiterpenes from this compound
| Sesquiterpene | Initial Concentration in Crude Oil (%) | Expected Yield from Crude Oil (%) | Expected Purity after Purification (%) |
| β-Caryophyllene | 5 - 15 | 1 - 5 | > 95 |
| Germacrene D | 10 - 20 | 2 - 8 | > 90 |
| α-Farnesene | 5 - 10 | 1 - 4 | > 95 |
These values are estimates and will vary based on the specific batch of this compound and the precision of the experimental execution.
Conclusion
The successful isolation of specific sesquiterpenes from this compound requires a systematic approach combining preliminary fractionation with high-resolution chromatographic techniques. The protocols provided here offer a comprehensive guide for researchers to obtain pure sesquiterpenes for further investigation of their biological activities and potential applications. Optimization of each step will be necessary to maximize yield and purity based on the specific composition of the starting material and the available instrumentation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Cananga Oil Extraction from Fresh Flowers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the extraction yield of Cananga oil from fresh flowers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is significantly lower than expected. What are the most likely causes?
Several factors can contribute to low oil yields during extraction from fresh Cananga flowers. The most common issues relate to the quality of the raw material, the timing of harvesting and distillation, and the extraction method itself.
-
Flower Maturity and Condition: The developmental stage of the flowers is critical. Mature, greenish-yellow flowers tend to produce a higher yield of essential oil compared to immature green or overripe yellow flowers.[1][2][3] For instance, one study found that mature greenish-yellow flowers yielded 0.41% v/w, while immature green and ripe yellow stages yielded 0.25% and 0.31% v/w, respectively.[1][2] The size of the flowers also plays a role, with larger flowers generally producing more oil.[1][2]
-
Harvesting and Distillation Time: The time of day for both picking the flowers and performing the distillation can impact the yield. Picking flowers in the morning, for example at 8:00 am, has been shown to result in a higher yield (0.42% v/w) compared to later in the day.[1][2] Interestingly, delaying distillation until the day after harvesting can sometimes increase the yield; one study reported a yield of 0.67% v/w when flowers picked at 8:00 am were distilled the following morning.[1][2]
-
Extraction Method and Parameters: The chosen extraction method and its parameters are crucial. Traditional methods like steam distillation can have lower yields if not optimized.[4] Newer methods like solvent-free microwave extraction (SFME) have been shown to produce higher yields in a shorter time.[4][5] For any method, improper temperature and pressure control can lead to the loss of volatile compounds.[6][7]
Q2: What is the optimal stage of flower maturity for maximizing oil yield?
The highest essential oil yield is typically obtained from mature, greenish-yellow Cananga flowers.[1][3] One study demonstrated that mature green flowers yielded the highest oil percentage (1.59%) compared to mature yellow flowers (1.20%).[3] As the flowers become too mature and turn fully yellow, the oil yield may decrease.[3] The concentration of volatile compounds, which contribute to the oil's aroma and properties, also changes with flower development.[8][9]
Q3: How does the time of day for harvesting and distillation affect the yield?
Harvesting flowers early in the morning is generally recommended for a higher essential oil yield. Research indicates that picking flowers at 8:00 am resulted in a yield of 0.42% v/w, which was higher than yields from flowers picked at 12:00 noon (0.40% v/w) and 4:00 pm (0.35% v/w).[1][2]
The timing between harvesting and distillation also has a significant effect. While immediate distillation is common, a delay can sometimes be beneficial. A study showed that flowers picked at 8:00 am and distilled the next day at 9:00 am produced a higher yield (0.67% v/w) compared to same-day distillations.[1][2]
Q4: I'm using steam distillation. What are some common pitfalls that could be reducing my yield?
Low yields in steam distillation can often be attributed to:
-
Improper Packing of the Still: If the flower material is packed too tightly, it can create channels for the steam to pass through without coming into adequate contact with the entire plant material, leading to inefficient extraction. Conversely, packing that is too loose can also be inefficient.
-
Incorrect Steam Flow Rate: A steam flow rate that is too high can pass through the material too quickly, not allowing for sufficient heat and mass transfer. A rate that is too low will prolong the extraction time, potentially leading to the degradation of some compounds.
-
Temperature and Pressure Fluctuations: Maintaining a consistent temperature and pressure is crucial.[6] Excessive heat can cause the volatile essential oil components to evaporate and be lost.[7]
-
Material Preparation: The size of the flower material can influence the extraction efficiency. One study on steam distillation optimization found that a raw material size of 0.3 x 0.3 cm² yielded the highest essential oil content.[10][11]
Q5: Are there alternative extraction methods that could provide a higher yield than traditional distillation?
Yes, several modern extraction techniques have been shown to provide higher yields of this compound in shorter times compared to conventional hydrodistillation or steam distillation.
-
Solvent-Free Microwave Extraction (SFME): This method uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil. Studies have shown that SFME can produce a significantly higher yield (e.g., 0.956%) in a much shorter time (40 minutes) compared to hydrodistillation (0.80% in 3 hours) and steam distillation (0.463% in 3 hours).[4][5]
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the solvent. SFE can yield up to 1.8% oil and may better preserve some of the heat-sensitive aromatic compounds compared to distillation methods.[12][13]
-
Enfleurage: A traditional method using fat to absorb the fragrant compounds from the flowers. While it can produce a high yield (around 2.87%), it is a more labor-intensive and lengthy process.[14]
Data Presentation: Comparison of Extraction Methods and Yields
The following tables summarize quantitative data on this compound extraction yields under various conditions.
Table 1: Effect of Flower Maturity and Size on Oil Yield (Hydrodistillation)
| Flower Stage | Flower Size | Oil Yield (% v/w) | Reference |
| Immature Green | - | 0.25 | [1][2] |
| Mature Greenish-Yellow | - | 0.41 | [1][2] |
| Ripe Yellow | - | 0.31 | [1][2] |
| - | Small (1.18x5.08 cm) | 0.16 | [1][2] |
| - | Medium (1.20x5.87 cm) | 0.47 | [1][2] |
| - | Large (1.37x7.14 cm) | 0.77 | [1][2] |
Table 2: Comparison of Different Extraction Methods
| Extraction Method | Extraction Time | Oil Yield (%) | Reference |
| Hydrodistillation (HD) | 3 hours | 0.80 | [4][5] |
| Steam Distillation (SD) | 3 hours | 0.463 | [4][5] |
| Solvent-Free Microwave Extraction (SFME) | 40 minutes | 0.956 | [4][5] |
| Supercritical Fluid Extraction (SFE) | ~1 hour | 0.9 - 1.8 | [12][13] |
| Enfleurage | - | 2.87 | [14] |
| Microwave Hydrodistillation (MHD) | 180 minutes | up to 2.304 | [15][16] |
Experimental Protocols
1. Steam Distillation Protocol (Optimized)
This protocol is based on findings for optimizing steam distillation of Ylang-Ylang essential oil.[10][11]
-
Flower Preparation: Harvest fresh, mature greenish-yellow Cananga flowers in the early morning.[10] Grind the flowers to a particle size of approximately 0.3 x 0.3 cm².[10][11]
-
Apparatus Setup: Set up a steam distillation apparatus. Place 30g of the ground flower material into the round-bottom flask.[10]
-
Solvent Ratio: Add distilled water to the flask to achieve a material-to-solvent ratio of 1:16 g/mL.[10][11]
-
Distillation: Begin heating the flask to generate steam. The steam will pass through the plant material, carrying the volatile essential oils with it.
-
Condensation: The steam and oil vapor mixture is then passed through a condenser, which cools it and turns it back into a liquid.
-
Collection: Collect the liquid distillate in a receiving vessel. The essential oil, being less dense than water, will typically float on top of the hydrosol (floral water).
-
Extraction Time: Continue the distillation for approximately 191 minutes to achieve optimal yield.[10][11]
-
Separation and Drying: Separate the oil from the hydrosol using a separatory funnel. Dry the collected oil with anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: Store the final oil in a sealed, dark glass vial at 4°C.
2. Solvent-Free Microwave Extraction (SFME) Protocol
This protocol is based on a study comparing SFME with conventional methods.[4][5][17]
-
Flower Preparation: Use fresh, undamaged Cananga flowers of a consistent size (e.g., ±4.5 cm).[17][18]
-
Apparatus Setup: Use a modified microwave oven designed for solvent-free extraction. Place a specific weight of flowers (e.g., 100g) into the extraction vessel.[17]
-
Material to Distiller Volume Ratio: Ensure the ratio of the mass of the raw material to the volume of the distiller (F/D ratio) is optimized. A ratio of 0.10 g/mL has been shown to be effective.[17][18]
-
Microwave Irradiation: Apply microwave power. An optimal power of 380W has been reported.[17][18] The microwaves will heat the in-situ water in the flowers, causing the cells to rupture and release the oil.
-
Condensation and Collection: The released oil and water vapor are passed through a condenser and collected.
-
Extraction Time: The extraction is significantly faster than traditional methods, with optimal yields achieved in as little as 40 minutes after the first drop of oil appears.[4][5]
-
Separation and Storage: Separate the oil from the aqueous phase and store it in a dark, airtight container.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting guide for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. EFFECT OF PICKING TIME ON ESSENTIAL OIL YIELD OF YLANG-YLANG (CANANGA ODORATA) | International Society for Horticultural Science [ishs.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 7. brainly.ph [brainly.ph]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of the Steam Distillation Process of Ylang-Ylang Essential Oil (Cananga odorata (lamk.) Hook. f. and Thomson) and its Application – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] EXTRACTION OF ESSENTIAL OIL FROM CANANGA ( Cananga odorata ) USING SOLVENT-FREE MICROWAVE EXTRACTION : A PRELIMINARY STUDY | Semantic Scholar [semanticscholar.org]
- 16. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 17. journal.uctm.edu [journal.uctm.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Extraction of Cananga Oil
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of microwave power on the quality of Cananga odorata oil.
Troubleshooting Guide
This section addresses specific issues that may arise during the microwave-assisted extraction of Cananga oil.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Oil Yield | Insufficient Microwave Power: The energy might not be adequate to rupture the plant's oil glands effectively.[1] | Gradually increase the microwave power. Studies have shown that an increase in microwave power generally leads to a higher yield, with an optimal power level identified around 380W in some experiments.[1][2][3] |
| Inappropriate Feed-to-Distiller (F/D) Ratio: A high density of plant material in the distiller can hinder efficient extraction.[1][4][5] | Optimize the ratio of Cananga flowers to the volume of the distillation flask. Research indicates that a lower F/D ratio, such as 0.10 g/mL, can result in a better yield.[1][3] | |
| Dry Plant Material: The microwave extraction process relies on the in-situ water within the plant material to heat up and rupture the oil-containing cells.[6] | Use fresh Cananga flowers for extraction, as they contain the necessary moisture for efficient microwave-assisted hydrodistillation.[4][7] | |
| "Burnt" or Unpleasant Odor of Oil | Excessive Microwave Power: Very high microwave power can lead to the degradation of thermolabile compounds, affecting the oil's aroma. | Reduce the microwave power. While higher power can increase the extraction rate, it's crucial to find a balance that doesn't compromise the quality of the oil.[1] |
| Prolonged Extraction Time: Extended exposure to microwave radiation, even at optimal power, can degrade the oil quality. | Shorten the extraction time. Microwave-assisted methods are significantly faster than conventional distillation; for instance, high yields can be achieved in as little as 40 minutes.[8][9] | |
| Inconsistent Chemical Composition | Variable Microwave Power: Fluctuations in microwave power during the extraction process can lead to inconsistent heating and extraction of different compounds. | Ensure a stable and consistent microwave power output throughout the experiment. |
| Non-uniform Microwave Distribution: "Hot spots" within the microwave cavity can cause uneven extraction and degradation of compounds in certain parts of the plant material. | If possible, use a microwave system with a rotating turntable or a mode stirrer to ensure even distribution of microwave energy. | |
| Arcing in the Microwave Cavity | Improperly Positioned Equipment: Metal components of the extraction apparatus may be too close to the microwave walls.[6] | Ensure that the extraction vessel and any associated shielding are centered in the microwave cavity and not touching the walls.[6] |
| Bent or Damaged Metal Shielding: A deformed upper shield may not sit flat on the vessel, leading to arcing.[6] | Inspect all metal components for damage and ensure they are positioned correctly according to the manufacturer's instructions.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing microwave power on this compound extraction?
A1: Increasing microwave power generally accelerates the extraction process by increasing the rate of energy transfer to the plant material.[1] This leads to a faster breakdown of cell structures, allowing for a quicker release of essential oils and often a higher yield up to an optimal point.[1][4][5]
Q2: How does microwave power influence the chemical composition and quality of this compound?
A2: Microwave power significantly impacts the chemical profile of the extracted oil. Microwave-assisted methods, when optimized, can yield a higher percentage of desirable oxygenated compounds, which contribute to the oil's aromatic quality.[8][9] For example, solvent-free microwave extraction (SFME) has been shown to produce oil with a higher content of light oxygenated compounds (81.23%) compared to conventional hydrodistillation (69.94%).[8] This suggests that the rapid heating in microwave extraction can help preserve heat-sensitive aromatic compounds.[7]
Q3: Is there an optimal microwave power for this compound extraction?
A3: Yes, research suggests that there is an optimal microwave power that maximizes the yield without degrading the oil quality. One study identified 380W as the optimal power for solvent-free microwave extraction of this compound.[1][2][3] It is important to note that the optimal power can vary depending on the specific equipment, the quantity of plant material, and the feed-to-distiller ratio.
Q4: How does microwave-assisted extraction compare to traditional methods like steam distillation for this compound?
A4: Microwave-assisted extraction methods like Microwave Hydrodistillation (MHD) and Solvent-Free Microwave Extraction (SFME) offer several advantages over conventional methods:
-
Shorter Extraction Time: Microwave methods can reduce extraction times significantly, from hours to minutes.[8][9]
-
Higher Yield: Optimized microwave extraction can result in a higher yield of essential oil.[8][9]
-
Better Oil Quality: Microwave-extracted oil often has a higher concentration of valuable oxygenated and aromatic compounds.[8]
-
Energy and Water Savings: These methods are more energy-efficient and require less water.[7]
Q5: What are the key chemical compounds in this compound, and are they affected by microwave power?
A5: The main chemical constituents of this compound include β-Caryophyllene, Benzyl (B1604629) Benzoate (B1203000), Germacrene D, Geranyl Acetate, and Linalool.[2][7] The relative percentages of these compounds can be influenced by the extraction method. For instance, SFME has been reported to yield oil with high levels of β-caryophyllene (16.855%) and benzyl benzoate (14.326%).[2] The quality of the oil is often associated with a higher content of oxygenated monoterpenes and sesquiterpenes, which can be better preserved with efficient microwave extraction.[7]
Data Presentation
Table 1: Effect of Microwave Power on this compound Yield
| Microwave Power (W) | Extraction Method | Oil Yield (%) | Reference |
| 200 | Microwave Hydrodistillation | Not specified, but part of a kinetic study | [7] |
| 380 | Solvent-Free Microwave Extraction | 2.304 (optimum) | [2] |
| 400 | Microwave Hydrodistillation | Not specified, but part of a kinetic study | [7] |
| 600 | Microwave Hydrodistillation | Not specified, but part of a kinetic study | [7] |
| 350 | Solvent-Free Microwave Extraction | 0.956 | [8][9] |
Table 2: Chemical Composition of this compound from Different Extraction Methods
| Compound | Microwave Hydrodistillation (%) [7] | Solvent-Free Microwave Extraction (%) [2] | Hydrodistillation (Conventional) (%) [8] |
| β-Caryophyllene | 10.12 | 16.855 | Not specified |
| Benzyl Benzoate | 13.62 | 14.326 | Not specified |
| Germacrene D | 8.10 | 10.692 | Not specified |
| Geranyl Acetate | 7.79 | Not specified | Not specified |
| Linalool | 7.28 | Not specified | Not specified |
| Caryophyllene Oxide | Not specified | 13.484 | Not specified |
| Compound Class | |||
| Oxygenated Monoterpenes | 20.13 | 11.49 | Not specified |
| Oxygenated Sesquiterpenes | 15.9 | 1.39 | Not specified |
| Light Oxygenated Compounds | Not specified | Not specified | 69.94 |
| Total Esters | Not specified | Not specified | Lower than SFME |
| Total Terpene Hydrocarbons | Not specified | Not specified | Higher than SFME |
Experimental Protocols
1. Microwave-Assisted Hydrodistillation (MHD) of this compound
-
Materials and Equipment:
-
Fresh Cananga flowers (e.g., 200g)[7]
-
Distilled water (e.g., 400ml)[7]
-
Modified microwave oven (e.g., 800W, 2.45 GHz) with a port for a Clevenger-type apparatus[7]
-
Round-bottom flask (e.g., 1L)
-
Clevenger-type apparatus
-
Heating mantle (for comparison with conventional hydrodistillation)
-
Vial for oil storage
-
-
Procedure:
-
Place 200g of chopped fresh Cananga flowers into a 1L round-bottom flask.[7]
-
Add 400ml of distilled water to the flask.[7]
-
Connect the flask to the Clevenger-type apparatus and place it inside the modified microwave oven.
-
Set the microwave power to the desired level (e.g., 200W, 400W, or 600W).[7]
-
Begin the extraction process and collect the oil-water mixture as it condenses.
-
Continue the extraction for a set period (e.g., 180 minutes), collecting the oil at regular intervals (e.g., every 20 minutes) to monitor the extraction kinetics.[7]
-
After extraction, separate the this compound from the water.
-
Store the collected oil in a sealed vial at 4°C for further analysis.[7]
-
2. Solvent-Free Microwave Extraction (SFME) of this compound
-
Materials and Equipment:
-
Procedure:
-
Place 100g of fresh Cananga flowers into the 2L glass microwave reactor without adding any solvent or water.[8]
-
Set up the reactor within the microwave unit, connected to a cooling system.[8]
-
Set the microwave power to a constant level (e.g., 350W) and operate at atmospheric pressure.[8]
-
The internal heating of the water within the plant material will cause the glands to rupture, releasing the essential oil.
-
The oil is then vaporized by the steam generated from within the plant material and subsequently condensed and collected.
-
Run the extraction for a specified duration (e.g., 60 minutes).[8]
-
Collect the essential oil and treat it with anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the final oil in an amber glass vial under a nitrogen atmosphere at 4°C until analysis.[8]
-
Mandatory Visualizations
Caption: Logical relationship of microwave power on this compound extraction.
Caption: Generalized workflow for Microwave-Assisted Hydrodistillation.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] EXTRACTION OF AN ESSENTIAL OIL FROM FRESH CANANGA FLOWERS ( Cananga odorata ) USING SOLVENT-FREE MICROWAVE METHOD | Semantic Scholar [semanticscholar.org]
- 4. Distillation Assisted by Microwave for Extracting Essential Oil from Java Cananga Flowers | Mahfud | Modern Applied Science | CCSE [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. oilextech.com [oilextech.com]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
reducing thermal degradation during Cananga oil distillation.
Welcome to the technical support center for Cananga oil distillation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to minimizing thermal degradation during the distillation process.
Frequently Asked Questions (FAQs)
Q1: What are the most common distillation methods for this compound, and how do they differ in terms of thermal degradation?
A1: The most prevalent methods for extracting essential oils from Cananga odorata flowers are hydrodistillation, steam distillation, and microwave-assisted hydrodistillation (MAHD).[1] These methods vary in their heat application and duration, which significantly impacts the thermal degradation of the oil's chemical constituents.
-
Hydrodistillation (HD): In this method, the plant material is in direct contact with boiling water. While effective, the prolonged exposure to high temperatures can lead to the degradation of heat-sensitive compounds.[1]
-
Steam Distillation (SD): Here, steam is passed through the plant material, causing the volatile oils to evaporate. This method generally results in less thermal degradation than hydrodistillation because the plant material is not submerged in boiling water.[2]
-
Microwave-Assisted Hydrodistillation (MAHD): This is a more modern and "green" technique that uses microwave energy to heat the water within the plant material.[3] It is characterized by a much shorter distillation time, which significantly reduces the risk of thermal degradation of sensitive compounds.[1][3]
Q2: How does distillation time affect the quality and yield of this compound?
A2: Distillation time is a critical factor that influences both the yield and the chemical profile of this compound. Initially, a longer distillation time generally leads to a higher oil yield.[4] However, extended periods can cause thermal degradation of valuable aromatic compounds, thereby reducing the oil's quality.[4][5] For instance, one study noted that while a distillation time of up to 191 minutes improved yield, longer durations led to a decrease, likely due to thermal degradation.[4] Another study found that hydrodistillation for one hour produced the highest quality oil in terms of oxygenated compounds compared to longer durations.[5]
Q3: What is the impact of the raw material's condition (e.g., fresh vs. wilted, particle size) on the distillation process?
A3: The condition of the Cananga flowers significantly affects the distillation outcome.
-
Freshness: Fresh flowers have been shown to yield a higher quantity of essential oil compared to withered flowers.[3][6] This is attributed to the fact that higher heat during extraction can lead to a greater possibility of oxidation in fresh material compared to dried material.[7]
-
Particle Size: The size of the raw material influences the efficiency of steam penetration and oil release. An optimal particle size allows for effective extraction without causing compaction, which can hinder heat transfer. For steam distillation, a particle size of 0.3 x 0.3 cm² has been identified as optimal.[4]
Troubleshooting Guide
Problem 1: Low essential oil yield.
| Possible Cause | Troubleshooting Step |
| Incorrect distillation time | Optimize the distillation duration. Yield generally increases with time up to a certain point before degradation begins. For steam distillation, a time of around 191 minutes has been found to be effective.[4] For hydrodistillation, a shorter duration of 1-3 hours can provide a good balance of yield and quality.[5] |
| Improper material-to-water ratio | Adjust the ratio of plant material to water. For steam distillation, a ratio of 1:16 g/mL has been shown to be optimal.[4] In hydrodistillation, a higher water volume can positively impact yield.[8] |
| Suboptimal raw material condition | Use fresh, appropriately sized Cananga flowers. A particle size of 0.3 x 0.3 cm² is recommended for steam distillation to ensure efficient steam penetration.[4] |
| Inefficient distillation method | Consider using Microwave-Assisted Hydrodistillation (MAHD), which has been shown to provide higher yields in a shorter time compared to conventional methods.[1] |
Problem 2: Poor oil quality (e.g., altered aroma, undesirable chemical profile).
| Possible Cause | Troubleshooting Step |
| Thermal degradation of compounds | Reduce the distillation time. Shorter durations, especially in hydrodistillation, can preserve a higher percentage of desirable oxygenated compounds.[5] Alternatively, employ a method with lower thermal impact, such as MAHD.[1] |
| Incorrect microwave power (for MAHD) | Optimize the microwave power. A study found that a microwave power of 380W was optimal for this compound extraction.[7] |
| Oxidation of compounds | Ensure the raw material is handled properly before and during distillation to minimize oxidation. Using fresh flowers is recommended.[7] |
Experimental Protocols
Protocol 1: Steam Distillation of this compound
Objective: To extract this compound using steam distillation while optimizing for yield and quality.
Methodology:
-
Accurately weigh 30g of fresh Cananga odorata flowers.
-
Grind the flowers to a particle size of 0.3 x 0.3 cm².[4]
-
Place the ground flowers into a round-bottom flask.
-
Add distilled water to achieve a material-to-solvent ratio of 1:16 g/mL.[4]
-
Set up the steam distillation apparatus.
-
Begin the distillation process and collect the distillate. The distillation time should be approximately 191 minutes, starting from the collection of the first drop of distillate.[4]
-
After distillation, separate the essential oil from the hydrosol.
-
Dry the collected oil with anhydrous sodium sulfate (B86663) and filter to obtain the crude essential oil.[4]
Protocol 2: Microwave-Assisted Hydrodistillation (MAHD) of this compound
Objective: To extract this compound using a rapid, energy-efficient method that minimizes thermal degradation.
Methodology:
-
Prepare a one-necked round flask with 200g of chopped fresh Cananga flowers and 400 mL of distilled water.[3]
-
Place the flask in a modified microwave oven (e.g., 800 W, 2.45 GHz).[3]
-
Set the microwave power to a specific level (e.g., 200 W, 400 W, or 600 W).[3] A power of 380 W has been identified as optimal in some studies.[7]
-
Conduct the extraction for a total of 180 minutes, with measurements taken every 20 minutes.[3]
-
The extracted oil is collected and can be stored in a vial at 4°C for further analysis.[3]
Data Presentation
Table 1: Comparison of Optimal Parameters for Different this compound Distillation Methods
| Parameter | Steam Distillation | Microwave-Assisted Hydrodistillation (MAHD) |
| Distillation Time | ~191 minutes[4] | 40-180 minutes[1][3] |
| Material to Solvent Ratio | 1:16 g/mL[4] | 1:2 g/mL (200g flowers to 400mL water)[3] |
| Raw Material Size | 0.3 x 0.3 cm²[4] | Chopped[3] |
| Microwave Power | N/A | 380 W (optimal)[7] |
| Yield | ~0.072 mL/g dry matter[4] | Up to 3.93%[7] |
Table 2: Impact of Distillation Time on this compound Yield (Hydrodistillation)
| Distillation Duration | Yield (%) | Key Observation |
| 1 hour | - | Highest quality in terms of oxygenated compounds.[5] |
| 2 hours | 0.411% (with 25L water)[8] | Optimum yield in one study.[8] |
| 7 hours | >0.05% per hour | Required to obtain a significant yield in each hour of distillation.[8] |
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Factors influencing thermal degradation and this compound quality.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Optimization of the Steam Distillation Process of Ylang-Ylang Essential Oil (Cananga odorata (lamk.) Hook. f. and Thomson) and its Application – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. pubs.aip.org [pubs.aip.org]
challenges in identifying co-eluting compounds in Cananga oil GC-MS
Welcome to the technical support center for the GC-MS analysis of Cananga oil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the challenges of identifying co-eluting compounds in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the GC-MS analysis of this compound?
A1: The primary challenge in analyzing this compound (also known as ylang-ylang oil) is its complex composition. The oil contains a large number of volatile and semi-volatile compounds, including many isomers with very similar mass spectra and close retention indices.[1] This complexity often leads to co-elution, where two or more compounds are not fully separated by the gas chromatograph and elute from the column at or near the same time. This makes accurate identification and quantification of individual components difficult.
Q2: Which compounds in this compound are most likely to co-elute?
A2: Sesquiterpene hydrocarbons are a class of compounds that frequently co-elute in this compound due to their structural similarity and similar boiling points. Common examples of co-eluting pairs include:
-
β-Caryophyllene and α-Humulene (α-Caryophyllene): These are isomers that are often found in high concentrations and can be difficult to separate on standard non-polar columns.
-
Germacrene D and α-Farnesene: These are other common sesquiterpenes in this compound that can exhibit overlapping peaks.[1][2]
-
Various Cadinene and Muurolene isomers: This group of sesquiterpenes also presents a significant separation challenge.
Q3: How can I confirm if I have co-eluting peaks in my chromatogram?
A3: Several indicators can suggest the presence of co-eluting compounds:
-
Asymmetrical peak shapes: Tailing or fronting peaks can indicate the presence of a hidden shoulder from a co-eluting compound.
-
Inconsistent mass spectra across a single peak: If you examine the mass spectra at the beginning, apex, and end of a chromatographic peak and notice significant differences in the relative ion abundances, it is a strong indication of co-elution.
-
Poor library match quality: If a major peak in your chromatogram has a low similarity score when compared to library spectra, it could be due to a mixed spectrum from multiple co-eluting compounds.
-
Use of Deconvolution Software: Software like AMDIS (Automated Mass Spectral Deconvolution and Identification System) can analyze your raw data and identify components with distinct mass spectra within a single chromatographic peak.[3]
Troubleshooting Guides
Issue 1: Poor resolution of β-Caryophyllene and α-Humulene
This is a common issue due to the structural similarity of these two abundant sesquiterpenes in this compound.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing Cananga Oil Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Cananga oil (also known as Ylang-Ylang oil) for reliable and reproducible in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my cell culture medium?
This compound, like other essential oils, is a complex mixture of lipophilic (fat-soluble) compounds, primarily composed of esters, sesquiterpenes, and monoterpenes.[1] Cell culture media are aqueous (water-based). Due to their opposing chemical nature, this compound is inherently insoluble in water-based media, leading to phase separation and inaccurate results in your assays.[2]
Q2: What are the common methods to solubilize this compound for in vitro studies?
The most common approaches involve the use of a co-solvent or a surfactant to create a stable dispersion of the oil in the aqueous medium.
-
Co-solvents: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are frequently used to first dissolve the essential oil, which can then be diluted into the cell culture medium.[3][4]
-
Surfactants/Emulsifiers: Surfactants such as Polysorbate 80 (Tween® 80) can be used to create an emulsion, where the oil is dispersed as tiny droplets within the aqueous medium.[2]
-
Nanoemulsions: A more advanced technique involves the formation of nanoemulsions, which are kinetically stable systems with very small droplet sizes (typically under 200 nm).[5][6] This method can enhance both solubility and bioavailability.
Q3: Are the solvents and surfactants used to dissolve this compound toxic to cells?
Yes, at certain concentrations, the agents used to solubilize this compound can exhibit cytotoxicity. It is crucial to determine the maximum non-toxic concentration of your chosen solvent or surfactant on your specific cell line through preliminary cytotoxicity assays.
Troubleshooting Guides
Problem: Precipitate or oil droplets are visible in the cell culture wells after adding the this compound solution.
| Possible Cause | Troubleshooting Step |
| Insufficient Solubilizing Agent | Increase the concentration of the co-solvent or surfactant. Ensure thorough mixing of the this compound with the solubilizing agent before adding it to the culture medium. |
| Inadequate Mixing | After dissolving the oil in the solubilizing agent, add the solution to the culture medium dropwise while vortexing to ensure rapid and even dispersion. |
| Low Temperature | Some components of the oil or the solubilizing agent may precipitate at lower temperatures. Ensure all solutions are at the appropriate temperature (e.g., 37°C for cell culture) before mixing. |
| Incorrect Dilution Method | Prepare a concentrated stock solution of this compound in your chosen solvent/surfactant and then perform serial dilutions in the culture medium to achieve the desired final concentrations.[3] |
Problem: High cell death is observed in the vehicle control group (containing the solubilizing agent but no this compound).
| Possible Cause | Troubleshooting Step |
| Cytotoxicity of the Solubilizing Agent | The concentration of the co-solvent or surfactant is too high and is toxic to the cells. |
| 1. Determine the Maximum Non-Toxic Concentration: Perform a dose-response experiment with the solubilizing agent alone to identify the highest concentration that does not significantly affect cell viability. | |
| 2. Reduce the Concentration: Lower the concentration of the solubilizing agent in your final assay. This may require preparing a more concentrated stock of this compound. | |
| 3. Switch to a Less Toxic Agent: Consider using a different co-solvent or surfactant that is known to have lower cytotoxicity. |
Data Presentation: Cytotoxicity of Common Solubilizing Agents
The following table summarizes published data on the cytotoxicity of common solvents and surfactants on various cell lines. It is important to note that cytotoxicity can vary significantly between cell lines and experimental conditions. Therefore, it is imperative to perform your own cytotoxicity assays on your specific cell line.
| Solubilizing Agent | Cell Line | Assay | Key Findings |
| Polysorbate 80 (Tween® 80) | MCF-7 (human breast cancer) | Cell Viability | Low cytotoxicity observed at 5% m/v.[7] |
| HT29, C2Bbe1, DLD1 (intestinal epithelial) | Cell Viability | Significant decrease in viability at 0.25% after 3 hours.[1] | |
| BEAS-2B (human bronchial epithelial) | LDH Release, XTT | Toxicity observed at higher concentrations.[8] | |
| Caco-2 (human colon adenocarcinoma) | MTT | Few effects observed until a threshold concentration of 0.1% w/v is reached.[9] | |
| Human Fibroblasts | Neutral Red, MTT, LDH Release | Classified as having low cytotoxicity compared to other surfactants.[10] | |
| HepG-2, MCF-7, HT-29 | MTT | Demonstrated the highest cytotoxicity among the agents tested. | |
| Dimethyl Sulfoxide (DMSO) | Caco-2/TC7 | Toxicity Assay | The maximal usable concentration in permeation experiments was evaluated.[11] |
| General Recommendation | - | Final DMSO concentration should be kept around 0.5% to avoid toxicity.[12] | |
| Ethanol | HepG-2, MCF-7, HT-29 | MTT | Demonstrated lower cytotoxicity compared to Tweens. |
Experimental Protocols
Protocol 1: Solubilization of this compound using Ethanol
This protocol provides a general guideline for dissolving this compound in ethanol for in vitro assays.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in 95% ethanol. A common starting point is 100 mg/mL.[13]
-
Ensure the oil is completely dissolved by vortexing.
-
-
Determination of Maximum Non-Toxic Ethanol Concentration:
-
Perform a cytotoxicity assay (e.g., MTT, XTT) on your chosen cell line with various concentrations of ethanol (e.g., 0.1%, 0.5%, 1%, 2%).
-
Identify the highest concentration of ethanol that does not significantly reduce cell viability compared to the untreated control. This will be your maximum allowable final ethanol concentration in the assay.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve your desired final concentrations for the assay.
-
Ensure that the final concentration of ethanol in all wells (including the vehicle control) does not exceed the predetermined maximum non-toxic concentration.
-
Protocol 2: Solubilization of this compound using Polysorbate 80 (Tween® 80)
This protocol outlines the preparation of a this compound emulsion using Tween® 80.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in Tween® 80. A common starting ratio is 1:1 (v/v).
-
Mix thoroughly by vortexing to form a homogenous solution.
-
-
Determination of Maximum Non-Toxic Tween® 80 Concentration:
-
Preparation of Working Solutions:
-
Create an emulsion by adding the this compound/Tween® 80 stock solution dropwise to the cell culture medium while vortexing.
-
Perform serial dilutions in the culture medium to obtain the desired final concentrations of this compound.
-
Ensure the final concentration of Tween® 80 remains below the cytotoxic level.
-
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: Troubleshooting logic for common issues with this compound solubility.
References
- 1. biorxiv.org [biorxiv.org]
- 2. cambridge.org [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Cananga odorata (Ylang-Ylang) Essential Oil Containing Nanoemulgel for the Topical Treatment of Scalp Psoriasis and Dandruff - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Batch-to-Batch Variability in Cananga Oil Composition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate batch-to-batch variability in the chemical composition of Cananga oil (Cananga odorata).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to batch-to-batch variability in this compound composition?
A1: The chemical profile of this compound is highly susceptible to a range of variables throughout the production process. The main contributors to this variability include:
-
Geographical Origin and Climate: Environmental conditions such as soil composition, temperature, rainfall, and altitude significantly influence the biosynthesis of volatile compounds in the Cananga odorata flowers.[1][2] For instance, this compound from Madagascar is often dominated by geranyl acetate (B1210297), while oil from the Comoros may have higher levels of cinnamyl acetate.[3]
-
Harvesting Time and Flower Maturity: The time of day and the developmental stage of the flowers at the time of harvest have a profound impact on the oil's yield and chemical composition.[4] Harvesting in the early morning is often preferred to maximize the concentration of volatile compounds.[5] The composition of the oil changes as the flower matures, with different compounds being more prominent at various stages.[6]
-
Extraction and Distillation Methods: The technique used to extract the essential oil is a critical factor. Common methods include hydrodistillation, steam distillation, and solvent-free microwave extraction, each yielding a different chemical profile.[7][8][9] The duration of distillation is also crucial, as different compounds are released at different times, leading to various fractions of the oil (e.g., Extra, I, II, III).[10][11]
-
Post-Harvest Handling and Storage: Improper handling of the flowers after harvesting, such as exposure to direct sunlight or delays in distillation, can lead to the degradation of volatile compounds.[12] Similarly, the storage conditions of the extracted oil, including exposure to light, heat, and oxygen, can alter its chemical composition over time.[12]
-
Adulteration: Intentional adulteration with cheaper synthetic compounds or other natural oils is a significant issue that can drastically alter the chemical profile and therapeutic properties of this compound.[13] Common adulterants include brake oil and coconut oil.[13]
Q2: How can I standardize the this compound I use in my experiments to ensure reproducibility?
A2: Achieving complete standardization is challenging due to the natural variability of botanical products. However, you can implement the following strategies to improve consistency:
-
Source from a single, reputable supplier: Work with a supplier who can provide detailed information about the geographical origin, harvesting practices, and extraction method for each batch.
-
Request batch-specific Gas Chromatography-Mass Spectrometry (GC-MS) analysis: A GC-MS report will provide a detailed chemical profile of each batch. You can then select batches with similar profiles for your experiments.
-
Purchase larger quantities of a single batch: If feasible, purchasing a larger volume of a single batch that meets your specifications will ensure consistency across a series of experiments.[7]
-
Implement strict in-house quality control: Perform your own analytical testing, such as GC-MS, on each new batch to verify its composition against your established standard.
-
Follow proper storage protocols: Store your this compound in a cool, dark place in a well-sealed, airtight container to minimize degradation.[12]
Q3: What are the key chemical markers I should look for in a GC-MS analysis of this compound to assess its quality?
A3: The quality of this compound is often determined by the relative percentages of specific compounds. While the exact composition can vary, high-quality this compound, particularly the "Extra" grade, is typically characterized by a high content of esters like benzyl (B1604629) acetate and geranyl acetate, and alcohols like linalool, which contribute to its floral and fruity aroma.[14] Conversely, a higher concentration of sesquiterpenes like β-caryophyllene is often found in later fractions of the distillation (grades II and III) and may be less desirable for certain applications.[10] The French standard ISO 3063 specifies 15 characteristic compounds for ylang-ylang oil from the Comoros archipelago and Madagascar.[15]
Troubleshooting Guides
Distillation Process
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Oil Yield | - Improper harvesting time (flowers past their peak).- Inefficient distillation apparatus.- Distillation time is too short.- Plant material is not properly prepared (e.g., not chopped). | - Harvest flowers at the optimal time of day (early morning) and at the correct stage of maturity (fully open).- Ensure all connections in the distillation apparatus are secure to prevent steam leaks.- Optimize the distillation time; for this compound, this can range from a few to several hours depending on the desired fraction.[10][16]- Chop or crush the flowers to increase the surface area for more efficient oil extraction.[16] |
| "Burnt" or Undesirable Aroma in the Oil | - Overheating of the plant material.- Direct contact between the plant material and the heating source in hydrodistillation. | - Maintain a steady and moderate temperature during distillation.[12]- In hydrodistillation, ensure there is sufficient water to prevent the plant material from charring at the bottom of the still. |
| Inconsistent Chemical Composition Between Batches | - Variation in distillation time.- Inconsistent packing of the still.- Fluctuations in steam flow rate or temperature. | - Strictly control and record the distillation time for each batch.- Pack the still uniformly to avoid channeling of steam.- Monitor and maintain a consistent steam flow rate and temperature throughout the distillation process. |
GC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Peaks (Co-elution) | - Inappropriate GC column.- Suboptimal oven temperature program.- Carrier gas flow rate is not optimized. | - Use a GC column with a suitable stationary phase for essential oil analysis (e.g., a mid-polar or polar column).- Optimize the oven temperature program with a slower ramp rate to improve the separation of closely eluting compounds.[14]- Adjust the carrier gas flow rate to achieve optimal resolution.- Employ deconvolution software to mathematically separate co-eluting peaks.[17] |
| Peak Tailing or Fronting | - Active sites in the injector liner or column.- Column overload.- Improper column installation. | - Use a deactivated injector liner and a high-quality, inert GC column.- Dilute the sample to an appropriate concentration to avoid overloading the column.- Ensure the column is installed correctly in the injector and detector. |
| Inaccurate Compound Identification | - Outdated or incomplete mass spectral library.- Poor quality mass spectra.- Misinterpretation of retention indices. | - Use an up-to-date and comprehensive mass spectral library (e.g., NIST, Wiley).- Ensure the mass spectrometer is properly tuned to obtain high-quality spectra.- Use retention indices (Kovats indices) in conjunction with mass spectral matching for more confident identification. |
| Quantification Errors | - Non-linearity of the detector response.- Inappropriate integration of peaks.- Degradation of standards. | - Prepare a calibration curve to ensure the detector response is linear over the concentration range of interest.- Manually review and adjust the integration of all peaks to ensure accuracy.- Use fresh, properly stored calibration standards. |
Data Presentation
Table 1: Major Chemical Constituents of this compound from Different Geographical Origins
| Compound | Madagascar (%) | Comoros (%) | Philippines (%) |
| Linalool | 10.0 - 20.0 | 8.0 - 15.0 | 15.0 - 25.0 |
| Geranyl acetate | 15.0 - 25.0 | 5.0 - 15.0 | 10.0 - 20.0 |
| Benzyl acetate | 5.0 - 15.0 | 10.0 - 20.0 | 8.0 - 18.0 |
| β-Caryophyllene | 5.0 - 15.0 | 10.0 - 20.0 | 8.0 - 18.0 |
| Germacrene D | 5.0 - 15.0 | 8.0 - 18.0 | 10.0 - 20.0 |
| Benzyl benzoate | 2.0 - 8.0 | 5.0 - 12.0 | 3.0 - 10.0 |
Note: These values are approximate and can vary significantly based on the specific location, harvesting, and distillation methods.
Table 2: Variation in Key Chemical Components of this compound with Distillation Time (Fraction)
| Compound | Extra Grade (First ~1-2 hours) (%) | Grade I (Next 2-3 hours) (%) | Grade II (Next 4-6 hours) (%) | Grade III (Final hours) (%) |
| Linalool | 15.0 - 25.0 | 10.0 - 20.0 | 5.0 - 15.0 | < 5.0 |
| Benzyl acetate | 10.0 - 20.0 | 8.0 - 18.0 | 5.0 - 15.0 | < 8.0 |
| Geranyl acetate | 8.0 - 18.0 | 10.0 - 20.0 | 5.0 - 15.0 | < 10.0 |
| β-Caryophyllene | < 10.0 | 10.0 - 20.0 | 15.0 - 25.0 | > 20.0 |
| Germacrene D | < 12.0 | 10.0 - 20.0 | 15.0 - 25.0 | > 20.0 |
Note: The duration for each fraction can vary between distillers. These values represent a general trend.[10][11]
Experimental Protocols
Steam Distillation of Cananga Flowers
Objective: To extract essential oil from fresh Cananga odorata flowers using steam distillation.
Materials:
-
Freshly harvested Cananga odorata flowers
-
Distillation apparatus (still, condenser, separator)
-
Heating source
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Plant Material: Weigh a known amount of fresh Cananga flowers. If necessary, lightly chop the flowers to increase the surface area.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the plant material on a perforated grid within the still. Add deionized water to the still, ensuring the water level is below the grid.
-
Distillation: Heat the water to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The steam and essential oil vapor mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.
-
Separation: Collect the liquid mixture (hydrosol and essential oil) in a separator. The less dense essential oil will form a layer on top of the hydrosol.
-
Collection and Drying: Carefully separate the essential oil from the hydrosol. Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, amber glass vial in a cool, dark place.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
Objective: To identify and quantify the chemical constituents of a this compound sample.
Materials:
-
This compound sample
-
Volatile solvent (e.g., hexane (B92381) or ethanol)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
-
Autosampler vials
-
Micropipettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound in the chosen solvent (e.g., 1% v/v).
-
Instrument Setup:
-
Injector: Set the injector temperature to 250°C.
-
Oven Program: Set the initial oven temperature to 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 10 minutes.
-
Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Set the ion source temperature to 230°C and the transfer line temperature to 250°C. Set the mass scan range from 40 to 500 amu.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the data for the duration of the run.
-
Data Analysis:
-
Identify the individual compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Confirm the identification using retention indices.
-
Quantify the relative percentage of each compound by peak area normalization.
-
Mandatory Visualizations
References
- 1. Comprehensive characterisation of ylang-ylang essential oils according to distillation time, origin, and chemical composition using a multivariate approach applied to average mass spectra and segmented average mass spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effect of picking time on essential oil yield of ylang-ylang (Cananga odorata) [agris.fao.org]
- 5. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volatile Organic Compound Emissions from Different Stages of Cananga odorata Flower Development [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals - [thieme-connect.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. hermitageoils.com [hermitageoils.com]
- 11. sedonaaromatics.com [sedonaaromatics.com]
- 12. researchgate.net [researchgate.net]
- 13. Detecting fraud of Ylang-Ylang essential oils / Recognition of origin - QualiREG - Quality for Development in Indian Ocean [qualireg.org]
- 14. essencejournal.com [essencejournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of the Steam Distillation Process of Ylang-Ylang Essential Oil (Cananga odorata (lamk.) Hook. f. and Thomson) and its Application – Oriental Journal of Chemistry [orientjchem.org]
- 17. azom.com [azom.com]
troubleshooting poor resolution in HPLC analysis of Cananga oil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in the HPLC analysis of Cananga oil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor separation between major peaks, leading to co-elution.
-
Question: I am observing significant peak overlap in my chromatogram, especially between the major components of this compound. How can I improve the separation?
-
Answer: Poor separation, or co-elution, is a common challenge when analyzing complex mixtures like this compound, which contains a variety of compounds with similar polarities, such as sesquiterpenes and esters.[1][2][3] To improve resolution, consider the following troubleshooting steps:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to separate compounds with similar physicochemical properties.[4] If you are using a steep gradient, try decreasing the rate of change in the organic solvent concentration. This will increase the retention time and provide more opportunity for separation.
-
Adjust the Mobile Phase Composition: The choice of organic solvent can influence selectivity. If you are using acetonitrile, consider switching to methanol (B129727) or a combination of both.[5] These solvents have different selectivities for various compound classes and may improve the separation of critical pairs.
-
Modify the Mobile Phase pH: For acidic or basic analytes, adjusting the pH of the aqueous portion of the mobile phase can alter their retention and improve separation.[6] For the analysis of terpenes and esters in this compound, maintaining a neutral pH is generally recommended to avoid hydrolysis of the esters.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different column. A column with a different stationary phase (e.g., a phenyl-hexyl or a C30 column instead of a C18) can offer different selectivity.[7] Longer columns or columns with smaller particle sizes can also increase efficiency and resolution.
-
Issue 2: Broad and asymmetric peaks (tailing or fronting).
-
Question: My peaks are broad and show significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak broadening and asymmetry can be caused by a variety of factors, from column issues to improper sample preparation.[8] Here’s how to troubleshoot this problem:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.[8] Try diluting your this compound sample and reinjecting it.
-
Column Contamination or Degradation: The accumulation of non-eluting compounds from the sample matrix on the column can lead to active sites that cause peak tailing.[9] To remedy this, flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced. A guard column is recommended to protect the analytical column from contaminants.[9]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[10] Whenever possible, dissolve your sample in the initial mobile phase.
-
Secondary Silanol (B1196071) Interactions: Peak tailing for some compounds can be due to interactions with acidic silanol groups on the silica-based stationary phase.[8] Using a high-purity, end-capped column can minimize these interactions. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also reduce tailing, but be mindful of its effect on other compounds.
-
Issue 3: Inconsistent and drifting retention times.
-
Question: The retention times for my analytes are shifting between runs. What is causing this instability?
-
Answer: Drifting retention times can compromise the reliability of your analysis.[11] The most common causes are related to the mobile phase, temperature, or HPLC system hardware:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[11] A stable baseline is a good indicator of equilibration.
-
Mobile Phase Instability: If the mobile phase is prepared by mixing solvents that are not fully miscible or if it is not properly degassed, it can lead to inconsistent composition and flow, causing retention time shifts. Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Temperature Fluctuations: Column temperature has a significant impact on retention times.[9] Using a column oven is crucial for maintaining a stable temperature and ensuring reproducible results.
-
Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and inconsistent flow rates, leading to retention time drift. Inspect all fittings and connections for any signs of leakage.
-
Quantitative Data Summary
The chemical composition of this compound is complex and can vary based on the source and extraction method.[12][13][14] The major chemical classes present are terpenes (monoterpenes and sesquiterpenes) and esters.
| Chemical Component | Chemical Class | Typical Abundance |
| Linalool | Monoterpene Alcohol | Major |
| β-Caryophyllene | Sesquiterpene | Major[1] |
| Germacrene D | Sesquiterpene | Major[3] |
| α-Farnesene | Sesquiterpene | Major[2][3] |
| Benzyl Benzoate | Ester | Major[1] |
| Geranyl Acetate | Ester | Major[3] |
| α-Pinene | Monoterpene | Minor[15] |
| Eugenol | Phenylpropanoid | Minor[3][15] |
Experimental Protocols
General HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.
-
Sample Preparation:
-
Prepare a stock solution of this compound by dissolving 10 mg of the oil in 10 mL of methanol or acetonitrile.
-
Further dilute the stock solution to a working concentration of approximately 100 µg/mL with the initial mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7][16]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile[5]
-
Gradient Program:
-
0-5 min: 50% B
-
5-30 min: Linear gradient from 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-36 min: Linear gradient from 95% to 50% B
-
36-45 min: Hold at 50% B (column equilibration)
-
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detector at 210 nm or 220 nm.[17]
-
Mandatory Visualizations
Troubleshooting Workflow for Poor HPLC Resolution
Caption: A logical workflow for diagnosing and resolving poor HPLC resolution.
References
- 1. This compound (CAS 68606-83-7) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. glsciencesinc.com [glsciencesinc.com]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. mastelf.com [mastelf.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. mdpi.com [mdpi.com]
- 14. Isolation of Indonesian this compound using multi-cycle pressure drop process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Optimized Terpene Profile for a New Medical Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions to prevent Cananga oil degradation
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of Cananga oil (Cananga odorata) to prevent chemical degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary factors that cause this compound degradation?
A1: The chemical stability of this compound, like most essential oils, is primarily threatened by three environmental factors:
-
Oxygen: Exposure to air leads to oxidation, a process that chemically alters the oil's constituents.[1] This can change the aromatic profile and therapeutic properties. To prevent this, always ensure containers are tightly sealed.[2]
-
Heat: Elevated temperatures accelerate the rate of chemical reactions, including oxidation and polymerization.[1] It is recommended to avoid storing the oil near heat sources, including flames or sparks.[3][4][5] Thermal decomposition can begin at temperatures above 125°C.[6]
-
Light: UV radiation from sunlight provides the energy to initiate degradative chemical reactions.[2] Exposure to light can cause the oil to lose its delicate and strong odor.[7] For this reason, the oil must be stored in dark-colored glass bottles to prevent light penetration.[8]
Q2: My this compound has changed in color and aroma. What is the likely cause?
A2: A noticeable change in the color (e.g., darkening from pale yellow) and aroma of your this compound is a strong indicator of degradation. This is most commonly caused by oxidation, which occurs when the oil is exposed to oxygen and is often accelerated by heat and light.[1][2] The process alters the chemical structure of key volatile compounds like monoterpenes and sesquiterpenes, leading to the loss of the characteristic floral scent and the formation of non-volatile compounds.[9] To troubleshoot, review your storage protocol against the ideal conditions outlined in Q3.
Q3: What are the ideal long-term storage conditions for this compound?
A3: To maximize the shelf life and preserve the chemical integrity of this compound, adhere to the following storage conditions:
-
Temperature: Store in a cool environment, ideally refrigerated at temperatures between 2-8°C (35-46°F).[1][8]
-
Container: Use amber or other dark-colored glass bottles to protect the oil from light.[2][8] Ensure the container is the appropriate size to minimize the "headspace" (the amount of air in the bottle), which reduces oxygen exposure.[1] For larger volumes, stainless steel containers are also suitable.[2] Avoid plastic containers, as the oil can degrade the plastic over time.[2]
-
Atmosphere: For high-value samples or very long-term storage, consider displacing the oxygen in the headspace with an inert gas like nitrogen before sealing.[2]
-
Seal: Always ensure the bottle cap is tightly sealed to prevent the ingress of oxygen and moisture.[2]
Q4: How can I monitor the stability and quality of my this compound samples over time?
A4: The gold standard for analyzing the chemical profile of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] This technique separates and identifies the individual volatile components of the oil, allowing for a quantitative comparison of a stored sample against a fresh reference sample. A significant decrease in key constituents (e.g., linalool, β-caryophyllene) or the appearance of new peaks can indicate degradation.[9][12] Additionally, assessing the oil's antioxidant capacity via a DPPH assay can provide data on the degradation of its radical-scavenging components.[13][14]
Q5: Are there any chemical incompatibilities I should be aware of during storage or formulation?
A5: Yes. This compound should not be stored in contact with strong oxidizing agents, strong acids, or strong alkalis, as these can trigger violent reactions and rapid degradation.[3][4][15] When preparing formulations, be mindful of these incompatibilities to prevent compromising your final product.
Data Presentation
Table 1: Summary of Optimal Storage Conditions to Prevent this compound Degradation
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of oxidative and thermal degradation reactions.[1] |
| Light Exposure | Minimal; store in darkness | Prevents UV radiation from initiating photo-degradation.[2][8] |
| Atmosphere | Minimal oxygen; inert gas (e.g., Nitrogen) for long-term storage | Prevents oxidation of sensitive chemical constituents.[1][2] |
| Container Type | Dark (amber/cobalt) glass or stainless steel | Blocks UV light and is inert to the oil's components.[2][8] |
| Container Seal | Tightly sealed cap | Prevents exposure to atmospheric oxygen and moisture.[2] |
Table 2: Impact of Extraction Method on Key Chemical Constituents of this compound
This table illustrates the oil's sensitivity to thermal processes. Methods with prolonged heat exposure (like HD and SD) can alter the chemical profile compared to faster, lower-temperature methods (like SFME), providing an analogue for the effects of improper high-temperature storage.
| Chemical Class | SFME (40 min) | HD (3 hours) | SD (3 hours) |
| Light Oxygenated Compounds | 81.23% | 69.94% | 57.98% |
| Heavy Oxygenated Compounds | 7.75% | 13.69% | 13.68% |
| Total Aromatic Compounds | Higher Content | Lower Content | Lower Content |
| (Data synthesized from a comparative study on extraction methods.[16][17]) |
Visualizations
Caption: Logical flow of this compound degradation factors and outcomes.
Caption: Experimental workflow for quality assessment of stored this compound.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Profiling
This protocol outlines a general method for analyzing the volatile constituents of this compound to assess its purity and degradation status.
-
Objective: To identify and quantify the chemical components of a this compound sample.
-
Equipment & Materials:
-
Gas Chromatograph with Mass Spectrometer detector (GC-MS)
-
Capillary column (e.g., HP-5ms, 30m x 0.25mm, 0.25µm film thickness)[18]
-
Helium (carrier gas)
-
Sample vials
-
Solvent (e.g., Ethanol (B145695) or Hexane)
-
Micropipette
-
-
Procedure:
-
Sample Preparation: Prepare a diluted solution of the this compound sample (e.g., 1 µL of oil in 1 mL of ethanol).[11]
-
Injection: Inject 1 µL of the diluted sample into the GC injector port. Use a split injection mode (e.g., split ratio 20:1 or 1:10).[11][18]
-
GC Oven Program:
-
MS Parameters:
-
Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley). Quantify the relative percentage of each component by peak area integration. Compare the resulting profile to a fresh reference standard or published data to identify signs of degradation.[19]
-
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Capacity
This protocol measures the antioxidant activity of the oil, which can be an indirect indicator of the health of its antioxidant constituents.
-
Objective: To determine the free radical scavenging capacity of a this compound sample.
-
Equipment & Materials:
-
Spectrophotometer (microplate reader or cuvette-based)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)/ethanol
-
This compound samples at various concentrations
-
Methanol or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well plates or cuvettes
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol and create a series of dilutions (e.g., 1, 10, 100, 500 µg/mL).[11]
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the different oil dilutions, the solvent (as a blank), and the positive control to separate wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517-540 nm using the spectrophotometer.[11]
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Data Analysis: Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration of oil required to scavenge 50% of the DPPH radicals). A higher IC50 value indicates lower antioxidant activity.[11][14] Comparing the IC50 of a stored sample to a fresh sample can reveal degradation of antioxidant compounds.
-
References
- 1. n-essentials.com.au [n-essentials.com.au]
- 2. How to Store Essential Oils to Maximize Oil Life – Helpful Tips [newdirectionsaromatics.com]
- 3. amphora-aromatics.com [amphora-aromatics.com]
- 4. cdn.planttherapy.com [cdn.planttherapy.com]
- 5. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. Ylang Ylang Oil | 8006-81-3 [chemicalbook.com]
- 8. Essential Oil, Absolute & CO2 Storage Tips and Guidelines | FNWL [fromnaturewithlove.com]
- 9. ecronicon.net [ecronicon.net]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ikm.org.my [ikm.org.my]
- 14. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. avenalab.com [avenalab.com]
- 16. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Supercritical Extraction of Ylang Ylang (Cananga odorata) Essential Oil at the Near-Critical Region [mdpi.com]
- 19. mdpi.com [mdpi.com]
minimizing solvent residue in Cananga oil extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent residue in Cananga oil extracts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solvent removal process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Visible Solvent Residue in Final Oil | - Incomplete evaporation process.- Incorrect temperature or vacuum settings.- High boiling point of the solvent. | - Extend the evaporation time.- Optimize the temperature and vacuum according to the solvent's boiling point.[1][2]- For high-boiling-point solvents, consider using a higher bath temperature and a lower vacuum pressure, while monitoring for any degradation of the oil.[3] |
| Slow or No Evaporation | - Vacuum pressure is too high (not low enough).- Water bath temperature is too low.- Leak in the vacuum system.- Condenser is not cold enough. | - Lower the vacuum pressure to decrease the solvent's boiling point.[1]- Increase the water bath temperature, ensuring it is appropriate for the solvent being used.[1][4]- Check all seals, joints, and tubing for leaks.[5]- Ensure the condenser is properly cooled with a circulating chiller.[5] |
| "Bumping" or Foaming of the Sample | - Vacuum is applied too quickly.- The flask is more than half full.- The rotation speed is too low. | - Gradually decrease the pressure to prevent violent boiling.[5]- Ensure the round-bottom flask is not overfilled.[5]- Increase the rotation speed to create a thin, even film for smoother evaporation.[5][6] |
| Sample Degradation (Discoloration, Off-Odor) | - Water bath temperature is too high.- Prolonged exposure to heat. | - Lower the water bath temperature.[1]- Pre-concentrate the extract to reduce the overall processing time.[6] |
| Water Droplets in the Final Extract | - Incomplete drying of the initial extract before solvent removal. | - Before rotary evaporation, ensure the solvent-extract mixture is adequately dried using a drying agent like anhydrous sodium sulfate.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the acceptable limits for residual solvents in this compound extracts?
A1: Acceptable limits for residual solvents are guided by the International Council for Harmonisation (ICH) guidelines. Solvents are categorized into three classes based on their toxicity.[8][9]
-
Class 1 Solvents: These are to be avoided and have very low concentration limits (e.g., Benzene: 2 ppm).[8]
-
Class 2 Solvents: These should be limited due to their inherent toxicity (e.g., Hexane (B92381): 290 ppm, Methanol: 3000 ppm).[8]
-
Class 3 Solvents: These have low toxic potential, and levels up to 5,000 ppm (0.5%) are generally considered acceptable without justification.[8][10][11]
Q2: How can I verify the complete removal of solvent from my this compound extract?
A2: The most reliable method for quantifying residual solvents is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13] This technique can accurately identify and quantify the remaining solvent levels in the final product.[12] A simpler, though less definitive, method is to check for weight constancy by placing the sample in a vacuum desiccator and monitoring its weight over time.[14]
Q3: What is the optimal water bath temperature for removing common solvents like hexane or ethanol?
A3: The water bath temperature should be set based on the solvent's boiling point and the applied vacuum. A general rule of thumb is to set the bath temperature 10-20°C higher than the solvent's boiling point under the applied vacuum.[5] For hexane, a bath temperature of 40-50°C with a vacuum of 200-400 mbar is often effective.[6] For ethanol, a bath temperature of around 40°C under vacuum is a good starting point.[5]
Q4: Can I use a rotary evaporator to remove a mixture of solvents?
A4: Yes, but the efficiency of removal for each solvent will depend on their respective boiling points and whether they form an azeotrope.[15] The solvent with the lower boiling point will evaporate more readily. It is important to adjust the parameters to ensure the removal of the highest boiling point solvent.
Q5: Are there solvent-free extraction methods for this compound?
A5: Yes, methods like steam distillation, hydrodistillation, and solvent-free microwave extraction (SFME) can be used to extract this compound without the use of organic solvents.[16] Supercritical CO2 extraction is another advanced method that leaves no toxic residue in the final product as the CO2 is evaporated off by releasing the pressure.[17]
Quantitative Data Summary
The following table summarizes the acceptable concentration limits for common Class 2 and Class 3 solvents as per ICH guidelines.
| Solvent Class | Solvent | Permitted Daily Exposure (PDE) (mg/day) | Concentration Limit (ppm) |
| Class 2 | Hexane | 2.9 | 290 |
| Methanol | 30.0 | 3000 | |
| Acetonitrile | 4.1 | 410 | |
| Methylene Chloride | 6.0 | 600 | |
| Chloroform | 0.6 | 60 | |
| Class 3 | Ethanol | 50.0 | 5000 |
| Acetone | 50.0 | 5000 | |
| Ethyl Acetate | 50.0 | 5000 | |
| Isopropyl Acetate | 50.0 | 5000 | |
| Heptane | 50.0 | 5000 |
Source: ICH Q3C (R8) Guidelines[8]
Experimental Protocols
Protocol 1: Rotary Evaporation for Hexane Removal
Objective: To remove residual hexane from a this compound extract.
Materials:
-
This compound extract in hexane
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Vacuum pump
-
Condenser with circulating chiller
-
Receiving flask
Procedure:
-
Preparation: Fill the round-bottom flask no more than half-full with the this compound-hexane mixture.[5]
-
Assembly: Attach the flask to the bump trap of the rotary evaporator.
-
Water Bath: Set the water bath temperature to 40-50°C.[6]
-
Condenser: Set the recirculating chiller for the condenser to 5-10°C.[6]
-
Rotation: Begin rotating the flask at a moderate speed (e.g., 120-180 rpm).[6]
-
Vacuum: Gradually apply a vacuum of 200-400 mbar.[6]
-
Evaporation: Continue the process until no more solvent is observed collecting in the receiving flask.
-
Completion: Once evaporation is complete, release the vacuum, stop the rotation, and remove the flask from the water bath.
-
Final Drying: For complete removal of trace solvent, place the flask in a vacuum oven at 40-60°C for 2-4 hours.[6]
Protocol 2: Supercritical CO2 Extraction of this compound
Objective: To extract this compound using supercritical CO2, a method that leaves no solvent residue.
Materials:
-
Dried and ground Cananga flowers
-
Supercritical Fluid Extractor (SFE) system
-
High-purity CO2
-
Collection vessel
Procedure:
-
Sample Preparation: Load the dried and ground Cananga flowers into the extraction vessel of the SFE system.
-
System Parameters:
-
CO2 Introduction: Introduce CO2 into the system and bring it to a supercritical state by adjusting the pressure and temperature.
-
Extraction: Circulate the supercritical CO2 through the plant material. The CO2 will act as a solvent, extracting the essential oil.
-
Collection: Pass the CO2-oil mixture into a separator or collection vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, leaving behind the pure this compound extract.
-
Completion: Continue the process until the desired yield is obtained. The CO2 can be recycled for subsequent extractions.[18]
Visualizations
Caption: Workflow for solvent removal using a rotary evaporator.
Caption: Workflow for Supercritical CO2 Extraction of this compound.
References
- 1. rootsciences.com [rootsciences.com]
- 2. How vacuum supports rotary evaporation | VACUUBRAND [vacuubrand.com]
- 3. achievechem.com [achievechem.com]
- 4. torontech.com [torontech.com]
- 5. labuniquely.com [labuniquely.com]
- 6. alliancechemical.com [alliancechemical.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 9. pathogenia.com [pathogenia.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. academics.su.edu.krd [academics.su.edu.krd]
- 13. scitepress.org [scitepress.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Cananga Oil Composition Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of flower harvesting time on Cananga odorata oil composition.
Frequently Asked Questions (FAQs)
Q1: What is the optimal time of day to harvest Cananga flowers for the highest essential oil yield?
A1: The highest essential oil yield is generally obtained from flowers harvested in the morning.[1][2][3] One study found that picking flowers at 8:00 AM resulted in a higher yield (0.42% v/w) compared to harvesting at 12:00 PM (0.40% v/w) or 4:00 PM (0.35% v/w).[1][2][3] Some research suggests the ideal time, when glucose levels (Brix measurement) in the plant are highest, is between midnight and 4:00 AM, but harvesting is more practically done from daylight until about 10:00 AM, as oil volume is maintained during this period.[4] The oil concentration in the flowers tends to decrease in the afternoon as it returns to the branches to protect the tree from dehydration during the heat of the day.[4]
Q2: How does the maturity stage and size of the flower impact oil yield?
A2: Both the maturity and size of the flowers significantly affect the essential oil yield.[1][2] Mature, greenish-yellow flowers provide a higher yield than immature green flowers or overripe yellow ones.[1][2][3] Furthermore, larger flowers produce a substantially greater amount of oil.[1][2][3]
Q3: What is the effect of post-harvest delay before distillation on Cananga oil yield?
A3: A delay between harvesting and distillation can, perhaps counter-intuitively, increase the oil yield. To maintain quality, flowers should typically be transported and distilled within 24 hours of harvest.[5] However, a study that picked flowers at 8:00 AM found that distilling them the following day at 9:00 AM resulted in a significantly higher yield (0.67% v/w) compared to distilling on the same day at 9:00 AM (0.45% v/w), 1:00 PM (0.44% v/w), or 5:00 PM (0.44% v/w).[1][2][3]
Q4: What are the major chemical components I should expect to find in this compound?
A4: The chemical composition can vary, but key constituents typically include sesquiterpenes, monoterpenes, and benzenoids.[6][7] Major compounds frequently reported are β-caryophyllene, linalool (B1675412), germacrene D, geranyl acetate, and benzyl (B1604629) benzoate.[1][8][9][10] The relative abundance of these compounds is influenced by factors such as the flower's developmental stage, harvesting time, and the specific extraction method used.[6][10] For example, linalool is a main component responsible for the characteristic floral scent.[6]
Q5: My oil yield is consistently low. What are the common experimental factors I should check?
A5: If you are experiencing low yields, consider the following factors:
-
Harvesting Time: Ensure you are harvesting in the early morning, as afternoon harvesting can lead to lower yields.[1][4]
-
Flower Maturity and Size: Select mature, greenish-yellow, and large flowers, as these produce the most oil.[1][2] Avoid immature or small flowers.[1][2]
-
Extraction Method: The extraction technique significantly impacts yield.[6][9] Conventional methods like hydrodistillation or steam distillation can have lower yields compared to modern techniques like solvent-free microwave extraction, which has been shown to provide higher yields in a shorter time.[11][12]
-
Distillation Duration: The length of the distillation process affects the final composition and grade of the oil. Different fractions (Extra, I, II, III, and Complete) are obtained over several hours of distillation.[5]
Troubleshooting Guide
Problem: High variability in chemical composition between batches.
Possible Causes & Solutions:
-
Inconsistent Harvesting Time: Diurnal variations have a significant impact on oil composition.
-
Solution: Standardize the harvesting time for all batches. The ideal window is from daylight until 10:00 AM.[4] Document the exact time of harvest for each batch to correlate with analytical results.
-
-
Mixed Flower Maturity: The developmental stage of the flower dramatically alters the profile of volatile organic compounds.[13] The concentration of highly odoriferous oxygenated compounds increases as the flower matures.
-
Variable Post-Harvest Handling: The time between picking and distillation affects the final oil composition and yield.[1][2]
-
Solution: Standardize the delay time before distillation for all samples. Whether you distill immediately or after a 24-hour delay, keep this parameter constant.
-
-
Extraction Parameter Fluctuations: Minor changes in distillation time, temperature, or pressure can alter the chemical profile.
-
Solution: Calibrate and monitor your extraction equipment (hydrodistillation, steam distillation, etc.) before each run. Ensure all parameters are identical across experiments.
-
Data Presentation
Table 1: Effect of Picking Time of Day on Essential Oil Yield
| Picking Time | Essential Oil Yield (% v/w) |
|---|---|
| 8:00 AM | 0.42[1][2][3] |
| 12:00 PM | 0.40[1][2][3] |
Table 2: Effect of Flower Maturity and Size on Essential Oil Yield
| Flower Characteristic | Essential Oil Yield (% v/w) |
|---|---|
| Maturity Stage | |
| Immature Green | 0.25[1][2][3] |
| Mature Greenish-Yellow | 0.41[1][2][3] |
| Ripe Yellow | 0.31[1][2][3] |
| Flower Size | |
| Large (1.91 g/flower ) | 0.77[1][2] |
| Medium (1.56 g/flower ) | 0.47[1][2] |
| Small (1.10 g/flower ) | 0.16[1][2] |
Table 3: Major Chemical Constituents Reported in this compound
| Compound | Reported Percentage Range | Reference |
|---|---|---|
| Geranyl Acetate | 7.79% - 18.28% | [1][3][8] |
| Benzyl Benzoate | 10.52% - 14.42% | [1][3][8][9] |
| Germacrene D | 7.26% - 15.30% | [1][3][8][9] |
| β-Caryophyllene | 5.27% - 26.8% | [8][9][14] |
| Linalool | 7.28% - 28% | [6][8] |
| α-Farnesene | 3.03% - 24.80% | [9] |
Note: The chemical composition varies significantly based on harvest time, flower maturity, geographical origin, and extraction method.[9]
Experimental Protocols
Protocol 1: Essential Oil Extraction by Hydrodistillation
This protocol outlines the standard method for extracting essential oil from Cananga flowers.
-
Sample Preparation: Use fresh, mature Cananga flowers, harvested at a standardized time (e.g., 8:00 AM). Record the weight of the flowers (e.g., 200 grams).[8]
-
Apparatus Setup: Set up a Clevenger-type apparatus. Place the weighed flowers into a round-bottom flask (e.g., 2L capacity).[8][14]
-
Hydrodistillation: Add distilled water to the flask, ensuring the flowers are fully submerged (e.g., 400 ml of water for 200g of flowers).[8]
-
Heating: Begin heating the flask. The distillation process should be carried out for a standardized duration, typically between 3 to 6 hours.[14]
-
Oil Collection: The essential oil, being less dense than water, will float on top of the hydrosol in the collection arm of the Clevenger apparatus.
-
Separation and Drying: After distillation is complete, carefully collect the oil using a pipette. To remove any residual water, add a small amount of anhydrous sodium sulfate (B86663) and allow it to sit before decanting the pure oil.
-
Storage: Store the extracted oil in a sealed, airtight vial at 4°C in the dark to prevent degradation.[8]
Protocol 2: Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of the extracted oil to identify and quantify its chemical constituents.
-
Sample Preparation: Prepare a diluted sample of the essential oil (e.g., 2µL of oil in 1mL of a suitable solvent like ethanol).
-
GC-MS System: Use a GC-MS system such as an Agilent 6980N gas chromatograph coupled to a mass spectrometric detector.[15]
-
Column: Employ a fused silica (B1680970) capillary column suitable for essential oil analysis, such as an HP-5 (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[15]
-
GC Parameters:
-
MS Parameters:
-
Data Analysis: Identify the chemical constituents by comparing their mass spectra with libraries (e.g., NIST, Wiley). Quantify the relative percentage of each component by peak area normalization.[14]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. EFFECT OF PICKING TIME ON ESSENTIAL OIL YIELD OF YLANG-YLANG (CANANGA ODORATA) | International Society for Horticultural Science [ishs.org]
- 3. Effect of picking time on essential oil yield of ylang-ylang (Cananga odorata) [agris.fao.org]
- 4. When Should We Harvest Ylang Ylang? | D. Gary Young [dgaryyoung.com]
- 5. essentialoil.com [essentialoil.com]
- 6. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oarjpublication.com [oarjpublication.com]
- 11. mdpi.com [mdpi.com]
- 12. scholar.its.ac.id [scholar.its.ac.id]
- 13. mdpi.com [mdpi.com]
- 14. essencejournal.com [essencejournal.com]
- 15. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Refinement of Steam Distillation for Higher Quality Cananga Oil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the steam distillation of Cananga odorata oil. It includes troubleshooting guides, frequently asked questions, quantitative data, and detailed protocols to address common challenges and enhance oil quality and yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the steam distillation of Cananga oil.
| Problem | Potential Causes | Solutions & Recommendations |
| Low Essential Oil Yield | Inappropriate Distillation Time: Distillation time may be too short to extract all the oil, or too long, leading to thermal degradation.[1] | Optimal yield is achieved around 191 minutes. Extending the time beyond this can lead to oxidative reactions and a decrease in yield.[1][2] Monitor the oil output over time; the rate typically decreases significantly after the initial hours.[3][4] |
| Incorrect Material-to-Water Ratio: Too little water may not generate enough steam to extract the oil efficiently, while too much can over-dilute the system.[1] | An optimal material-to-water ratio has been identified as 1:16 (g/mL).[1][2] Experiment with ratios around this value to find the best performance for your specific equipment. | |
| Improper Material Size: If the flower material is too large, steam cannot penetrate effectively. If it is too small (finely powdered), it can lead to clumping and impede steam flow.[1] | A particle size of 0.3 x 0.3 cm² has been shown to be optimal, allowing for effective steam penetration without causing compaction.[1][2] | |
| Loss of Volatiles: The system may not be properly sealed, or the condenser may be inefficient, allowing volatile compounds to escape. | Ensure all connections in the distillation apparatus are airtight. Check the condenser's water flow and temperature; the outlet water should be cool to lukewarm to ensure efficient condensation of vapors.[5] | |
| Poor Oil Quality (Undesirable Chemical Profile) | High Distillation Temperature/Pressure: Excessive heat can degrade sensitive aromatic compounds like esters and alcohols, altering the final fragrance and therapeutic profile.[6] | Steam distillation allows for extraction at temperatures below the compounds' boiling points (typically 60°C to 100°C).[6] Carefully control the steam flow rate and pressure (1.5 bar has been used effectively) to maintain a gentle extraction environment.[6][7] |
| Fractionation Issues: The chemical composition of the oil changes throughout the distillation process. Early fractions are often richer in lighter, more volatile compounds, while later fractions contain heavier, less volatile ones. | For a full-spectrum oil, conduct the distillation for the complete optimal duration (e.g., ~3 hours).[3][4] For specific chemical profiles, consider collecting fractions at different time intervals and analyzing them separately. | |
| Hydrolysis of Esters: Prolonged contact with hot water and steam can lead to the hydrolysis of important esters (e.g., benzyl (B1604629) acetate), converting them into their corresponding alcohols and acids, which diminishes the oil's quality. | Minimize distillation time where possible without significantly compromising yield. Using "dry steam" (where the plant material is not in direct contact with boiling water) can reduce hydrolysis compared to hydrodistillation.[3][4] | |
| Distillation Process is Too Slow | Insufficient Heat/Steam Generation: The heat source may not be powerful enough to generate steam at an adequate rate. | Ensure the heating mantle or steam generator is set to an appropriate power level to maintain a steady boil. Increasing the pressure in a closed system can also significantly reduce distillation time.[6] |
| Clogging of the System: Finely ground plant material can be carried over by the steam and block parts of the apparatus, such as the condenser. | Use a coarser grind for the plant material (e.g., 0.3 x 0.3 cm²) and ensure the biomass flask is not overfilled, allowing for adequate steam passage.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal steam distillation parameters for maximizing this compound yield?
A1: Based on response surface methodology studies, the optimal parameters for achieving the highest oil yield (approximately 0.072 mL/g of dry matter) are:
Q2: How does distillation time affect the chemical composition of this compound?
A2: Distillation time significantly impacts the chemical profile. The initial phase of distillation (first few hours) releases the most volatile compounds. As distillation continues, the yield per hour decreases, and the profile shifts towards heavier, less volatile molecules like sesquiterpenes.[3][4] Prolonged distillation can also lead to the degradation of thermally sensitive compounds.[1]
Q3: What are the major chemical constituents I should expect in high-quality this compound?
A3: High-quality this compound is characterized by a complex mixture of compounds. The main components typically include benzyl acetate (B1210297) (21-28%), benzyl benzoate (B1203000) (12-18%), linalool (B1675412) (9-14%), germacrene D (9-14%), and β-caryophyllene.[8][9] The relative percentages of these compounds determine the oil's grade and aroma.
Q4: What analytical methods are standard for assessing this compound quality?
A4: The standard method for analyzing the chemical composition and quality of essential oils is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] This technique separates the individual volatile compounds and provides information for their identification and quantification. Physical properties such as refractive index, density, and optical rotation are also used as quality indicators.[1]
Q5: Should the Cananga flowers be fresh or dried for distillation?
A5: Most studies and industrial processes utilize fresh flowers to capture the most delicate and volatile aromatic compounds.[7][10][11] The extraction protocols often specify the use of freshly harvested flowers.
Data Presentation: Parameter Optimization
The following tables summarize the quantitative impact of key distillation parameters on this compound yield.
Table 1: Effect of Distillation Parameters on Oil Yield Data synthesized from studies using Response Surface Methodology.
| Parameter | Investigated Range | Optimal Value | Resulting Oil Yield | Reference |
| Material Size (cm²) | 0.2x0.2 - 0.5x0.5 | 0.3x0.3 | ~0.072 mL/g | [1] |
| Material/Water Ratio (g/mL) | 1:10 - 1:22 | 1:16 | ~0.072 mL/g | [1] |
| Distillation Time (min) | 120 - 240 | 191 | ~0.072 mL/g | [1] |
Table 2: Comparison of Different Extraction Techniques
| Extraction Technique | Key Parameters | Oil Yield | Reference |
| Steam Distillation | 191 min, 1:16 ratio, 0.3x0.3 cm² size | 0.072 mL/g (dry matter) | [1] |
| Hydrodistillation | 2 hours, 1.5 kg flowers, 25 L water | 0.411% (wet basis) | [3] |
| Water-Steam Distillation | 1.5 bar pressure | 0.936% v/w (fresh flower) | [7] |
| Supercritical CO₂ | 45 °C, 300 bar | 1.16% | [1] |
| Microwave-Assisted | Microwave power, material ratio, size | 3.93% | [1] |
Experimental Protocols
Protocol 1: Optimized Steam Distillation of Cananga Flowers
This protocol is based on methodologies optimized for maximizing essential oil yield.[1][2]
-
Material Preparation:
-
Harvest fresh, mature yellow Cananga odorata flowers.
-
Accurately weigh 30 g of the flowers.
-
Mechanically grind the flowers to a uniform particle size of approximately 0.3 x 0.3 cm².
-
-
Apparatus Setup:
-
Set up a standard steam distillation apparatus with a round-bottom flask (e.g., 2L), a biomass flask, a condenser, and a collection vessel (separator).
-
Ensure all glass joints are properly sealed.
-
-
Distillation Process:
-
Place the ground flower material into the biomass flask.
-
Add distilled water to the boiling flask at a material-to-water ratio of 1:16 (for 30g of material, use 480 mL of water).
-
Begin heating the boiling flask to generate steam.
-
Pass the steam through the biomass, carrying the volatile oils.
-
Condense the steam-oil vapor mixture by running cool water through the condenser.
-
Collect the distillate in the separator.
-
Continue the distillation for a total of 191 minutes from the point of the first drop of distillate collection.
-
-
Oil Separation and Drying:
-
After distillation, allow the distillate to settle and separate into an aqueous layer (hydrosol) and an oil layer.
-
Carefully separate the essential oil layer.
-
Dry the collected oil using a small amount of anhydrous sodium sulfate (B86663) to remove residual water.
-
Weigh the final oil product to calculate the yield and store it in a sealed, dark glass vial at 4°C.
-
Protocol 2: Quality Analysis by GC-MS
This is a general procedure for the analysis of this compound composition.[9][10]
-
Sample Preparation:
-
Dilute a small amount of the extracted essential oil (e.g., 1 µL) in a suitable solvent like hexane (B92381) or ethanol.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, CP-Sil-5-CB).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: An example program is to start at 50-65°C, hold for 1-2 minutes, then ramp up at a rate of 3-4°C/min to 190-250°C, and hold for a final period.[9][12]
-
Injector and Detector Temperature: Set injector at ~250°C and detector/interface at ~280°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Identify the chemical constituents by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Calculate the relative percentage of each component based on the peak area in the chromatogram.
-
Visualizations
Biosynthetic Pathways of Key Aroma Compounds
The primary aroma compounds in this compound originate from distinct biosynthetic pathways within the plant. Monoterpenes (Linalool) and sesquiterpenes (Caryophyllene) are derived from the Terpenoid pathway, while aromatic compounds like Benzyl Acetate originate from the Shikimate pathway.
References
- 1. Caryophyllene - Wikipedia [en.wikipedia.org]
- 2. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikimate pathway - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of Linalool – Part of Pesto Article - ChemistryViews [chemistryviews.org]
- 5. Chapter - Biosynthesis of Terpenoids By Plants | Bentham Science [benthamscience.com]
- 6. Biosynthesis of β-caryophyllene, a novel terpene-based high-density biofuel precursor, using engineered Escherichia coli [ideas.repec.org]
- 7. Frontiers | Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] The Shikimate Pathway as an Entry to Aromatic Secondary Metabolism | Semantic Scholar [semanticscholar.org]
- 10. What is the biosynthetic route of Benzyl acetate?_Chemicalbook [chemicalbook.com]
- 11. d-nb.info [d-nb.info]
- 12. β-caryophyllene biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Cananga Oil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the analysis of Cananga oil (Ylang-Ylang oil).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental analysis of this compound, with a focus on problems related to matrix effects.
| Issue/Question | Probable Cause | Recommended Solution |
| Why are my analyte peak areas suppressed or unexpectedly enhanced? | Matrix Effects: Co-eluting compounds from the complex this compound matrix can interfere with the ionization of your target analytes in the mass spectrometer source, leading to either suppression or enhancement of the signal.[1][2][3] | 1. Optimize Sample Preparation: Employ a cleanup step to remove interfering matrix components. Techniques like dispersive solid-phase extraction (dSPE) as used in the QuEChERS method can be effective.[4][5] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components and thereby lessen their impact on the analyte signal.[6] 3. Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation process as your samples. This helps to compensate for the matrix effect.[2][7][8] |
| Why is there poor reproducibility in my quantitative results? | Inconsistent Matrix Effects: The composition of the this compound matrix can vary between samples, leading to inconsistent signal suppression or enhancement. This variability will result in poor reproducibility of your quantitative data. | 1. Implement Robust Sample Homogenization: Ensure that your samples are thoroughly homogenized before extraction to minimize variability in the matrix composition. 2. Use the Standard Addition Method: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This is a very effective way to correct for matrix effects on a per-sample basis.[9][10] 3. Employ an Internal Standard: Use a stable isotope-labeled internal standard that behaves similarly to your analyte of interest. This can help to correct for variations in both the matrix effect and sample preparation. |
| My calibration curve has poor linearity (R² < 0.99). What could be the cause? | Differential Matrix Effects Across Concentration Levels: The matrix effect may not be linear across the entire concentration range of your calibration curve. At lower concentrations, the matrix effect might be more pronounced, leading to a non-linear response. | 1. Narrow the Calibration Range: Try to work within a narrower concentration range where the matrix effect is more consistent. 2. Switch to Matrix-Matched Calibration: As mentioned previously, preparing your standards in a blank matrix can significantly improve the linearity of your calibration curve by compensating for the matrix effect at each concentration level.[2][7] 3. Evaluate Different Injection Techniques: For GC-MS analysis, techniques like cold on-column injection can sometimes minimize the interaction of analytes with active sites in the injector, which can be influenced by the matrix.[2] |
| I am observing unexpected peaks or a high baseline in my chromatogram. | Matrix Contamination: The complex and often non-volatile components of the this compound matrix can contaminate the analytical system, leading to carryover, ghost peaks, and a high baseline. | 1. Incorporate a Thorough Cleanup Step: Use a sample preparation method like QuEChERS with appropriate dSPE sorbents to remove a broader range of matrix components. For fatty matrices, sorbents like C18 may be beneficial.[11] 2. Optimize GC Inlet and Column Maintenance: Regularly replace the GC inlet liner and trim the analytical column to remove non-volatile residues. 3. Implement a Bake-out Step: After each analytical run, program a high-temperature bake-out of the GC oven and injector to remove any residual contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects refer to the alteration of the analytical signal of a target analyte due to the presence of other components in the this compound sample (the matrix).[1][2] These effects can manifest as either signal suppression (a lower signal than expected) or signal enhancement (a higher signal than expected), leading to inaccurate quantification.[1][3] this compound is a complex mixture of volatile and semi-volatile compounds, including terpenes, esters, and other organic molecules, which can co-elute with the analytes of interest and interfere with their detection, particularly in mass spectrometry-based methods.[12][13][14]
Q2: When should I suspect that matrix effects are impacting my analysis?
A2: You should suspect matrix effects if you observe one or more of the following:
-
Poor reproducibility of quantitative results between different samples.
-
Low recovery of spiked analytes in the sample matrix.
-
Significant differences in the slope of a calibration curve prepared in a pure solvent versus one prepared in a sample matrix.[15]
-
Non-linear calibration curves.
-
Peak shape distortion for your target analytes.
Q3: What is the difference between matrix-matched calibration and the standard addition method?
A3: Both are techniques to compensate for matrix effects, but they are applied differently:
-
Matrix-Matched Calibration: In this method, you prepare your calibration standards in a blank matrix that is assumed to be representative of your samples.[2][7][8] This approach is efficient when you have a large number of samples with a similar matrix composition.
-
Standard Addition Method: Here, you add known amounts of your analyte directly to aliquots of your actual sample.[9][10] A calibration curve is then generated from these "spiked" samples. This method is highly accurate as it corrects for the specific matrix effect of each individual sample, but it is more labor-intensive.[16]
Q4: Can sample preparation help in mitigating matrix effects?
A4: Yes, appropriate sample preparation is a crucial first step in addressing matrix effects. Techniques like Solid-Phase Microextraction (SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are designed to selectively extract the analytes of interest while removing a significant portion of the interfering matrix components.[4][5][17][18] The QuEChERS method, in particular, often includes a dispersive solid-phase extraction (dSPE) cleanup step that can be tailored with different sorbents to remove specific types of interferences.[11]
Q5: Are matrix effects more of a concern in GC-MS or LC-MS analysis of this compound?
A5: Matrix effects can be a significant issue in both GC-MS and LC-MS, but the mechanisms can differ. In LC-MS, matrix effects primarily occur in the ion source through ion suppression or enhancement.[1][2] In GC-MS, matrix components can coat active sites in the injector and column, leading to what is known as the "matrix-induced enhancement effect," where the response of the analyte is increased.[2][3] Given the complexity and volatility of this compound components, matrix effects should be carefully considered regardless of the chromatographic technique used.
Quantitative Data Summary
The following table summarizes representative recovery data for pesticides in a complex essential oil matrix, demonstrating the effectiveness of a cleanup step in mitigating matrix effects.
| Analyte Class | Recovery without dSPE Cleanup (%) | Recovery with dSPE Cleanup (%) |
| Organophosphorus Pesticides | 50-75 | 85-110 |
| Pyrethroid Pesticides | 60-80 | 90-105 |
| Carbamate Pesticides | 45-70 | 80-100 |
| This table is a representative summary based on typical performance data for pesticide analysis in complex matrices and is intended for illustrative purposes. |
Experimental Protocols
Protocol 1: QuEChERS-based Sample Preparation for this compound
This protocol provides a general procedure for the extraction and cleanup of this compound samples for chromatographic analysis, based on the QuEChERS methodology.
-
Sample Homogenization: Ensure the this compound sample is homogeneous. If it contains any solid particles, it should be centrifuged or filtered.
-
Extraction: a. Weigh 1-2 g of the this compound sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (B52724). c. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). d. Cap the tube and shake vigorously for 1 minute. e. Centrifuge at >3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences). b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.
-
Final Extract: a. Carefully collect the supernatant. b. The extract is now ready for analysis by GC-MS or LC-MS.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol describes the preparation of calibration standards in a blank matrix to compensate for matrix effects.
-
Prepare a Blank Matrix Extract: a. Obtain a sample of this compound that is known to be free of the analytes of interest (a "blank" matrix). b. Process this blank sample using the exact same sample preparation procedure (e.g., the QuEChERS protocol above) as your unknown samples. c. The resulting extract is your blank matrix extract.
-
Prepare a Stock Solution of Analytes: a. Prepare a concentrated stock solution of your target analytes in a pure solvent (e.g., acetonitrile).
-
Create Calibration Standards: a. Serially dilute the analyte stock solution with the blank matrix extract to create a series of calibration standards at different concentrations. b. Ensure that the final concentration of the matrix is the same in all calibration standards and is equivalent to the concentration of the matrix in your prepared samples.
-
Analysis: a. Analyze the matrix-matched calibration standards along with your samples. b. Construct the calibration curve using the response of the standards prepared in the matrix.
Visualizations
Caption: A troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: The workflow of the standard addition method for quantifying analytes in a complex matrix.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. measurlabs.com [measurlabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Standard addition - Wikipedia [en.wikipedia.org]
- 10. alpha-measure.com [alpha-measure.com]
- 11. researchgate.net [researchgate.net]
- 12. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 14. Improvement of Ylang-Ylang Essential Oil Characterization by GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. welchlab.com [welchlab.com]
- 17. bambui.ifmg.edu.br [bambui.ifmg.edu.br]
- 18. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficiency of solvent-free microwave extraction of Cananga oil.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of solvent-free microwave extraction (SFME) of Cananga oil (Cananga odorata). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction process for higher yield and superior quality oil.
Troubleshooting Guide
This guide addresses common issues encountered during the solvent-free microwave extraction of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Oil Yield | 1. Insufficient Microwave Power: The microwave power is too low to effectively rupture the plant cells and release the essential oil.[1] 2. Improper Feed to Distiller (F/D) Ratio: A high density of plant material can hinder vapor circulation and oil extraction.[1][2] 3. Material Characteristics: The freshness and size of the Cananga flowers can significantly impact oil yield.[1][3][4] 4. Extraction Time is Too Short: The duration of microwave irradiation is not sufficient to extract the majority of the oil. | 1. Optimize Microwave Power: Increase the microwave power. An optimal power of 380 W has been reported for this compound extraction.[1][2][3] 2. Adjust F/D Ratio: The recommended F/D ratio is between 0.05 g/mL and 0.10 g/mL.[1][2][3] 3. Prepare Material Appropriately: Use fresh or properly dried flowers. A flower size of approximately 0.5 cm to 3.23 cm has been shown to be effective.[1][3] 4. Increase Extraction Time: While SFME is rapid, ensure a sufficient extraction time. A duration of 40-60 minutes has been shown to be effective.[5][6] |
| Burnt Smell or Dark Oil | 1. Excessive Microwave Power: Too much power can lead to the degradation of the plant material and essential oil. 2. "Hot Spots" in Microwave: Uneven microwave distribution can cause localized overheating. | 1. Reduce Microwave Power: Lower the power setting to prevent charring. A gradual increase to find the optimum level is recommended. 2. Ensure Even Material Distribution: Distribute the Cananga flowers evenly within the extraction vessel to avoid localized heating. |
| High Water Content in Extracted Oil | 1. Inadequate Condensation: The condenser may not be efficiently cooling the vapor, leading to water co-distilling with the oil. 2. Improper Decanting: The separation of the oil and hydrosol (floral water) may be incomplete. | 1. Check Condenser Efficiency: Ensure the cooling water flow rate is adequate and the condenser is functioning correctly. 2. Proper Separation: Allow the oil and water phases to separate completely before decanting. Use a separatory funnel for a clean separation. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: Differences in the source, age, and pre-treatment of the Cananga flowers.[5] 2. Inconsistent Operating Parameters: Fluctuations in microwave power, extraction time, or F/D ratio. | 1. Standardize Plant Material: Use Cananga flowers from the same source and apply a consistent pre-treatment method (e.g., drying, sizing). 2. Maintain Consistent Parameters: Strictly control and monitor all extraction parameters for each run. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using SFME over traditional methods like hydrodistillation (HD) for this compound extraction?
A1: The primary advantages of SFME are a significantly shorter extraction time and a higher quality of the extracted essential oil. SFME can achieve a higher or comparable yield in as little as 40 minutes, compared to 3 hours for traditional HD.[5][6][7] Furthermore, SFME yields an oil with a higher percentage of desirable light oxygenated and aromatic compounds, which contribute to a superior aroma.[5][6]
Q2: What is the optimal microwave power for this compound extraction?
A2: Research indicates that a microwave power of 380 W is optimal for achieving the best yield of this compound.[1][2][3]
Q3: How does the feed to distiller (F/D) ratio affect the extraction efficiency?
A3: The F/D ratio is crucial for efficient extraction. A high density of plant material can impede the flow of vapor, leading to a decrease in oil yield.[1] The optimal F/D ratio for this compound extraction has been found to be in the range of 0.05 g/mL to 0.10 g/mL.[1][2][3]
Q4: Does the size of the Cananga flowers matter for SFME?
A4: Yes, the size of the plant material can influence the extraction yield. Studies have reported optimal yields with flower sizes ranging from approximately 0.5 cm to 3.23 cm.[1][3]
Q5: How does the chemical composition of this compound from SFME differ from that obtained by conventional methods?
A5: this compound obtained through SFME typically has a higher concentration of light oxygenated compounds and total aromatic compounds.[5][6] For instance, one study found that the SFME extract contained 81.23% light oxygenated compounds, compared to 69.94% in hydrodistillation and 57.98% in steam distillation extracts.[5] The main components identified in SFME-extracted this compound include β-caryophyllene, benzyl (B1604629) benzoate, caryophyllene (B1175711) oxide, and germacrene.[3]
Data Presentation
Table 1: Comparison of Extraction Methods for this compound
| Parameter | Solvent-Free Microwave Extraction (SFME) | Hydrodistillation (HD) | Steam Distillation (SD) |
| Extraction Time | 40 minutes[5][7] | 3 hours[5][7] | 3 hours[5] |
| Oil Yield (%) | 0.956% - 2.304%[3][5] | 0.80%[5][7] | 0.463%[5][7] |
| Oil Density (g/mL) | 0.988[5] | 0.985[5] | Not specified |
| Light Oxygenated Compounds (%) | 81.23%[5][6] | 69.94%[5][6] | 57.98%[5][6] |
Table 2: Optimized Parameters for Solvent-Free Microwave Extraction of this compound
| Parameter | Optimal Value | Reference(s) |
| Microwave Power | 380 W | [1][2][3] |
| Feed to Distiller (F/D) Ratio | 0.05 g/mL - 0.10 g/mL | [1][2][3] |
| Flower Size | ~0.5 cm - 3.23 cm | [1][3] |
| Extraction Time | 40 - 60 minutes | [5][8] |
Experimental Protocols
Protocol 1: Solvent-Free Microwave Extraction (SFME) of this compound
1. Materials and Equipment:
-
Fresh Cananga (Cananga odorata) flowers
-
Domestic or laboratory microwave oven (modified for extraction)
-
Round bottom flask (distiller)
-
Condenser
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Amber glass vials for storage
2. Procedure:
-
Material Preparation: Weigh a specific amount of fresh Cananga flowers. If necessary, chop the flowers to the desired size (e.g., ~0.5 cm).[3]
-
Pre-wetting (Optional but Recommended): Soak the flowers in distilled water for 30 minutes, then drain the excess water.[3]
-
Apparatus Setup: Place the prepared Cananga flowers into the round bottom flask. The amount of material should correspond to the desired F/D ratio (e.g., for a 1L flask and an F/D of 0.05 g/mL, use 50g of flowers).
-
Extraction: Place the flask inside the microwave oven and connect it to the condenser. Operate the microwave at the desired power level (e.g., 380 W) for the specified duration (e.g., 60 minutes).[3]
-
Collection: The essential oil and hydrosol will be collected from the condenser outlet.
-
Separation: Use a separatory funnel to separate the this compound (upper layer) from the hydrosol.
-
Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Weigh the final oil yield and store it in a sealed amber vial at 4°C.[3]
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
1. Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5MS)
2. Procedure:
-
Sample Preparation: Dilute a small amount of the extracted this compound in a suitable solvent (e.g., ethanol (B145695) or hexane).
-
Injection: Inject a specific volume (e.g., 1 µL) of the diluted sample into the GC injector.
-
GC Separation: Set the oven temperature program to separate the different components of the oil. An example program could be: start at 60°C, ramp up to 280°C at a specific rate.
-
MS Detection: The separated components will be ionized and detected by the mass spectrometer. The ionization energy is typically set at 70 eV.
-
Data Analysis: Identify the chemical constituents of the oil by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative percentage of each component based on the peak area in the chromatogram.
Visualizations
Caption: Workflow for Solvent-Free Microwave Extraction of this compound.
Caption: Troubleshooting Logic for Common SFME Issues.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Cananga Oil
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude Cananga oil, also known as ylang-ylang oil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common purification procedures for crude this compound.
Fractional Distillation
Issue: Poor separation of ylang-ylang oil fractions (Extra, I, II, III).
-
Possible Cause 1: Inadequate temperature control.
-
Solution: Ensure a slow and steady heating rate to allow for proper equilibration of the vapor-liquid phases within the distillation column. A rapid increase in temperature can lead to overlapping of fractions. Monitor the temperature at the still head closely; it should plateau during the collection of each fraction and then rise before the next fraction begins to distill.[1] Wrapping the distillation column with glass wool or aluminum foil can help maintain a consistent temperature gradient.[1]
-
-
Possible Cause 2: Incorrect packing of the fractionating column.
-
Solution: The efficiency of the separation is highly dependent on the packing material in the fractionating column, which provides the surface area for repeated condensation and vaporization cycles (theoretical plates).[1] Ensure the column is packed uniformly to avoid channeling of the vapor, which would reduce the separation efficiency.
-
-
Possible Cause 3: Distillation rate is too fast.
-
Solution: A slow and steady distillation rate is crucial for achieving good separation between fractions with close boiling points.[1] Aim for a collection rate of approximately one to two drops per second.
-
Issue: The distilled oil has a burnt or off-odor.
-
Possible Cause 1: Overheating of the crude oil.
-
Solution: this compound contains delicate aromatic compounds that can degrade at high temperatures.[2] Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating. Consider using a vacuum distillation setup, which lowers the boiling points of the components and reduces the risk of thermal degradation.[3][4]
-
-
Possible Cause 2: Presence of non-volatile impurities.
-
Solution: If the crude oil contains significant amounts of non-volatile materials, these can burn at the high temperatures in the distillation flask. Consider pre-treating the crude oil by filtration or another primary purification step to remove solid impurities before distillation.
-
Winterization (Dewaxing)
Issue: Waxes and lipids are not precipitating out of the ethanol (B145695) solution.
-
Possible Cause 1: Insufficiently low temperature.
-
Solution: The solution of crude this compound and ethanol must be cooled to a sufficiently low temperature to induce the precipitation of waxes and lipids.[5][6][7][8] A standard laboratory freezer at -20°C is often sufficient, but for some oils, a lower temperature of -40°C to -80°C may be necessary for complete precipitation.[7] The solution should be held at this temperature for an extended period, typically 24 to 48 hours, to allow for full precipitation.[6]
-
-
Possible Cause 2: Incorrect ethanol to oil ratio.
-
Solution: A common starting ratio is 10 parts ethanol to 1 part crude oil by volume.[5] If precipitation is poor, adjusting this ratio may be necessary. The goal is to fully dissolve the oil at a slightly elevated temperature before cooling.
-
Issue: Filtration of precipitated waxes is slow or clogged.
-
Possible Cause 1: Filter paper pore size is too small.
-
Solution: While a small pore size is necessary to capture the fine wax particles, a very fine filter can clog quickly.[7] Consider using a multi-stage filtration process, starting with a larger pore size to remove the bulk of the precipitate, followed by a finer filter to capture the remaining particles.[5]
-
-
Possible Cause 2: The filtration apparatus is not cold enough.
-
Solution: It is crucial to keep the filtration apparatus (funnel and filter paper) cold during the filtration process.[5] This prevents the precipitated waxes from re-dissolving as they come into contact with warmer surfaces. Pre-chilling the filtration equipment is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude this compound?
A1: Crude this compound, after initial extraction from the flowers of Cananga odorata, typically contains a mixture of volatile and non-volatile compounds. The primary impurities that researchers often aim to remove include:
-
Waxes and lipids: These are non-volatile compounds that can cause the oil to appear cloudy, especially at cooler temperatures.[5][6][7]
-
Less desirable aromatic fractions: this compound is composed of various aromatic compounds with different volatilities and odor profiles. Fractional distillation is employed to separate these into different grades (e.g., Extra, I, II, III), with the earlier fractions generally being more valuable for perfumery due to their higher ester content.[9][10][11]
-
Water: Residual water from the steam distillation process may be present.[12]
Q2: What is fractional distillation and why is it used for this compound?
A2: Fractional distillation is a separation technique used to separate a mixture of liquids with different boiling points.[1] It is a crucial step in the purification of this compound because it allows for the separation of the oil into different "fractions" or grades, each with a distinct chemical composition and aroma profile.[9][10][11] The most volatile components, which are often the most fragrant esters, distill first and are collected as the "Extra" and "Grade I" fractions.[9][13] The less volatile, heavier molecules like sesquiterpenes distill later and make up the "Grade II" and "Grade III" fractions.[9]
Q3: What is the purpose of winterization in this compound purification?
A3: Winterization, also known as dewaxing, is a process used to remove waxes, fats, and other lipids from botanical extracts.[2][5][6][7] These compounds have a higher melting point than the desired essential oil components and will precipitate out at low temperatures.[2] The process involves dissolving the crude oil in a solvent like ethanol and then cooling the mixture to a low temperature (e.g., -20°C) to cause the waxes to solidify.[6][7] The solidified waxes are then removed by filtration, resulting in a clearer, more stable oil.[5]
Q4: Can chromatography be used to purify crude this compound?
A4: Yes, chromatography is a powerful technique for separating individual components of essential oils.[14]
-
Column Chromatography: This can be used on a preparative scale to isolate specific compounds or classes of compounds (e.g., separating terpenes from esters).[14] Silica gel is a common stationary phase for this purpose.[14]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for high-resolution separation and purification of specific components.[15]
-
Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used to isolate small quantities of highly pure compounds for research purposes.[16]
Q5: How can I verify the purity of my this compound after purification?
A5: The purity of this compound is typically assessed using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful method for identifying and quantifying the individual chemical components of an essential oil.[17][18] By comparing the resulting chromatogram to a reference standard, you can verify the presence and relative abundance of key compounds and detect any impurities.
-
Physical Constants: Measurement of physical properties such as specific gravity, refractive index, and optical rotation can be used as a quality control measure to ensure the oil meets established standards.[19]
Data Presentation
Table 1: Typical Chemical Composition of Different Ylang-Ylang Oil Fractions
| Compound | Ylang-Ylang Extra (%) | Ylang-Ylang III (%) |
| Esters | ||
| p-Cresyl methyl ether | 5 - 16 | Lower |
| Methyl benzoate | 4 - 9 | Lower |
| Benzyl acetate | 5.5 - 17.5 | Lower |
| Geranyl acetate | 2.5 - 14 | Lower |
| Alcohols | ||
| Linalool | 7 - 24 | Lower |
| Sesquiterpenes | ||
| Caryophyllene | Lower | >70 (total sesquiterpenes) |
| Germacrene-D | Lower | >70 (total sesquiterpenes) |
| (E,E)-α-Farnesene | Lower | >70 (total sesquiterpenes) |
Data compiled from ChemicalBook.[9]
Experimental Protocols
Protocol 1: Fractional Distillation of Crude this compound
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks for each fraction.
-
Place a magnetic stir bar in the round-bottom flask and place it in a heating mantle.
-
Ensure all glass joints are properly sealed.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Begin heating the oil gently with stirring.
-
Observe the temperature at the distillation head. As the vapor from the most volatile components reaches the thermometer, the temperature will rise and then stabilize at the boiling point of that fraction.
-
Collect the first fraction (Ylang-Ylang Extra) while the temperature remains constant.
-
Once the first fraction is collected, the temperature will begin to rise again. Change the receiving flask to collect the next fraction (Grade I) as the temperature stabilizes at a new, higher boiling point.
-
Repeat this process to collect the subsequent fractions (Grade II and Grade III).
-
The distillation is typically carried out over several hours to achieve good separation.[9][10]
-
Protocol 2: Winterization of Crude this compound
-
Dissolution:
-
Precipitation:
-
Cover the beaker and place it in a freezer at -20°C for 24-48 hours.[6] Waxes and lipids will precipitate out of the solution, which will appear cloudy.
-
-
Filtration:
-
Set up a vacuum filtration apparatus with a Büchner funnel and filter paper.
-
Pre-chill the funnel and filter paper to prevent the waxes from re-dissolving during filtration.[5]
-
Pour the cold oil-ethanol mixture through the filter paper under vacuum. The solidified waxes will be collected on the filter paper.
-
Wash the collected waxes with a small amount of ice-cold ethanol to recover any trapped oil.
-
-
Solvent Removal:
-
The filtered liquid (filtrate) contains the purified this compound dissolved in ethanol.
-
Remove the ethanol using a rotary evaporator. The ethanol can be collected and reused.
-
The remaining liquid is the winterized, purified this compound.
-
Mandatory Visualization
References
- 1. Purification [chem.rochester.edu]
- 2. Winterization of oil - Wikipedia [en.wikipedia.org]
- 3. POUR UNE FRACTION D'YLANG - osmoart : osmoart [osmoart.com]
- 4. POUR UNE FRACTION D'YLANG - osmoart : osmoart [osmoart.com]
- 5. coleparmer.com [coleparmer.com]
- 6. rootsciences.com [rootsciences.com]
- 7. Extract Winterization | Background & Basics | Aptia Engineering [aptiaengineering.com]
- 8. urhemped.com [urhemped.com]
- 9. Ylang Ylang Oil | 8006-81-3 [chemicalbook.com]
- 10. How to Make Ylang Ylang Oil at Home | DIY Infused Oil Guide [pureoilsindia.com]
- 11. sedonaaromatics.com [sedonaaromatics.com]
- 12. benchchem.com [benchchem.com]
- 13. THREE HOLISTIC RESEARCH CENTER [hrc.threecosmetics.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. vedaoils.com [vedaoils.com]
- 18. How to Know if an Essential Oil Is Pure: Buyer's Checklist [elchemy.com]
- 19. uk.typology.com [uk.typology.com]
Validation & Comparative
A Comparative Analysis of Cananga Oil and Ylang-Ylang Oil: Chemical Composition and Botanical Origins
For researchers, scientists, and drug development professionals, a precise understanding of the chemical nuances between closely related essential oils is paramount. This guide provides an objective comparison of Cananga oil and Ylang-Ylang oil, detailing their distinct chemical profiles with supporting quantitative data and experimental methodologies.
This compound and Ylang-Ylang oil, both derived from the flowers of the Cananga odorata tree, are often mistaken for one another. However, they originate from different varieties of the species and exhibit significant variations in their chemical composition, which in turn influences their aromatic properties and potential therapeutic applications. Ylang-Ylang oil is obtained from Cananga odorata var. genuina, while this compound is distilled from the flowers of Cananga odorata var. macrophylla.[1][2][3][4] This fundamental botanical distinction is the primary determinant of their differing chemical makeups.
The distillation process for Ylang-Ylang oil is often fractional, yielding different grades (Extra, I, II, and III) collected at various time intervals.[5][6] The initial fractions, particularly 'Extra,' are rich in esters and floral components, making them highly valued in perfumery.[6] this compound's composition is often likened to the third fraction (Ylang-Ylang III) due to its higher concentration of sesquiterpenes.[7]
Chemical Composition: A Quantitative Comparison
The primary chemical distinction between this compound and Ylang-Ylang oil lies in their relative concentrations of sesquiterpene hydrocarbons and esters. This compound is characterized by a significantly higher content of β-caryophyllene, a prominent sesquiterpene.[1][7] Conversely, high-grade Ylang-Ylang oil is richer in esters like benzyl (B1604629) acetate (B1210297) and geranyl acetate, as well as the monoterpene alcohol linalool, which contribute to its sweeter, more floral aroma.[5][6][8]
Below is a summary of the typical quantitative differences in the major chemical constituents of Cananga and Ylang-Ylang oils, compiled from various analytical studies.
| Chemical Constituent | Class | This compound (%) | Ylang-Ylang Oil (Varies by grade) (%) | Key Aromatic/Biological Contribution |
| β-Caryophyllene | Sesquiterpene | 30 - 40[7] | 3.1 - 26.8[5][9] | Woody, spicy aroma; anti-inflammatory properties |
| Linalool | Monoterpene Alcohol | 1 - 24.5[10][11] | 2.7 - 30[5] | Floral, sweet aroma; calming effects |
| Benzyl Acetate | Ester | 5.5 - 17.5[6] (in Ylang-Ylang III) | 0.7 - 17.5[5][6] | Fruity, floral (jasmine-like) aroma |
| Germacrene D | Sesquiterpene | 8.1 - 11.7[6][9] | 7 - 25[5] | Woody, herbaceous aroma |
| Geranyl Acetate | Ester | 2.5 - 14[6] (in Ylang-Ylang Extra) | 3 - 10[5] | Sweet, fruity, floral aroma |
| p-Cresyl Methyl Ether | Phenol Ether | 0.8[10] | trace - 16[5][6] | Pungent, floral aroma |
| Benzyl Benzoate | Ester | 2 - 33.6[7][10][11] | 2.3 - 14.1[12][13] | Balsamic aroma; used as a fixative |
| (E,E)-α-Farnesene | Sesquiterpene | 10.3[12] | 3.03 - 24.80[14] | Green, floral aroma |
Note: The percentages presented are ranges compiled from multiple sources and can vary based on geographical origin, harvesting time, and distillation techniques.
Experimental Protocols
The chemical composition data for Cananga and Ylang-Ylang oils are predominantly determined using Gas Chromatography-Mass Spectrometry (GC-MS). This analytical technique separates the volatile compounds in the essential oil and identifies them based on their mass-to-charge ratio and retention time.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the individual chemical components of the essential oil.
Methodology:
-
Sample Preparation: A dilute solution of the essential oil (e.g., 1µL) is prepared in a suitable solvent.
-
Injection: The sample is injected into the gas chromatograph, where it is vaporized in a heated injector.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column.[15] The column is coated with a stationary phase, and compounds are separated based on their boiling points and affinity for the stationary phase. The temperature of the column is gradually increased over time (a temperature program) to facilitate the elution of compounds with different volatilities.[15]
-
Detection (Mass Spectrometry): As the separated compounds exit the column, they enter the mass spectrometer. Here, they are ionized (typically by electron ionization), causing them to fragment into characteristic patterns.[15]
-
Data Analysis: The mass spectrometer detects and records the mass-to-charge ratio of the fragments. The resulting mass spectrum for each compound is a unique "fingerprint" that can be compared to spectral libraries for identification. The area under each peak in the chromatogram is proportional to the concentration of that compound in the sample.
Visualizing the Relationship and Analysis Workflow
To better illustrate the distinctions and the process of their characterization, the following diagrams are provided.
Caption: Botanical relationship between Cananga and Ylang-Ylang oils.
Caption: Standard experimental workflow for GC-MS analysis.
References
- 1. trieftaaromanusantara.com [trieftaaromanusantara.com]
- 2. utamaspicebali.com [utamaspicebali.com]
- 3. nativessentials.com [nativessentials.com]
- 4. sedonaaromatics.com [sedonaaromatics.com]
- 5. Ylang Ylang Oil :: Materia Aromatica [materiaaromatica.com]
- 6. Ylang Ylang Oil | 8006-81-3 [chemicalbook.com]
- 7. This compound (CAS 68606-83-7) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. essencejournal.com [essencejournal.com]
- 10. perfumerflavorist.com [perfumerflavorist.com]
- 11. Cananga Odorata Flower Oil (Explained + Products) [incidecoder.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ecronicon.net [ecronicon.net]
- 14. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
A Comparative Analysis of Cananga Oil Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of various extraction methods for Cananga oil, derived from the flowers of Cananga odorata. The objective is to offer a clear, data-driven comparison of performance, supported by experimental evidence, to aid researchers and professionals in selecting the most suitable method for their specific applications, be it for fragrance, pharmaceuticals, or aromatherapy.
Executive Summary
The extraction of essential oil from Cananga odorata is a critical process that significantly influences the final product's yield, chemical profile, and overall quality. This guide explores and contrasts several prevalent extraction techniques: hydrodistillation, steam distillation, solvent extraction, supercritical fluid extraction (SFE), and solvent-free microwave extraction (SFME). Each method presents a unique set of advantages and disadvantages in terms of extraction efficiency, selectivity for desired chemical compounds, and environmental impact. Newer technologies like SFME and SFE offer benefits such as higher yields in shorter times and preservation of thermally sensitive compounds, while traditional methods like steam and hydrodistillation remain widely used due to their simplicity and cost-effectiveness.
Comparative Data on Extraction Methods
The following table summarizes the quantitative performance of different this compound extraction methods based on key metrics such as oil yield and the concentration of major chemical constituents.
| Extraction Method | Oil Yield (%) | Key Chemical Components and their Composition (%) | Reference |
| Hydrodistillation (HD) | 0.75 - 0.80 | Linalool, Benzyl acetate, Geranyl acetate, Benzyl benzoate (B1203000), Caryophyllene. Light oxygenated compounds: 69.94%. | [1][2] |
| Steam Distillation (SD) | 0.463 - 1.87 | β-cubebene (19.92%), Benzyl acetate, Benzyl benzoate, Linalool, Germacrene D. Light oxygenated compounds: 57.98%. | [2][3] |
| Solvent Extraction (SE) | 1.11 | Linalool, Benzyl acetate, Ethyl benzoate, Geranyl acetate, Benzyl benzoate, Caryophyllene. | [1] |
| Supercritical Fluid Extraction (SFE) with CO₂ | 0.9 - 1.8 | Benzyl benzoate, Benzyl salicylate, Cubebene, Benzyl acetate. | [4][5] |
| Solvent-Free Microwave Extraction (SFME) | 0.956 - 2.304 | β-caryophyllene (16.86%), Benzyl benzoate (14.33%), Caryophyllene oxide (13.48%), Germacrene (10.69%). Light oxygenated compounds: 81.23%. | [2][6][7] |
| Water-Steam Distillation | 0.936 | trans-carryopyllene (39.03%), alpha humulene (B1216466) (11.59%), alpha bergamotene (B12702309) (11.29%), germacrene (10.94%). | [8] |
| Enfleurage | 2.87 | Caryophyllene (39.94%). | [3] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate experimental replication.
Hydrodistillation (HD)
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
Fresh Cananga flowers (1.5 kg) are placed in a round-bottom flask.[9]
-
A specific volume of water (e.g., 25 L) is added to the flask to immerse the flowers completely.[9]
-
The flask is heated to boil the water. The steam, carrying the volatile oils, rises and passes into a condenser.
-
The condensate, a mixture of oil and water, is collected in a separating funnel.
-
The oil is separated from the aqueous layer (hydrosol).
-
The extraction is typically run for a period of 3 to 7 hours.[2][9]
-
Steam Distillation (SD)
-
Apparatus: A distillation unit consisting of a steam generator, a still containing the plant material, a condenser, and a separator.[10]
-
Procedure:
-
Freshly harvested Cananga flowers are loaded into the still.[10]
-
Pressurized steam is generated in a separate boiler and passed through the plant material.[10]
-
The steam ruptures the oil glands in the flowers and vaporizes the volatile compounds.
-
The steam and oil vapor mixture is then directed to a condenser.
-
The condensed liquid, composed of essential oil and water, is collected in a separator where the oil is decanted.[10]
-
The distillation process is continued for approximately 3 hours.[2]
-
Solvent Extraction (SE)
-
Apparatus: Soxhlet apparatus.
-
Procedure:
-
5 grams of sliced Cananga odorata flowers are placed in a thimble within the Soxhlet apparatus.[8]
-
A solvent such as n-hexane is heated in a flask.[8]
-
The solvent vapor travels up to a condenser, cools, and drips down into the thimble containing the flowers, extracting the oil.
-
Once the solvent level reaches a certain point, it siphons back into the flask, carrying the extracted oil.
-
This process is repeated for about 20 cycles at a temperature of 70-80°C.[8]
-
The solvent is then evaporated from the oil, often using a rotary evaporator, to yield the concrete, which can be further processed to obtain the absolute.[8]
-
Supercritical Fluid Extraction (SFE)
-
Apparatus: A supercritical fluid extractor.
-
Procedure:
-
Freeze-dried Cananga flowers are placed in the extraction vessel.
-
Supercritical carbon dioxide (SC-CO₂) is used as the solvent.[11]
-
The extraction is conducted under optimized conditions of pressure (e.g., 98.61 bar) and temperature (e.g., 39.58°C) with a specific CO₂ flow rate (e.g., 2.99 mL/min).[11]
-
The SC-CO₂ containing the dissolved oil is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and leave the oil behind.
-
The oil is collected from the separator. The use of a co-solvent like ethanol (B145695) can increase the extraction yield.[4]
-
Solvent-Free Microwave Extraction (SFME)
-
Apparatus: A microwave oven modified for extraction, equipped with a Clevenger-type apparatus.
-
Procedure:
-
Fresh Cananga flowers are placed in a flask inside the microwave cavity.
-
The microwave is operated at a specific power (e.g., 380 W) for a set duration (e.g., 40 minutes).[2][6]
-
The microwave energy heats the water within the plant material, causing the cells to rupture and release the essential oil.
-
The oil is then carried by the steam to a condenser and collected in a similar manner to hydrodistillation.
-
Visualizing the Processes
To better understand the workflows and comparisons, the following diagrams have been generated.
Conclusion
The choice of an extraction method for this compound is a trade-off between yield, quality, cost, and processing time. For applications demanding high purity and the preservation of delicate aromatic compounds, modern techniques like Supercritical Fluid Extraction and Solvent-Free Microwave Extraction are superior, with SFME showing particularly high yields in significantly reduced times.[2][6] However, for large-scale production where cost is a major factor, traditional methods like steam and hydrodistillation remain viable options. Solvent extraction provides high yields but comes with the inherent risk of solvent contamination in the final product.[1] This guide provides the foundational data and methodologies to assist researchers in making an informed decision based on their specific research or production goals.
References
- 1. "Comparative analysis of ylang- ylang (Cananga odorata (Lam)) Hooker an" by Mark Joseph T. Mara [ukdr.uplb.edu.ph]
- 2. Improving the Quality of Ylang-Ylang Essential Oils [Cananga odorata (Lam.) Hook.f. &Thomson] Through Microwave-Assisted Extraction Compared to Conventional Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] EXTRACTION OF ESSENTIAL OIL FROM CANANGA ( Cananga odorata ) USING SOLVENT-FREE MICROWAVE EXTRACTION : A PRELIMINARY STUDY | Semantic Scholar [semanticscholar.org]
- 8. iosrjen.org [iosrjen.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Bioactivity of Cananga Oil and Tea Tree Oil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of Cananga oil (Cananga odorata) and Tea Tree oil (Melaleuca alternifolia), focusing on their antimicrobial, antioxidant, and anti-inflammatory properties. The information is supported by experimental data from scientific literature to offer an objective evaluation for research and development purposes.
Chemical Composition: The Foundation of Bioactivity
The distinct therapeutic properties of this compound and Tea Tree oil stem from their complex and unique chemical compositions. This compound is rich in esters, terpenes, and phenols, with linalool, germacrene D, and β-caryophyllene being predominant compounds. In contrast, Tea Tree oil's bioactivity is primarily attributed to its high concentration of terpinen-4-ol, along with other key components like γ-terpinene and α-terpinene.
Table 1: Major Chemical Constituents of this compound and Tea Tree Oil
| Compound | This compound (% range) | Tea Tree Oil (% range) | Primary Bioactivity Associated with Compound |
| Linalool | 19 - 28% | Present in some varieties | Antimicrobial, Anti-inflammatory |
| Germacrene D | 10.3 - 15.3% | - | Insecticidal, Antimicrobial |
| β-Caryophyllene | 10.7 - 46.04% | - | Anti-inflammatory, Analgesic, Antimicrobial |
| Benzyl Acetate | 0.55 - 5.02% | - | Aromatic |
| Benzyl Benzoate | Present | - | Acaricidal, Scabicidal |
| Terpinen-4-ol | - | 30 - 43.94% | Primary antimicrobial and anti-inflammatory agent in Tea Tree oil |
| γ-Terpinene | - | 11.7 - 25.30% | Antioxidant, Anti-inflammatory |
| α-Terpinene | - | 8 - 12.70% | Antioxidant |
| 1,8-Cineole | - | 4.51 - 7.0% | Antimicrobial, Anti-inflammatory |
| p-Cymene | - | 3.80 - 11.23% | Antibacterial |
Antimicrobial Activity: A Head-to-Head Comparison
Both this compound and Tea Tree oil exhibit broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria and fungi. Direct comparative studies demonstrate that Tea Tree oil generally exhibits stronger and more consistent antibacterial effects, particularly against Gram-negative bacteria.
A study directly comparing the antibacterial activity of Cananga (Ylang-ylang) oil and Tea Tree oil using the agar (B569324) well diffusion method provided the following results:
Table 2: Comparative Antibacterial Activity (Zone of Inhibition in mm)
| Bacterial Strain | This compound | Tea Tree Oil |
| Bacillus subtilis (Gram-positive) | 10 | 18 |
| Staphylococcus aureus (Gram-positive) | 12 | 20 |
| Escherichia coli (Gram-negative) | 8 | 15 |
| Pseudomonas aeruginosa (Gram-negative) | 7 | 14 |
| Klebsiella pneumoniae (Gram-negative) | 9 | 16 |
| Pseudomonas luteola (Gram-negative) | 11 | 17 |
| Source: Adapted from a comparative study on the antibacterial activity of different essential oils. The study noted that while both oils were effective, Tea Tree oil showed a significantly larger zone of inhibition against all tested strains. |
Experimental Protocol: Agar Well Diffusion Method
This method is a standard technique for assessing the antimicrobial activity of a substance.
validating the antibacterial efficacy of Cananga oil against clinical isolates
A Comparative Analysis of the Antibacterial Efficacy of Cananga odorata Essential Oil
For researchers and professionals in the fields of microbiology and drug development, the emergence of antibiotic-resistant bacteria is a pressing concern. This has spurred the investigation of natural compounds, such as essential oils, as potential alternatives or adjuncts to conventional antibiotics. This guide provides an objective comparison of the antibacterial efficacy of Cananga oil (Cananga odorata), also known as Ylang-ylang oil, against various clinical isolates, supported by experimental data.
Comparative Antibacterial Efficacy
This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against several clinical isolates and compares them with the efficacy of other essential oils and standard antibiotics. Lower MIC values indicate greater antibacterial potency.
| Microorganism | This compound (Ylang-ylang) MIC | Tea Tree Oil MIC | Standard Antibiotic | Standard Antibiotic MIC |
| Staphylococcus aureus | 0.04 mg/mL[1][2] | 1.4 mg/mL | Gentamicin | 0.25 - 128 µg/mL |
| Bacillus subtilis | 0.04 mg/mL[1][2] | - | Ciprofloxacin | 0.015 - 1 µg/mL |
| Escherichia coli | 0.01 - 0.02 mg/mL[1] | 3.1 mg/mL | Ciprofloxacin | 0.004 - >256 µg/mL |
| Pseudomonas aeruginosa | No inhibition[1] | >4% (v/v) | Gentamicin | 0.5 - >64 µg/mL |
| Klebsiella pneumoniae | - | 0.25 - 4% (v/v) | Ciprofloxacin | 0.03 - >32 µg/mL |
Note: MIC values can vary depending on the specific strain of bacteria, the composition of the essential oil, and the methodology used.
Studies have shown that this compound exhibits consistent inhibitory effects against Staphylococcus aureus and Bacillus subtilis.[1][2] Its efficacy against Escherichia coli has been observed to be variable, which may be attributed to differences in the chemical composition of the oil.[1] However, it is noteworthy that some studies have found this compound to be ineffective against Pseudomonas aeruginosa.[1] The primary bioactive compounds in this compound contributing to its antibacterial properties are believed to include linalool, geranyl acetate, and benzyl (B1604629) benzoate.[1]
Experimental Protocols
The data presented in this guide is primarily derived from two standard methods for evaluating antibacterial susceptibility: Broth Microdilution and Agar (B569324) Disk Diffusion.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of this compound (or the comparative agent) are prepared in a suitable broth medium, often supplemented with a dispersing agent like Tween 80 to ensure the oil is evenly distributed.
-
Inoculation and Incubation: The diluted bacterial suspension is added to the wells containing the different concentrations of the antimicrobial agent. The microtiter plate is then incubated under appropriate conditions for the test organism (typically 35-37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
-
Preparation of Bacterial Lawn: A standardized inoculum of the test bacteria is uniformly spread over the surface of a Mueller-Hinton agar plate to create a "lawn" of bacterial growth.
-
Application of Antimicrobial Disks: Sterile paper disks impregnated with a known concentration of this compound (or a standard antibiotic) are placed on the surface of the agar.
-
Incubation: The plates are incubated under suitable conditions (e.g., 35-37°C for 18-24 hours).
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disk where bacterial growth has been inhibited is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the antimicrobial agent.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antibacterial efficacy of this compound.
References
A Comparative Analysis of Antioxidant Assays for Cananga Oil (Ylang-Ylang)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of common antioxidant assays applied to Cananga odorata essential oil, commonly known as Ylang-Ylang. The objective is to offer a comparative analysis of the oil's performance across different testing methodologies, supported by experimental data to aid in the selection of appropriate assays for research and development purposes.
Introduction to Cananga Oil and Antioxidant Properties
Cananga odorata essential oil is a complex mixture of volatile compounds, primarily sesquiterpenes, monoterpenes, and phenylpropanoids.[1] Its traditional uses in treating various ailments have prompted scientific investigation into its bioactive properties, including its potential as a natural antioxidant.[1] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a key factor in various pathological conditions. Therefore, accurate and reliable assessment of the antioxidant capacity of natural products like this compound is of significant interest in drug discovery and development.
However, the antioxidant activity of a substance can vary depending on the assay method used, as different assays measure different aspects of antioxidant action. This guide focuses on a comparative analysis of commonly employed antioxidant assays—DPPH and FRAP—for which direct comparative data on this compound is available. While data for ABTS and ORAC assays on this compound were not prominently found in the reviewed literature, their protocols are also detailed due to their prevalence in antioxidant research.
Comparative Antioxidant Activity of this compound
The antioxidant capacity of Cananga odorata essential oil (YEO) has been evaluated using various methods. A recent study directly compared the efficacy of YEO using DPPH, FRAP, and beta-carotene (B85742) bleaching assays on oils extracted at different distillation times.[2] The results, summarized in the table below, highlight the variability in antioxidant activity based on the assay and extraction duration.
| Antioxidant Assay | Sample (Extraction Time) | IC50 / EC50 (mg/mL) | Reference |
| DPPH | YEO (6 hours) | 3.5 ± 0.03 | [2] |
| YEO (8 hours) | 1.57 ± 0.08 | [2] | |
| YEO (12 hours) | 1.91 ± 0.04 | [2] | |
| Volatile oil from leaves | 3.84 | [3] | |
| FRAP | YEO (6 hours) | 0.21 ± 0.01 | [2] |
| YEO (8 hours) | 0.17 ± 0.04 | [2] | |
| YEO (12 hours) | 0.19 ± 0.01 | [2] |
IC50: The concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. EC50: The concentration of the antioxidant that gives a response halfway between the baseline and maximum response. A lower EC50 value indicates higher reducing power.
The data indicates that the 8-hour extraction sample (Y2) exhibited the most potent antioxidant activity in both DPPH and FRAP assays.[2] It is important to note that other studies have reported different DPPH IC50 values for this compound, such as 1414 µg/mL (1.414 mg/mL), indicating that the source of the plant material and extraction methods can significantly influence the antioxidant capacity.[4]
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of antioxidant assays for an essential oil like this compound.
Workflow for Cross-Validating Antioxidant Assays
Detailed Experimental Protocols
Below are the detailed methodologies for the key antioxidant assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare a series of dilutions of the this compound in a suitable solvent (e.g., methanol or ethanol).
-
In a microplate or cuvette, mix a specific volume of the this compound dilution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the this compound.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of the this compound.
-
Add a small volume of the this compound dilution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the blue-colored solution at approximately 593 nm.
-
A standard curve is typically generated using a known antioxidant, such as Trolox or FeSO₄.
-
The antioxidant capacity is expressed as equivalents of the standard (e.g., µmol Trolox equivalents/g of oil).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is measured spectrophotometrically.
Protocol:
-
Generate the ABTS•⁺ by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound.
-
Mix a small volume of the this compound dilution with the diluted ABTS•⁺ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Prepare a working solution of the fluorescent probe (fluorescein) in a phosphate (B84403) buffer (pH 7.4).
-
Prepare a series of dilutions of the this compound and a Trolox standard.
-
In a black 96-well microplate, add the fluorescein (B123965) solution to each well, followed by the this compound dilutions or Trolox standards.
-
Incubate the plate at 37°C for a pre-incubation period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
The ORAC value is typically expressed as µmol of Trolox equivalents (TE) per gram or milliliter of the sample.
Conclusion
The cross-validation of antioxidant assays for this compound reveals that the measured antioxidant activity is highly dependent on the chosen method and the specifics of the oil sample, including its extraction process. The DPPH and FRAP assays provide valuable, albeit different, insights into the radical scavenging and reducing capabilities of the oil. For a comprehensive understanding of the antioxidant profile of this compound, it is recommended to employ a battery of tests that measure different aspects of antioxidant action. The detailed protocols provided in this guide serve as a valuable resource for researchers to standardize their methodologies and ensure the generation of reliable and comparable data. Future research should aim to provide comparative data for this compound using a wider range of assays, including ABTS and ORAC, to build a more complete picture of its antioxidant potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. ikm.org.my [ikm.org.my]
A Comparative Analysis of Cananga Oil from Diverse Geographical Origins: Chemical Composition and Biological Implications
For researchers, scientists, and drug development professionals, understanding the nuanced variations in the chemical profile of natural products is paramount. This guide provides a comprehensive comparison of Cananga odorata essential oil sourced from different geographical locations, supported by experimental data on its chemical constituents. The significant impact of geographic origin on the oil's composition and, consequently, its potential therapeutic applications is highlighted.
The chemical makeup of Cananga odorata (ylang-ylang) essential oil is not uniform; it is significantly influenced by factors such as the geographical origin of the flowers, the stage of flower maturity, and the extraction method employed.[1][2] These variations in chemical composition directly affect the oil's aromatic properties and its biological activities, including its antimicrobial, antioxidant, and insect-repellent effects.[3][4][5] This guide synthesizes data from multiple studies to offer a comparative overview for research and development purposes.
Chemical Composition: A Tale of Two Origins and Beyond
The most striking differences in Cananga oil composition are observed when comparing oils from the major production centers of Madagascar and the Comoro Islands. Research indicates that ylang-ylang oil from Madagascar is often characterized by higher concentrations of geranyl acetate, cis-α-farnesene, benzyl (B1604629) benzoate, humulene, and caryophyllene.[2] In contrast, oil from the Comoro Islands typically contains greater amounts of cinnamyl acetate, benzyl salicylate, trans-farnesyl acetate, and α-farnesene.[2]
Beyond these two prominent sources, studies on this compound from other regions such as India, Vietnam, and Indonesia also reveal unique chemical profiles. For instance, research on oils from three different locations in India has demonstrated variations in their composition.[6] Similarly, analysis of Cananga odorata var. fruticosa from Vietnam has identified β-caryophyllene and linalool (B1675412) as major constituents, with notable amounts of α-humulene, germacrene D, and (E, E)-α-farnesene.[7][8][9]
The key chemical constituents that exhibit significant variation across geographical origins include monoterpenes, sesquiterpenes, and phenylpropanoids.[1][5] Major compounds subject to this geographical influence include linalool, germacrene D, β-caryophyllene, benzyl acetate, methyl benzoate, geranyl acetate, and α-farnesene.[6][10]
Quantitative Data Summary
The following table summarizes the percentage composition of key chemical constituents of Cananga odorata oil from different geographical origins as reported in various studies. It is important to note that direct comparison can be complex due to variations in extraction methods and analytical techniques used in different studies.
| Chemical Constituent | Madagascar (%) | Comoro Islands (%) | Vietnam (%) | Indonesia (Kediri Accession) (%) | Indonesia (Cipanas Accession) (%) |
| Linalool | - | - | 8.7[7][8][9] | High[11] | High[11] |
| β-Caryophyllene | High[2] | - | 26.8[7][8][9] | High[11] | High[11] |
| Germacrene D | - | - | 8.1[7][8][9] | - | - |
| α-Farnesene | cis-α-farnesene (High)[2] | High[2] | 12.6 (E,E)-α-farnesene[7][8][9] | - | - |
| Benzyl Acetate | - | - | - | - | - |
| Geranyl Acetate | High[2] | - | - | - | - |
| Benzyl Benzoate | High[2] | - | 3.8[7][8][9] | High[11] | High[11] |
| Cinnamyl Acetate | - | High[2] | - | - | - |
| Benzyl Salicylate | - | High[2] | - | - | - |
| β-Copaene | - | - | - | High[11] | High[11] |
| α-Bergamotene | - | - | - | - | High[11] |
Note: A hyphen (-) indicates that the data for that specific constituent was not prominently reported in the cited sources for that origin.
Experimental Protocols
The primary analytical technique used for the identification and quantification of the chemical constituents in this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the individual chemical components of Cananga odorata essential oil.
Methodology:
-
Sample Preparation: The essential oil is typically diluted in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration for analysis.
-
Injection: A small volume of the diluted sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or hydrogen) through a long, thin capillary column. The column is coated with a stationary phase. Different compounds in the oil travel through the column at different rates depending on their volatility and interaction with the stationary phase, thus separating them.
-
Detection (Mass Spectrometry): As the separated components exit the column, they enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and break into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for each component is a unique "fingerprint" that can be compared to a library of known spectra (e.g., NIST, Wiley) for identification. The area under the peak in the gas chromatogram is proportional to the concentration of that component in the sample.
Typical GC-MS Parameters (as reported in literature[8]):
-
Gas Chromatograph: Orion Micromat 412 or similar.
-
Column: Fused silica (B1680970) capillary columns such as CP-Sil-5-CB and CP-Sil-19-CB (e.g., 25 m × 0.25 mm i.d., 0.15 μm film thickness).
-
Injector and Detector Temperatures: Maintained at 200°C and 250°C, respectively.
-
Oven Temperature Program: Ramped from 50°C to 250°C at a rate of 3°C/min.
-
Carrier Gas: Hydrogen (H₂) at a flow rate of 1.2 mL/min.
Visualizing the Comparative Analysis Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound from different geographical origins.
Caption: Workflow for the comparative analysis of this compound from different geographical origins.
Conclusion
The geographical origin of Cananga odorata is a critical determinant of its essential oil's chemical composition. This guide provides a foundational comparison, underscoring the importance for researchers and professionals in the pharmaceutical and cosmetic industries to consider the source of this compound. The variations in key constituents like linalool, β-caryophyllene, and various esters directly influence the oil's bioactivity and aroma profile. For any research or product development, it is crucial to perform detailed chemical analysis, such as GC-MS, to ascertain the specific chemotype of the this compound being utilized. This will ensure the desired therapeutic or aromatic properties are present and allow for standardized and reproducible outcomes.
References
- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Composition, Antioxidant, Antibacterial, and Hemolytic Properties of Ylang-Ylang (Cananga odorata) Essential Oil: Potential Therapeutic Applications in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Traditional uses, phytochemistry, and bioactivities of Cananga odorata (ylang-ylang) - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. GC and GC-MS analysis of the fresh flower essential oil of Cananga odorata (Lam.) Hook. f. et Th. var. fruticosa (Craib) J. Sincl. | Semantic Scholar [semanticscholar.org]
- 8. essencejournal.com [essencejournal.com]
- 9. essencejournal.com [essencejournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. applications.emro.who.int [applications.emro.who.int]
A Comparative Guide to the Authentication of Cananga Oil for Researchers and Drug Development Professionals
Introduction: Cananga oil, distilled from the flowers of Cananga odorata, is a valuable essential oil in the pharmaceutical, cosmetic, and aromatherapy industries. Its complex chemical profile, rich in aromatic compounds, contributes to its therapeutic properties. However, the high value of genuine this compound makes it a target for economically motivated adulteration. This guide provides a comparative overview of analytical techniques to authenticate this compound and prevent the use of adulterated products in research and drug development.
Common Adulterants in this compound
Adulteration of this compound is typically performed to increase volume or mimic its density and aroma at a lower cost. Common adulterants include:
-
Cheaper Essential Oils: Addition of less expensive essential oils with similar aromatic profiles.
-
Vegetable Oils: Dilution with carrier oils like coconut oil.[1]
-
Synthetic Solvents: Addition of synthetic compounds to mimic the natural aroma or adjust physical properties.
-
Brake Fluid: An unconventional but reported adulterant used to increase the density of the oil.[1]
Comparative Analysis of Authentication Methods
The two primary analytical methods for the authentication of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is considered the gold standard for the analysis of volatile compounds in essential oils.[2] It separates individual chemical constituents and provides their mass-to-charge ratio, allowing for precise identification and quantification.
Data Presentation: GC-MS Analysis of Authentic vs. Adulterated this compound
The following table summarizes the typical chemical composition of authentic this compound and the expected variations upon adulteration. The percentages represent the relative abundance of the compounds.
| Compound | Chemical Class | Typical % in Authentic this compound | Expected Change with Adulteration |
| Linalool | Monoterpenoid | 10 - 25% | Decrease with non-aromatic adulterants |
| Germacrene D | Sesquiterpenoid | 5 - 15% | Decrease with non-aromatic adulterants |
| β-Caryophyllene | Sesquiterpenoid | 5 - 15% | Decrease with non-aromatic adulterants |
| Benzyl Acetate | Ester | 2 - 10% | Decrease with non-aromatic adulterants |
| Benzyl Benzoate | Ester | 5 - 15% | Decrease with non-aromatic adulterants |
| p-Cresyl Methyl Ether | Ether | 1 - 5% | Decrease with non-aromatic adulterants |
| Methyl Benzoate | Ester | 1 - 5% | Decrease with non-aromatic adulterants |
| Geranyl Acetate | Ester | 2 - 8% | Decrease with non-aromatic adulterants |
| α-Farnesene | Sesquiterpenoid | 5 - 25% | Decrease with non-aromatic adulterants |
| Adulterant Markers | |||
| Phthalates (e.g., Diethyl phthalate) | Synthetic Ester | Not Present | Presence indicates synthetic adulteration |
| Lauric Acid, Myristic Acid | Fatty Acids | Not Present | Presence indicates coconut oil adulteration |
| Glycol Ethers | Synthetic Ether | Not Present | Presence indicates brake fluid adulteration |
Note: The exact percentage composition of authentic this compound can vary based on the geographical origin, distillation fraction (e.g., Extra, I, II, III), and age of the flowers.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify the chemical constituents of a this compound sample to determine its authenticity.
Materials:
-
This compound sample
-
Helium (carrier gas)
-
Methanol (B129727) or Hexane (solvent)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS, DB-WAX)
Procedure:
-
Sample Preparation: Dilute 1 µL of the this compound sample in 1 mL of a suitable solvent like methanol or hexane.
-
Injection: Inject 1 µL of the diluted sample into the GC-MS instrument. A split injection mode (e.g., 1:10 or 1:25) is typically used.
-
Gas Chromatography:
-
Injector Temperature: 250-270°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1-2 minutes.
-
Ramp to 180-240°C at a rate of 3-10°C/min.
-
Hold at the final temperature for 5-15 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Detector Temperature: 280-300°C
-
-
Data Analysis:
-
Identify the chemical constituents by comparing their mass spectra and retention indices with a reference library (e.g., NIST, Wiley).
-
Calculate the relative percentage of each component by peak area normalization.
-
Compare the resulting chemical profile with the known composition of authentic this compound and check for the presence of adulterant markers.
-
Mandatory Visualization: GC-MS Workflow
Caption: Workflow for this compound authentication using GC-MS.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid, non-destructive technique that provides a chemical "fingerprint" of a sample based on the absorption of infrared radiation by its molecular bonds. Adulteration can be detected by changes in the position, intensity, and shape of the absorption bands.
Data Presentation: FTIR Spectral Analysis of Authentic vs. Adulterated this compound
The following table details the characteristic FTIR absorption bands for authentic this compound and the expected spectral changes upon adulteration.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Change with Adulteration |
| ~3400-3500 | O-H (Alcohols) | Stretching | Broadening or intensity change with alcohol-based adulterants. |
| ~3000-2850 | C-H (Alkanes) | Stretching | Increased intensity with fatty acid/vegetable oil adulterants (e.g., coconut oil). |
| ~1740-1720 | C=O (Esters, Aldehydes) | Stretching | Shift or broadening with adulterants containing carbonyl groups. Appearance of a sharp peak around 1740 cm⁻¹ can indicate phthalate (B1215562) adulteration. |
| ~1640 | C=C (Alkenes) | Stretching | Changes in intensity or position can indicate alteration of the terpenoid profile. |
| ~1450 & ~1375 | C-H (Alkanes) | Bending | Increased intensity with fatty acid/vegetable oil adulterants. |
| ~1250-1000 | C-O (Alcohols, Ethers, Esters) | Stretching | Significant changes in this "fingerprint" region are indicative of various adulterants. A strong, broad band appearing around 1100 cm⁻¹ can suggest the presence of glycol ethers from brake fluid. |
Experimental Protocol: FTIR-ATR Analysis
Objective: To obtain a characteristic infrared spectrum of a this compound sample to screen for adulteration.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Ethanol or Isopropanol (for cleaning)
-
Lint-free wipes
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of authentic this compound.
-
Examine the spectrum for the appearance of new peaks or significant shifts in the characteristic absorption bands that may indicate the presence of adulterants.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., ethanol) and a lint-free wipe after each measurement.
Mandatory Visualization: FTIR Adulteration Detection Logic
Caption: Logical flow for detecting this compound adulteration using FTIR.
Conclusion
The authentication of this compound is crucial for ensuring the quality, safety, and efficacy of products in research and drug development. GC-MS provides a detailed quantitative analysis of the chemical composition, enabling the definitive identification of adulterants. FTIR spectroscopy offers a rapid and cost-effective screening method to detect deviations from the authentic chemical profile. For comprehensive quality control, a combination of both techniques is recommended. Researchers and professionals should establish a reference library of authentic this compound samples and be vigilant for the presence of unexpected compounds or significant variations in the expected chemical fingerprint.
References
Synergistic Antimicrobial Effects of Cananga Oil and its Constituents with Conventional Antibiotics: A Comparative Guide
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating the exploration of novel therapeutic strategies. One promising avenue is the combination of conventional antibiotics with natural products, such as essential oils, to enhance their efficacy. Cananga oil, commercially known as ylang-ylang oil, is derived from the flowers of the Cananga odorata tree and is recognized for its diverse bioactive properties, including antimicrobial effects. These properties are largely attributed to its rich composition of terpenes, particularly linalool (B1675412).
This guide provides a comparative analysis of the synergistic antimicrobial effects of this compound's key constituent, linalool, with various antibiotics against pathogenic bacteria. While direct experimental data on the synergistic effects of whole this compound with antibiotics is limited in current literature, the extensive research on linalool offers valuable insights into the potential of this compound as a synergistic agent. This document is intended for researchers, scientists, and drug development professionals.
Data on Synergistic Activity of Linalool with Antibiotics
The synergistic effect of combined antimicrobial agents is quantified using the Fractional Inhibitory Concentration (FIC) index. The FIC index is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 indicates synergy, an FICI between 0.5 and 1.0 indicates an additive effect, an FICI between 1.0 and 4.0 indicates indifference, and an FICI of > 4.0 indicates antagonism.
The following table summarizes the synergistic effects of linalool, a major component of this compound, when combined with various antibiotics against different bacterial strains.
| Bacterial Strain | Antibiotic | Linalool Concentration | Antibiotic Concentration | Fold Reduction in Antibiotic MIC | FIC Index | Reference |
| Acinetobacter baumannii (MDR) | Colistin | Not specified | Not specified | 2- to 128-fold | 0.12 - 0.5 | [1] |
| Pseudomonas aeruginosa | Ciprofloxacin | Not specified | Not specified | Not specified | Not specified | [2] |
| Staphylococcus aureus | Gentamicin | Not specified | Not specified | Not specified | Synergistic | [3] |
| Staphylococcus aureus | Tetracycline | Not specified | Not specified | Not specified | Synergistic | [3] |
| Escherichia coli | Gentamicin | Not specified | Not specified | Not specified | Indifferent | [3] |
| Escherichia coli | Tetracycline | Not specified | Not specified | Not specified | Indifferent | [3] |
MDR: Multi-drug resistant. Data on specific concentrations of linalool and antibiotics in synergistic combinations were not always available in the reviewed literature.
Experimental Protocols
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Checkerboard Assay Protocol
-
Preparation of Antimicrobial Agents:
-
Stock solutions of this compound (or its components like linalool) and the selected antibiotic are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of both agents are prepared in a 96-well microtiter plate. The essential oil is typically diluted along the y-axis, and the antibiotic along the x-axis.
-
-
Bacterial Inoculum Preparation:
-
The test bacterium is cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Incubation:
-
The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the antimicrobial agent (alone or in combination) that visibly inhibits bacterial growth.
-
-
Calculation of Fractional Inhibitory Concentration (FIC) Index:
-
The FIC index is calculated for each combination to determine the nature of the interaction (synergy, additive, indifference, or antagonism) as described in the data section.
-
Visualizations
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for synergy testing.
Potential Mechanism of Synergistic Action
Caption: Proposed synergistic mechanism of this compound and antibiotics.
Conclusion
The available scientific literature suggests that linalool, a primary constituent of this compound, exhibits synergistic antimicrobial effects when combined with certain antibiotics, particularly against multi-drug resistant bacteria like Acinetobacter baumannii. This indicates a strong potential for this compound to be used as an adjuvant in antibiotic therapy. The likely mechanism of this synergy involves the disruption of the bacterial cell membrane by the essential oil components, which in turn facilitates the entry of antibiotics to their intracellular targets.
However, it is crucial to note the current gap in research directly investigating the synergistic interactions of whole this compound with a broad range of antibiotics against various clinically relevant pathogens. Further studies employing standardized methodologies, such as the checkerboard assay, are warranted to fully elucidate the therapeutic potential of this compound in combating antibiotic resistance. Such research will be invaluable for the development of novel and effective combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of Qualitative Broth Volatilization Checkerboard Method for Testing of Essential Oils: Dual-Column GC–FID/MS Analysis and In Vitro Combinatory Antimicrobial Effect of Origanum vulgare and Thymus vulgaris against Staphylococcus aureus in Liquid and Vapor Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aromatherii.dk [aromatherii.dk]
A Comparative Analysis of Cananga Oil and Lavandula angustifolia Oil for Anxiolytic Applications
A Comprehensive Review for Researchers and Drug Development Professionals
Essential oils have garnered significant attention within the scientific community for their potential therapeutic properties, particularly in the realm of anxiety disorders. This guide provides a comparative study of two prominent essential oils, Cananga oil, derived from the flowers of Cananga odorata, and Lavandula angustifolia (Lavender) oil, evaluating their anxiolytic effects based on available experimental data. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profiles of these natural compounds.
Quantitative Data on Anxiolytic Effects
The anxiolytic properties of this compound and Lavandula angustifolia oil have been predominantly evaluated using rodent behavioral models, such as the elevated plus-maze (EPM) and the light-dark box (LDB) tests. The following tables summarize the quantitative outcomes from key studies. It is important to note that direct comparisons are nuanced due to variations in experimental designs, including animal strains, dosage, and administration routes.
Table 1: Anxiolytic Effects of Cananga odorata (Ylang-Ylang) Oil in Mice
| Behavioral Test | Administration Route & Dose | Key Findings | Reference |
| Elevated Plus-Maze (EPM) | Inhalation (acute & chronic) | Increased time spent in open arms. | [1][2] |
| Light-Dark Box (LDB) | Inhalation (acute & chronic) | Increased time spent in the light box. | [1][2] |
| Neurotransmitter Analysis | Inhalation (acute) | Decreased dopamine (B1211576) in the striatum; Increased 5-hydroxytryptamine (5-HT) in the hippocampus. | [1] |
Table 2: Anxiolytic Effects of Lavandula angustifolia (Lavender) Oil in Mice
| Behavioral Test | Administration Route & Dose | Key Findings |
| Elevated Plus-Maze (EPM) | Inhalation (5%) | Increased percentage of time spent in and number of entries into the open arms. |
| Marble-Burying Test | Inhalation (1-5%) | Decreased number of marbles buried. |
| Neurotransmitter Interaction | Inhalation | Anxiolytic effect blocked by a 5-HT1A receptor antagonist, suggesting involvement of the serotonergic system. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key behavioral assays cited in the studies of Cananga and Lavender oils.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.
Procedure:
-
Rodents are individually placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a predetermined period (e.g., 5 minutes).
-
Behavior is recorded by a video camera mounted above the maze.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
The maze is thoroughly cleaned between trials to eliminate olfactory cues.
Light-Dark Box (LDB) Test
The LDB test is another common assay for assessing anxiety-like behavior. It is based on the conflict between the exploratory drive of the rodent and its innate aversion to brightly illuminated areas.
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
Procedure:
-
A mouse is placed in the center of the illuminated compartment, facing away from the opening.
-
The animal's activity is recorded for a set duration (e.g., 10 minutes).
-
Key parameters measured include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.
-
Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.
-
The apparatus is cleaned after each trial.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior, which can be influenced by anxiety.
Apparatus: A square or circular arena with surrounding walls.
Procedure:
-
An animal is placed in the center or a corner of the open field.
-
Locomotor activity is tracked for a specified period (e.g., 5-10 minutes) using an automated system or video recording.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Anxiolytic agents may increase the time spent in the center of the arena, indicating reduced anxiety.
-
The arena is cleaned between subjects.
Signaling Pathways and Experimental Workflow
The anxiolytic effects of this compound and Lavandula angustifolia oil are believed to be mediated through distinct neurochemical pathways. The following diagrams illustrate these proposed mechanisms and a typical experimental workflow for evaluating the anxiolytic potential of essential oils.
Caption: Proposed anxiolytic signaling pathway of this compound.
Caption: Proposed anxiolytic signaling pathways of Lavandula angustifolia oil.
Caption: General experimental workflow for anxiolytic studies of essential oils.
Conclusion
Both this compound and Lavandula angustifolia oil demonstrate significant anxiolytic potential in preclinical models. Their mechanisms of action appear to be distinct, with this compound primarily modulating serotonergic and dopaminergic pathways, while Lavandula angustifolia oil interacts with a broader range of targets including voltage-gated calcium channels, 5-HT1A receptors, SERT, and NMDA receptors.[1][2]
The active constituents responsible for these effects have been identified for both oils, with linalool (B1675412) being a common component. For this compound, benzyl (B1604629) benzoate (B1203000) and benzyl alcohol also contribute to its anxiolytic properties.[1] In Lavandula angustifolia oil, linalyl acetate (B1210297) acts in concert with linalool.
Further research is warranted to conduct direct comparative studies under standardized experimental conditions to definitively elucidate the relative potencies and therapeutic potential of these two essential oils. Moreover, clinical trials are necessary to translate these promising preclinical findings into evidence-based therapeutic applications for anxiety disorders in humans.
References
A Comparative Guide to the Validation of GC-MS Methods for Cananga Oil Fingerprinting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Gas Chromatography-Mass Spectrometry (GC-MS) methods for the chemical fingerprinting of Cananga oil, derived from the flowers of Cananga odorata. We will explore the performance of the standard hydrodistillation extraction method followed by GC-MS analysis and compare it with alternative techniques, offering insights into their respective strengths and weaknesses. This guide is intended to assist researchers in selecting the most appropriate methodology for their specific analytical needs, whether for quality control, authentication, or research and development.
Introduction to this compound Fingerprinting
This compound, also known as Ylang-Ylang oil, is a complex mixture of volatile organic compounds, primarily sesquiterpenes, monoterpenes, and phenylpropanoids. Its chemical composition can vary significantly based on factors such as the geographical origin, flower maturity, and extraction method.[1] Chemical fingerprinting using GC-MS provides a detailed profile of these components, which is crucial for quality assessment, ensuring authenticity, and identifying adulteration. A validated analytical method is essential to guarantee the reliability and reproducibility of these fingerprints.
Key Validation Parameters for GC-MS Methods
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For the GC-MS fingerprinting of essential oils, key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally identify and quantify the target analytes without interference from other components in the sample matrix.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a specific range.
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparison of Extraction and Analysis Methods
This section compares the traditional hydrodistillation method with two promising alternatives: Microwave-Assisted Hydrodistillation (MAHD) and Headspace Solid-Phase Microextraction (HS-SPME), followed by GC-MS analysis.
Method 1: Conventional Hydrodistillation followed by GC-MS
This is the most common and established method for extracting essential oils from plant materials. It involves the co-distillation of the plant material with water.
Method 2: Microwave-Assisted Hydrodistillation (MAHD) followed by GC-MS
MAHD is a more recent technique that utilizes microwave energy to heat the water and plant material, leading to a faster extraction process.
Method 3: Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS
HS-SPME is a solvent-free sampling technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. This method is particularly useful for analyzing the volatile profile of a sample without a lengthy extraction process.
Experimental Protocols
Protocol 1: Hydrodistillation GC-MS
-
Extraction: Fresh Cananga flowers are subjected to hydrodistillation for 3 hours using a Clevenger-type apparatus. The collected essential oil is dried over anhydrous sodium sulfate.
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min, and held for 10 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-550.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference compounds and libraries (e.g., NIST, Wiley).
-
Protocol 2: Microwave-Assisted Hydrodistillation (MAHD) GC-MS
-
Extraction: Fresh Cananga flowers are placed in a flask with water and subjected to microwave irradiation (e.g., 500 W) for a shorter duration (e.g., 30 minutes) in a modified microwave oven for extraction. The essential oil is collected and dried.
-
GC-MS Analysis: The same GC-MS conditions as in Protocol 1 are used.
Protocol 3: HS-SPME-GC-MS
-
Sampling: A small amount of fresh Cananga flower is placed in a sealed vial. A SPME fiber (e.g., PDMS/DVB) is exposed to the headspace of the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).
-
GC-MS Analysis: The SPME fiber is directly inserted into the GC injector for thermal desorption of the analytes. The same GC-MS conditions as in Protocol 1 are used.
Performance Comparison
The following tables summarize the performance characteristics of the different methods. Where direct comparative data for this compound is unavailable, data from studies on similar essential oils are used for illustrative purposes and are noted as such.
Table 1: Comparison of Extraction Efficiency and Time
| Parameter | Hydrodistillation | Microwave-Assisted Hydrodistillation (MAHD) | HS-SPME |
| Extraction Time | 3 - 6 hours[1] | 30 - 60 minutes[2] | 30 minutes[3] |
| Essential Oil Yield (%) | ~1.1%[1] | ~2.3%[2] | Not Applicable (sampling technique) |
| Key Advantage | Established, well-understood | Faster, potentially higher yield | Fast, solvent-free, minimal sample preparation |
| Key Disadvantage | Time-consuming, potential for thermal degradation of compounds | Requires specialized equipment | May not be fully representative of the bulk oil composition |
Table 2: GC-MS Method Validation Parameters (Illustrative Data for Essential Oil Analysis)
| Parameter | GC-MS (Hydrodistillation) | GC-MS (MAHD) | GC-MS (HS-SPME) |
| Repeatability (RSD%) | < 5% (for major compounds)[4] | Expected to be similar to hydrodistillation | < 10% (for major compounds) |
| Accuracy (% Recovery) | 95 - 105% (for spiked standards)[4] | Expected to be similar to hydrodistillation | 90 - 110% (for spiked standards) |
| LOD (µg/mL) | 0.01 - 0.1[4] | 0.01 - 0.1 | 0.001 - 0.05 |
| LOQ (µg/mL) | 0.03 - 0.3[4] | 0.03 - 0.3 | 0.003 - 0.15 |
Note: The data in Table 2 are illustrative and based on typical performance characteristics of validated GC-MS methods for essential oils. Actual values may vary depending on the specific analyte and experimental conditions.
Visualization of Workflows
References
assessing the anti-inflammatory activity of Cananga oil versus a known standard
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-inflammatory activity of Cananga oil against a known standard, supported by experimental data and detailed protocols.
This compound, derived from the flowers of Cananga odorata, has demonstrated notable anti-inflammatory properties in various experimental models. This guide provides a comparative assessment of its efficacy against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections present quantitative data from in vitro assays, detailed experimental methodologies, and visual representations of key inflammatory pathways and workflows to facilitate a comprehensive understanding of this compound's potential as an anti-inflammatory agent.
Data Presentation: In Vitro Anti-Inflammatory Activity
The anti-inflammatory effects of this compound and the standard drug, Diclofenac, have been evaluated using various in vitro assays. The data presented below, while not from a single head-to-head study, allows for a comparative understanding of their potential efficacy. The protein denaturation assay is a widely accepted method for screening anti-inflammatory drugs, as the denaturation of proteins is a key event in the inflammatory process.
| Test Substance | Assay | Concentration | % Inhibition / IC50 Value | Reference |
| This compound (Ylang-Ylang Essential Oil) | Lipoxygenase Inhibition | 0.5 µg/mL | ~80% | [1] |
| Diclofenac Sodium | Protein (Albumin) Denaturation Assay | IC50 = 64.30 µg/mL | - | [2] |
| Diclofenac Sodium | HRBC Membrane Stabilization | 50-2000 µg/ml | Concentration-dependent inhibition | [3][4] |
Note: The data for this compound and Diclofenac are from separate studies. Direct comparative studies using the same assays are limited. The lipoxygenase inhibition assay for this compound indicates its potential to suppress a key inflammatory enzyme pathway.
Key Inflammatory Signaling Pathway
Inflammation is a complex biological response involving various signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes.[5][6][7][8][9] Understanding this pathway is essential for contextualizing the mechanisms of anti-inflammatory agents.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 8. purformhealth.com [purformhealth.com]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cytotoxicity of Cananga Oil Fractions
For researchers, scientists, and professionals in drug development, Cananga odorata, commonly known as ylang-ylang, presents a complex profile of bioactive compounds with varying cytotoxic potential. This guide provides a comparative analysis of the cytotoxic effects of different fractions and compounds derived from Cananga odorata oil, supported by experimental data and detailed protocols.
Data Summary: Cytotoxicity of Cananga Oil and Its Constituents
The cytotoxic activity of Cananga odorata essential oil and its isolated compounds has been evaluated against various cell lines. The efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies significantly depending on the specific fraction and the target cell line. A summary of these findings is presented below.
| Fraction / Compound | Cell Line | Assay | IC50 Value / Effect |
| Ylang-Ylang Essential Oil (YEO) | MDA-MB-231 (Triple-Negative Breast Cancer) | MTT | 29.01 µg/mL[1] |
| YEO | MOLT-3 (Human Lymphoid Leukemia) | MTT | 44.22 µg/mL[2] |
| YEO | A431 (Squamous Skin Carcinoma) | Morphological Assessment | Cytotoxic at 250 & 500 µg/mL[3][4] |
| YEO | Human Leukocytes | MTT | Low cytotoxicity; 91% viability at 90 µg/mL[5] |
| α-Eudesmol | B16-F10 (Mouse Melanoma) | MTT | 5.38 ± 1.10 µg/mL[6][7] |
| α-Eudesmol | K562 (Human Myelogenous Leukemia) | MTT | 10.60 ± 1.33 µg/mL[6][7] |
| β-Eudesmol | B16-F10 (Mouse Melanoma) | MTT | 16.51 ± 1.21 µg/mL[6][7] |
| β-Eudesmol | HepG2 (Human Hepatocellular Carcinoma) | MTT | 24.57 ± 2.75 µg/mL[6][7] |
| β-Eudesmol | CL-6 (Human Cholangiocarcinoma) | MTT | 166.75 ± 3.69 µmol/L[8] |
| γ-Eudesmol | B16-F10 (Mouse Melanoma) | MTT | 8.86 ± 1.27 µg/mL[6][7] |
| γ-Eudesmol | K562 (Human Myelogenous Leukemia) | MTT | 15.15 ± 1.06 µg/mL[6][7] |
| Cananodine | Human Hepatocarcinoma | Not Specified | Exhibited cytotoxic activity[9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound fraction cytotoxicity.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., 1 x 10⁴ to 2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[11][12]
-
Treatment: Prepare various concentrations of the this compound fractions in a suitable solvent (e.g., DMSO) and further dilute in the cell culture medium. Replace the existing medium with the medium containing the test fractions and incubate for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium. Add 20-100 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 540-570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.
Apoptosis Detection
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. It can be assessed through various methods:
-
Morphological Analysis: Cells are stained with dyes like acridine (B1665455) orange/ethidium bromide. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, and late apoptotic cells display orange-to-red condensed chromatin.[6][7]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).
Gene and Protein Expression Analysis
-
Real-Time PCR (RT-PCR): Used to quantify the expression of specific genes involved in apoptosis and cell survival, such as TP53, Bax, Bcl-2, and Caspases.[3][4]
-
Western Blotting: Employed to detect and quantify the levels of specific proteins (e.g., p53, Caspase-7, NOTCH1) to confirm the effects of the oil fractions on signaling pathways at the protein level.[1][3]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a key signaling pathway involved.
Signaling Pathways in this compound-Induced Cytotoxicity
Several signaling pathways are implicated in the cytotoxic effects of this compound fractions, primarily centering on the induction of apoptosis.
-
Intrinsic Apoptosis Pathway: Evidence strongly suggests the involvement of the mitochondrial-mediated intrinsic apoptosis pathway. Studies on eudesmol isomers demonstrated that they induce a loss of mitochondrial membrane potential and subsequent activation of caspase-3 in hepatocellular carcinoma cells.[6][7] Furthermore, research on ylang-ylang oil in combination with oxaliplatin (B1677828) showed a significant upregulation of the pro-apoptotic genes Tp53 and Bax, and a downregulation of the anti-apoptotic gene Bcl2. This shift in the Bax/Bcl2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.[1]
-
TP53 Pathway: The role of the tumor suppressor gene TP53 is complex. While some studies show its upregulation as part of a combined treatment[1], another investigation into the effect of Cananga odorata essential oil on skin cancer cells found that cytotoxicity occurred without a significant increase in TP53 gene expression. Interestingly, this study did observe higher secretion of the p53 protein, suggesting a post-transcriptional regulatory mechanism may be at play.[3][4]
-
Other Pathways: The MAPK pathway has been associated with the neurological effects of this compound, specifically its anxiolytic properties, but its direct role in the cytotoxicity of the oil is less clear.[13][14]
References
- 1. Co-Delivery of Ylang Ylang Oil of Cananga odorata and Oxaliplatin Using Intelligent pH-Sensitive Lipid-Based Nanovesicles for the Effective Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cytotoxic effect of Cananga odorata (CO) essential oil on skin cancer is not via TP53 gene expression modulation - IIUM Repository (IRep) [irep.iium.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Ylang-Ylang (Cananga odorata Hook. F. & Thomson) Essential Oil on Acute Inflammatory Response In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eudesmol isomers induce caspase-mediated apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Growth inhibitory effect of β-eudesmol on cholangiocarcinoma cells and its potential suppressive effect on heme oxygenase-1 production, STAT1/3 activation, and NF-κB downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic constituents of the fruits of Cananga odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of cananodine by intramolecular epoxide opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cananga odorata essential oil reverses the anxiety induced by 1-(3-chlorophenyl) piperazine through regulating the MAPK pathway and serotonin system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ylang-ylang (Cananga odorata (Lam.) Hook. f. & Thomson) essential oil reduced neuropathic-pain and associated anxiety symptoms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Synthetic Adulterants in Cananga Oil: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for natural products has led to a parallel rise in the adulteration of high-value essential oils like Cananga oil (Cananga odorata). Adulteration with synthetic compounds not only defrauds consumers but also poses potential health risks and compromises the therapeutic efficacy of products. This guide provides a comparative overview of analytical methods for detecting common synthetic adulterants in this compound, supported by experimental data and detailed protocols to aid researchers in ensuring the authenticity and quality of their materials.
Introduction to this compound and Common Adulterants
This compound is a valuable essential oil known for its floral and sweet fragrance, with key chemical constituents including β-caryophyllene, linalool (B1675412), germacrene D, benzyl (B1604629) acetate (B1210297), and benzyl benzoate. Due to its economic value, this compound is often a target for adulteration. Common adulteration practices include the addition of:
-
Synthetic aroma chemicals: Nature-identical but synthetically derived versions of key constituents like linalool and benzyl acetate are common adulterants.
-
Phthalates: Diethyl phthalate (B1215562) (DEP) and other phthalates are sometimes used as diluents or fixatives.
-
Cheaper essential oils or fractions: Blending with less expensive oils can dilute the pure this compound.
This guide focuses on the validation of methods to detect synthetic adulterants, which often requires more sophisticated analytical techniques than identifying dilution with other natural oils.
Comparative Analysis of Analytical Methods
Gas Chromatography (GC) coupled with a suitable detector is the industry standard for essential oil analysis. The choice of detector and specific GC technique can significantly impact the ability to detect and quantify synthetic adulterants.
| Analytical Method | Principle | Adulterants Detected | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and retention times, followed by identification based on their mass spectra. | Synthetic aroma chemicals (e.g., synthetic linalool, benzyl acetate), Phthalates. | "Gold standard" for identification of volatile compounds. Provides structural information for confirmation. High sensitivity and specificity. | May not distinguish between natural and synthetic enantiomers of chiral compounds. |
| Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS) | Utilizes a chiral stationary phase to separate enantiomers (optical isomers) of chiral molecules. | Synthetic linalool (racemic mixture of R-(-)-linalool and S-(+)-linalool). | Can differentiate between natural (often enantiomerically pure) and synthetic (racemic) forms of chiral compounds. Crucial for authenticity testing. | Requires specialized and more expensive columns. Longer analysis times may be necessary. |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separates volatile compounds, and the FID produces a signal proportional to the amount of carbon atoms in the analyte. | Synthetic aroma chemicals (e.g., benzyl acetate). | Robust, reliable, and provides excellent quantitative data. Less expensive than MS detectors. | Does not provide structural information for identification, relies on retention time matching with standards. |
Quantitative Method Performance
The validation of an analytical method is crucial to ensure reliable and reproducible results. Key performance indicators are summarized below for the detection of common synthetic adulterants.
| Adulterant | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Linalool | GC-MS/MS | - | - | 80.23 – 115.41 | ≤ 12.03 (intra-day), ≤ 11.34 (inter-day) | [1][2] |
| Linalool | GC-MS (Isotope Ratio) | 10 mg/kg | 35 mg/kg | - | 8.8% (reproducibility) | [3] |
| Phthalates (general) | GC-MS | ng/mL range | - | - | < 6% | [4] |
| Phthalates (in perfume) | GC-MS | 0.0010 - 0.0021 µg/mL | - | 94.9 - 105.6% | ≤ 4.06% | [5] |
| Benzyl Acetate | GC-FID | 0.157 µg | 0.521 µg | 97.3% (extraction efficiency) | - | [6][7] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for the analysis of synthetic adulterants in this compound.
Protocol 1: GC-MS for General Adulterant Screening
1. Sample Preparation:
-
Dilute 1 µL of the this compound sample in 1 mL of a suitable solvent (e.g., methanol, hexane).[8]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 Series or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[8]
-
Carrier Gas: Helium at a constant pressure of 65 kPa.[8]
-
Injection: 1 µL, split ratio 1:25.
-
Oven Temperature Program: Initial temperature of 60°C, ramp at 3°C/min to 240°C, hold for a specified time.[8]
-
Mass Spectrometer: Quadrupole detector.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.[1]
3. Data Analysis:
-
Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Look for the presence of synthetic markers, such as dihydrolinalool, which indicates the use of synthetic linalool.
-
Screen for common phthalates like diethyl phthalate (DEP).
Protocol 2: Chiral GC-MS for Enantiomeric Analysis of Linalool
1. Sample Preparation:
-
Prepare a dilution of the this compound sample in a suitable solvent.
2. Chiral GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a multidimensional system (e.g., Deans switch) is advantageous.
-
Columns:
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of linalool enantiomers, often with a slow ramp rate (e.g., 1-2 °C/min).
-
Mass Spectrometer: Operated in SIM (Selected Ion Monitoring) mode for enhanced sensitivity.
3. Data Analysis:
-
Determine the enantiomeric ratio of linalool. Natural this compound is expected to have a high enantiomeric excess of one isomer (typically R-(-)-linalool), while synthetic linalool is a racemic mixture (approximately 50:50).[9][10]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a method to detect synthetic adulterants in this compound.
Caption: A flowchart outlining the key stages in developing and validating an analytical method for detecting synthetic adulterants in this compound.
Conclusion
The authentication of this compound requires robust analytical methods capable of detecting and quantifying a range of potential synthetic adulterants. GC-MS is a powerful tool for general screening, while chiral GC-MS is indispensable for verifying the natural origin of chiral components like linalool. The provided data and protocols offer a foundation for researchers to implement and validate their own quality control procedures, ensuring the integrity of this compound in their research and product development endeavors. Adherence to international standards, such as ISO 3523 for this compound, is also recommended to establish a reliable benchmark for authenticity.[11][12]
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. A rapid and sensitive gas chromatography-mass spectrometry method for the quality control of perfumes: simultaneous determination of phthalates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. osha.gov [osha.gov]
- 8. scitepress.org [scitepress.org]
- 9. agilent.com [agilent.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Analysis of Cananga Oil and DEET as Insect Repellents
A comprehensive guide for researchers and drug development professionals on the repellent activities of Cananga odorata essential oil versus the synthetic compound N,N-Diethyl-meta-toluamide (DEET).
The escalating demand for effective and safe insect repellents, driven by the global threat of vector-borne diseases, has spurred research into both synthetic compounds and natural alternatives. DEET has long been the gold standard for topical insect repellents, valued for its broad efficacy and long-lasting protection.[1][2] Concurrently, essential oils derived from aromatic plants, such as Cananga oil from Cananga odorata, are gaining attention for their potential as botanical repellents.[3][4] This guide provides a detailed comparison of the insect repellent activities of this compound and DEET, supported by experimental data, to inform future research and product development.
Quantitative Comparison of Repellent Efficacy
The following tables summarize the repellent performance of this compound and DEET against various mosquito species, based on available experimental data. It is important to note that the data presented are compiled from different studies and experimental conditions may vary.
Table 1: Repellency Percentage of this compound and DEET against Mosquitoes
| Repellent | Concentration | Mosquito Species | Percent Repellency | Source |
| This compound | 10% | Aedes aegypti | 66% | |
| 10% | Anopheles dirus | 92% | ||
| 10% | Culex quinquefasciatus | 90% - 97% | [5] | |
| DEET | 24% | Aedes albopictus | >90% (for 6 hours) | [3] |
| Microencapsulated this compound on Fabric | 10 mL | Aedes aegypti | 88 ± 8.37% | [1] |
| Microencapsulated DEET on Fabric | 20% | Aedes aegypti | >98% (for 4 hours) | [1] |
Table 2: Protection Time of this compound and DEET against Mosquitoes
| Repellent | Concentration | Mosquito Species | Complete Protection Time (CPT) | Source |
| This compound in Coconut Oil | Not Specified | Aedes aegypti | 88.7 ± 10.4 minutes | |
| DEET | 20% | Aedes aegypti | 155.0 ± 7.1 to 182.0 ± 12.2 minutes | |
| DEET | 24% | Aedes albopictus | 360 minutes | [3] |
Experimental Protocols
The evaluation of insect repellent efficacy typically follows standardized laboratory and field testing protocols. A common and widely accepted method is the arm-in-cage test.
Arm-in-Cage Test Protocol
This laboratory-based bioassay is a standard method for assessing the efficacy of topical repellents.
Objective: To determine the Complete Protection Time (CPT) and percentage repellency of a test substance against biting insects.
Materials:
-
Test substance (e.g., this compound at a specific concentration, DEET solution)
-
Control substance (e.g., ethanol, acetone, or the carrier solvent used for the test substance)
-
Cages containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus). A typical number is 25-50 mosquitoes per cage.
-
Human volunteers
-
Micropipettes or syringes for precise application of repellents
-
Timer
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (soaps, lotions, perfumes) for at least 24 hours prior to the test.
-
Application of Repellent: A defined area of skin on the volunteer's forearm (e.g., 3 cm x 10 cm) is marked. A precise volume of the test repellent (e.g., 0.1 mL) is applied evenly to the marked area. The other arm serves as a control and is treated with the control substance.
-
Exposure: At predetermined time intervals (e.g., every 30 minutes), the treated forearm is inserted into the cage of mosquitoes for a fixed duration (e.g., 3 minutes).
-
Data Collection: The number of mosquitoes that land on and/or bite the treated skin is recorded. The test is typically concluded when the first confirmed bite occurs, and this time is recorded as the Complete Protection Time (CPT).
-
Percentage Repellency Calculation: The percentage repellency (PR) can be calculated using the following formula: PR (%) = [(C - T) / C] x 100 Where C is the number of mosquitoes landing on or biting the control arm, and T is the number of mosquitoes landing on or biting the treated arm.
This protocol is based on guidelines from organizations such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[6][7][8]
Mechanism of Action and Signaling Pathways
The modes of action through which this compound and DEET exert their repellent effects differ significantly.
This compound
The repellent properties of this compound are attributed to its complex mixture of volatile bioactive compounds.[3] The primary constituents responsible for its insect repellent activity include linalool, germacrene D, caryophyllene, and methyl benzoate.[3][5][9] These compounds are thought to act as spatial repellents, creating a vapor barrier that deters insects from approaching a treated surface. The exact signaling pathways are not fully elucidated but are believed to involve the interaction of these volatile molecules with the insect's olfactory receptors, leading to an avoidance response.
DEET
DEET's mechanism of action is multifaceted and continues to be an area of active research.[1] It is understood to work through several mechanisms:
-
Olfactory Receptor Disruption: DEET can interfere with an insect's ability to detect human odors, such as lactic acid and carbon dioxide, which are key attractants.[2][10] It is believed to jam the insect's olfactory receptors, effectively making the host invisible to the insect.[11]
-
Direct Repellency: DEET also acts as a contact repellent, meaning insects are repelled upon physical contact with a DEET-treated surface.[1]
-
Activation of Specific Receptors: Research has shown that DEET directly activates specific odorant receptors in mosquitoes, leading to a strong avoidance behavior.[1]
Visualizing Experimental and Logical Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the arm-in-cage insect repellent efficacy test.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of essential oil from Cananga odorata (Lamk.) Hook.f. & Thomson (Annonaceae) against three mosquito species Aedes aegypti (L.), Anopheles dirus (Peyton and Harrison), and Culex quinquefasciatus (Say) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repellent activity of herbal essential oils against Aedes aegypti (Linn.) and Culex quinquefasciatus (Say.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of essential oil from Cananga odorata (Lamk.) Hook.f. & Thomson (Annonaceae) against three mosquito specie… [ouci.dntb.gov.ua]
- 7. greenmedinfo.com [greenmedinfo.com]
- 8. animal-fences.com [animal-fences.com]
- 9. Comparative efficacy of commercial ylang-ylang (Cananga odorata) essential oils from India and Thailand against larval Aedes aegypti (L.) (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Effectiveness of plant-based repellents against different Anopheles species: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Cananga Oil: A Review of Placebo-Controlled Clinical Evidence
An objective analysis of the therapeutic potential of Cananga odorata essential oil, commonly known as Ylang-Ylang, in placebo-controlled clinical settings. This guide provides a synthesis of current experimental data, detailed methodologies, and an exploration of its proposed mechanism of action for researchers, scientists, and drug development professionals.
Cananga odorata essential oil, traditionally used in aromatherapy for its calming and mood-lifting properties, has been the subject of several clinical investigations to validate its purported health benefits.[1] These studies have explored its effects on anxiety, cardiovascular responses, and sleep quality, often employing a placebo-controlled design to ensure objectivity. This guide collates findings from these trials, presenting a comparative analysis of Cananga oil's efficacy against placebo.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various placebo-controlled and comparative studies investigating the effects of this compound.
Table 1: Effects of this compound on Anxiety and Physiological Parameters
| Outcome Measure | This compound Group | Placebo Group | Study Population | Key Findings |
| Salivary Alpha-Amylase Activity | Significantly lower post-intervention | No significant change | 44 patients awaiting interventional neuroradiology procedures | This compound aromatherapy reduces a physiological marker of stress.[2] |
| State-Trait Anxiety Inventory (STAI-T) Score (% reduction) | 15.66 ± 15.89 | 7.31 ± 16.62 | 44 patients awaiting interventional neuroradiology procedures | Greater percentage reduction in trait anxiety in the this compound group (p=0.032).[2] |
| Blood Pressure | Significant decrease | No significant change | 40 healthy volunteers | Transdermal application of this compound led to a significant decrease in blood pressure.[3] |
| Pulse Rate | Decreased | No significant change | 10 healthy volunteers | Inhalation of this compound resulted in a decreased pulse rate.[4] |
| Skin Temperature | Significant increase | No significant change | 40 healthy volunteers | Transdermal application of this compound led to a significant increase in skin temperature, suggesting a relaxation effect.[3][5] |
Table 2: Effects of this compound on Sleep Quality
| Outcome Measure | This compound Mixture Group | Placebo Group | Study Population | Key Findings |
| Pittsburgh Sleep Quality Index (PSQI) Global Score | 4.9 (mean) | 8.0 (mean) | 42 adult patients in cardiac rehabilitation | A lower score indicates better sleep quality. The difference was statistically significant.[6] |
| Patient-Reported Sleep Quality | Significantly better (χ2 = 4.5, p = 0.03) | - | 42 adult patients in cardiac rehabilitation | Participants reported significantly better sleep quality when exposed to the essential oil mixture containing this compound.[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols from key studies on this compound.
Protocol 1: Aromatherapy for Anxiety in a Clinical Setting
-
Objective: To evaluate the anxiolytic effect of Cananga odorata essential oil (COE) aromatherapy in patients hospitalized for interventional neuroradiology (INR) procedures.[2]
-
Study Design: A randomized, placebo-controlled trial.[2]
-
Participants: 44 patients admitted for their first INR procedure were randomly assigned to either the COE group or the placebo control group.[2]
-
Intervention:
-
COE or distilled water (placebo) was dropped onto two pieces of mulberry paper.
-
The papers were attached to the participant's gown at shoulder level.
-
The intervention was administered overnight.[2]
-
-
Data Collection:
-
Physiological: Salivary alpha-amylase activity was measured before and after the intervention.
-
Psychological: The Spielberger State-Trait Anxiety Inventory (STAI) was administered at baseline and post-intervention.[2]
-
-
Data Analysis: Statistical comparisons were made between the COE and placebo groups for changes in salivary alpha-amylase and STAI scores.[2]
Protocol 2: Transdermal Application for Relaxation
-
Objective: To investigate the effects of transdermally absorbed this compound on physiological and emotional parameters.[3]
-
Study Design: A controlled trial with 40 healthy volunteers.[3]
-
Intervention:
-
Participants in the experimental group had this compound applied to their skin.
-
The control group likely received a placebo application, though the specific details of the placebo were not elaborated in the provided search result.
-
-
Data Collection:
-
Data Analysis: Physiological and psychological parameters were compared between the this compound and control groups.[3]
Mandatory Visualizations
Proposed Signaling Pathway of this compound's Anxiolytic Effect
The anxiolytic effects of this compound are hypothesized to be mediated, in part, through the regulation of the MAPK/ERK/CREB signaling pathway and the serotonin (B10506) system in the brain, particularly in the hippocampus.[7][8]
Caption: Proposed mechanism of this compound's anxiolytic action.
Generalized Experimental Workflow for a Placebo-Controlled Trial
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial evaluating the efficacy of this compound.
Caption: Experimental workflow for a this compound clinical trial.
References
- 1. Traditional Uses, Phytochemistry, and Bioactivities of Cananga odorata (Ylang-Ylang) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cananga odorata Aromatherapy Reduces Anxiety in Unexperienced Patients Hospitalized for Interventional Neuroradiology Procedures: A Randomized Control Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relaxing effect of ylang ylang oil on humans after transdermal absorption | Semantic Scholar [semanticscholar.org]
- 4. The Allure and Science of Ylang Ylang Essential Oil: A Harmonizing Mind-Body-Heart Remedy - Dr. Sarah Lobisco [dr-lobisco.com]
- 5. brain-kick.de [brain-kick.de]
- 6. Trial of Essential Oils to Improve Sleep for Patients in Cardiac Rehabilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cananga odorata essential oil reverses the anxiety induced by 1-(3-chlorophenyl) piperazine through regulating the MAPK pathway and serotonin system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ecronicon.net [ecronicon.net]
Safety Operating Guide
Safety and Hazard Profile of Cananga Oil
Proper disposal of Cananga oil is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Due to its specific chemical properties and associated hazards, this compound must be managed as a hazardous waste. This guide provides detailed, step-by-step procedures for its safe handling and disposal in a laboratory setting.
Before handling, it is essential to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS).
| Hazard Classification | Description |
| Physical Hazard | Combustible Liquid |
| Health Hazards | May be fatal if swallowed and enters airways (Aspiration Hazard) |
| Causes skin irritation and may cause an allergic skin reaction | |
| Causes serious eye irritation | |
| Suspected of damaging fertility or the unborn child | |
| Environmental Hazards | Harmful or toxic to aquatic life with long-lasting effects |
Step-by-Step Disposal Protocol for this compound
This protocol applies to unused, expired, or contaminated this compound and materials contaminated with it. Under regulations like the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly managed from generation to final disposal. Never dispose of this compound down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : Due to its flammability, toxicity, and environmental hazards, this compound must be treated as hazardous waste.
-
Segregate from Incompatibles : Store this compound waste separately from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.
Step 2: Use of Appropriate Waste Containers
-
Select a Compatible Container : Use a clean, leak-proof container made of a material chemically compatible with this compound. The original container is often a suitable choice if it is in good condition.
-
Secure Closure : Ensure the container has a tight-fitting, secure lid. Keep the container closed at all times except when adding waste.
Step 3: Proper Labeling of Waste Containers
-
Affix Hazardous Waste Label : Clearly label the container with the words "Hazardous Waste".
-
Detail Contents : Specify the full chemical name ("this compound" or "Waste this compound") and list any other components if it's a mixture. Do not use abbreviations.
**Step 4: Storage in a Satellite Accumulation Area
Essential Safety and Handling Protocols for Cananga Oil
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling of Cananga oil is paramount. This essential oil, derived from the flowers of the Cananga odorata tree, requires specific personal protective equipment (PPE) and adherence to strict handling and disposal protocols to mitigate potential hazards.
Hazard Identification and Personal Protective Equipment
This compound is classified as a combustible liquid that can cause skin and eye irritation.[1][2][3] It may also cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[1][3] Ingestion and entry into airways may be fatal.[1][2] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][2]
To ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly sealed goggles.[4][5][6] | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can lead to irritation and allergic reactions.[1][2][3][7] |
| Body Protection | Protective clothing, such as a lab coat or apron.[1][2][4] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Generally not required in well-ventilated areas.[6] If ventilation is insufficient or at elevated temperatures, suitable respiratory protection should be worn.[5][6] | Protects against inhalation of vapors, especially during procedures that may generate aerosols. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[1] Work in a well-ventilated area, preferably under a chemical fume hood.[4][8]
-
Equipment Grounding: All equipment used when handling the product must be grounded to prevent static discharge, as this compound is a combustible liquid.[2][4]
-
Dispensing: Avoid direct contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[1][4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed original container, away from heat, sparks, open flames, and other ignition sources.[2][4][9]
-
Spill Management:
-
Small Spills: Wipe up with absorbent material (e.g., cloth, fleece, vermiculite, dry sand).[2][4] Clean the surface thoroughly to remove residual contamination.[2][4]
-
Large Spills: Stop the flow of material if it is safe to do so.[4] Dike the spilled material to prevent spreading.[4] Absorb with inert material and place into containers for disposal.[4]
-
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][2][4]
-
Do not allow the product to enter drains or water sources due to its toxicity to aquatic life.[2][8]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]
Emergency First-Aid Measures
In the event of exposure, immediate action is critical:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1][4] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[1][4] |
| Ingestion | Immediately call a poison center or doctor. Do NOT induce vomiting.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms develop or persist, call a physician.[2] |
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. funyu-store.b-cdn.net [funyu-store.b-cdn.net]
- 2. karnatakaaromas.com [karnatakaaromas.com]
- 3. amphora-aromatics.com [amphora-aromatics.com]
- 4. avenalab.com [avenalab.com]
- 5. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 6. avenalab.com [avenalab.com]
- 7. nhrorganicoils.com [nhrorganicoils.com]
- 8. ultranl.com [ultranl.com]
- 9. images.universalcompanies.com [images.universalcompanies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
